CCR5 antagonist 5
Description
Properties
CAS No. |
869725-27-9 |
|---|---|
Molecular Formula |
C30H42Cl2F3N5O2 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1 |
InChI Key |
IXVIZEPNBCSFFE-XLXXGMJUSA-N |
Isomeric SMILES |
CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
Canonical SMILES |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB-9471; INCB-009471; INCB9471; INCB009471; INCB 9471; INCB 009471 |
Origin of Product |
United States |
Foundational & Exploratory
"CCR5 antagonist 5" synthesis and discovery
An In-depth Technical Guide to the Discovery and Synthesis of the CCR5 Antagonist Vicriviroc (B613818)
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by mediating the migration of leukocytes to sites of inflammation. However, it gained significant attention in the field of virology upon its discovery as the primary co-receptor, along with the CD4 receptor, for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells like T-cells and macrophages.[1][2][3] This interaction is critical for the initial stages of HIV infection, making CCR5 a compelling therapeutic target.[4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) lack a functional receptor and exhibit strong resistance to R5-tropic HIV-1 infection, further validating CCR5 as a drug target.[3][5]
This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of a potent, second-generation CCR5 antagonist, Vicriviroc (also known as SCH 417690 or SCH-D).[6][7] Vicriviroc emerged from extensive research efforts to develop a safe and effective oral agent to block HIV-1 entry.
Discovery and Development
The development of Vicriviroc by Schering-Plough was a direct evolution from an earlier, first-generation CCR5 antagonist, SCH-C (SCH 351125).[4] While SCH-C demonstrated the clinical proof-of-concept for CCR5 antagonism, its development was halted due to a dose-dependent prolongation of the cardiac QT interval.[4][8] This adverse effect was traced to off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel.[4][9]
The primary goal was to discover a new chemical entity with superior antiviral potency, improved pharmacokinetic properties, and a significantly reduced affinity for the hERG channel.[8][9] This was achieved through a process of high-throughput screening of compound libraries followed by intensive structure-activity relationship (SAR) analysis.[6] This effort led to the identification of Vicriviroc, a pyrimidine-based compound, which demonstrated potent, broad-spectrum anti-HIV-1 activity and a more favorable safety profile compared to its predecessor.[6][10]
Synthesis
The chemical synthesis of Vicriviroc, with the IUPAC name 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine, involves a multi-step process.[6] While the precise, scaled-up manufacturing protocol is proprietary, the synthesis can be understood through key transformations reported in the scientific and patent literature, including publications on isotopically labeled versions for metabolic studies.[11] The core structure is assembled by coupling key piperidine (B6355638) and piperazine (B1678402) intermediates with the pyrimidine (B1678525) moiety.
A representative, generalized synthetic approach involves:
-
Preparation of the Chiral Piperazine Intermediate: Synthesis of the (3S)-3-methylpiperazine fragment, followed by N-alkylation with a chiral side-chain, (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethane. This step is crucial for establishing the correct stereochemistry, which is vital for potent activity.
-
Preparation of the Piperidine-Pyrimidine Core: 4,6-dimethylpyrimidine-5-carboxylic acid is activated (e.g., as an acid chloride or using coupling agents) and reacted with a 4-methyl-4-aminopiperidine derivative.
-
Final Coupling: The chiral piperazine intermediate is coupled with the piperidine-pyrimidine core, typically via reductive amination or direct nucleophilic substitution, to yield the final Vicriviroc molecule.
Purification is generally achieved through chromatographic methods to ensure high purity required for a pharmaceutical agent.
Mechanism of Action
Vicriviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[6][12] Its mechanism involves high-affinity binding to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein, near the extracellular surface.[6][7] This binding site is distinct from the one used by the natural chemokine ligands (like RANTES/CCL5) or the HIV-1 envelope glycoprotein (B1211001) gp120.[3][12]
The binding of Vicriviroc induces a specific conformational change in the extracellular loops of the CCR5 receptor.[12] This altered conformation is not recognized by the HIV-1 gp120 protein, even after gp120 has engaged the primary CD4 receptor. By preventing the gp120-CCR5 interaction, Vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes.[1][3] This blockade of membrane fusion halts HIV-1 entry at a very early stage of the viral life cycle.[6]
References
- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 6. Vicriviroc - Wikipedia [en.wikipedia.org]
- 7. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Mechanism of Action of CCR5 Antagonist 5: A Technical Guide
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) integral to the trafficking and function of various immune cells, including T-lymphocytes, macrophages, and dendritic cells.[1] Beyond its physiological role in mediating inflammatory responses, CCR5 gained significant attention in the field of virology as a primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2] The discovery that individuals with a homozygous mutation in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection highlighted this receptor as a promising therapeutic target.[3][4] This guide provides a detailed technical overview of the mechanism of action of CCR5 antagonists, exemplified by the representative molecule "CCR5 Antagonist 5," a composite profile based on well-characterized agents in this class.
Core Mechanism of Action: Allosteric Inhibition of Viral Entry
This compound functions as a non-competitive, allosteric inhibitor of the CCR5 receptor.[2][5] Unlike the natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α, MIP-1β) that bind to the orthosteric site to initiate signaling, or the viral envelope glycoprotein (B1211001) gp120, this compound binds to a distinct, hydrophobic pocket located within the transmembrane helices of the receptor.[2]
This binding event induces a specific conformational change in the CCR5 receptor.[2] The induced conformational shift alters the spatial arrangement of the extracellular loops of CCR5, which are the domains recognized by the V3 loop of the HIV-1 gp120 protein.[2] Consequently, the gp120 protein is unable to effectively bind to the antagonist-occupied CCR5, even though the antagonist does not physically occupy the gp120 binding site. This prevention of the gp120-CCR5 interaction is the critical step in the mechanism of action, as it halts the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes. By blocking this fusion event, this compound effectively prevents the entry of R5-tropic HIV-1 into the host cell.[6]
Quantitative Data Presentation
The potency of this compound is characterized through a series of in vitro assays that measure its binding affinity, functional antagonism of chemokine signaling, and antiviral activity. The following tables summarize representative quantitative data based on established CCR5 antagonists such as Maraviroc, Vicriviroc, and Aplaviroc.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Assay Type | Ligand/Stimulus | Cell Line/System | Parameter | Value (nM) | Representative Compound(s) |
| Radioligand Binding Assay | [³H]SCH-C | CCR5-expressing cells | Kᵢ | 2.5 | Vicriviroc[7] |
| Radioligand Binding Assay | [¹²⁵I]MIP-1α | CHO-CCR5 membranes | IC₅₀ | 3.3 | Maraviroc[3][8] |
| Radioligand Binding Assay | [¹²⁵I]MIP-1β | CHO-CCR5 membranes | IC₅₀ | 7.2 | Maraviroc[3] |
| Radioligand Binding Assay | [¹²⁵I]RANTES | CHO-CCR5 membranes | IC₅₀ | 5.2 | Maraviroc[3] |
| Calcium Mobilization Assay | RANTES | CCR5-expressing cells | IC₅₀ | 16 | Vicriviroc[9] |
| GTPγS Binding Assay | RANTES | HTS-hCCR5 membranes | IC₅₀ | 4.2 ± 1.3 | Vicriviroc[10] |
| Chemotaxis Assay | MIP-1α | Ba/F3-CCR5 cells | IC₅₀ | 0.91 | Vicriviroc[7][9] |
Table 2: In Vitro Antiviral Activity of this compound against R5-tropic HIV-1
| Assay Type | HIV-1 Strain(s) | Cell Line/System | Parameter | Value (nM) | Representative Compound(s) |
| HIV-1 Replication Assay | HIV-1Ba-L | PBMCs | IC₅₀ | 0.56 | Maraviroc[11] |
| HIV-1 Replication Assay | R5-tropic clinical isolates | PBMCs | EC₅₀ | 0.04 - 2.3 | Vicriviroc[7][10] |
| HIV-1 Replication Assay | HIV-1MDR variants | Varies | IC₅₀ | 0.4 - 0.6 | Aplaviroc[12] |
| HIV-1 Entry Assay (Cell-cell fusion) | HIV-1JRFL | HeLa/CHO cells | IC₅₀ | 0.2 | Maraviroc[8] |
| Antiviral Activity Assay | R5-tropic HIV-1 | MAGI-CCR5 cells | IC₅₀ | 1.4 | TAK-779[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
1. Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.[14]
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of CCR5 receptors.[15]
-
Assay Setup: In a 96-well plate, cell membranes (e.g., 3-20 µg protein/well) are incubated in a binding buffer.[15]
-
Competition: A fixed concentration of a suitable radioligand (e.g., [³H]SCH-C or [¹²⁵I]MIP-1α) is added to each well, along with serially diluted concentrations of the unlabeled this compound.[10]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[15]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[15]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[15]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[16]
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block the intracellular calcium flux induced by a CCR5 agonist.[17]
-
Methodology:
-
Cell Plating: CCR5-expressing cells are seeded into a 96- or 384-well plate and cultured overnight.[17]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated for approximately 1 hour at 37°C.[17][18]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Serial dilutions of this compound are added to the wells, and the cells are incubated for 10-30 minutes.[17]
-
Agonist Stimulation & Measurement: A baseline fluorescence reading is taken. A CCR5 agonist (e.g., RANTES/CCL5) is then injected into the wells, and the resulting change in fluorescence intensity is measured kinetically in real-time.[17][19]
-
Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration that reduces the agonist-induced calcium signal by 50% (IC₅₀).[4]
-
3. Chemotaxis Assay
-
Objective: To evaluate the ability of this compound to inhibit the directional migration of cells towards a CCR5 chemokine ligand.[20]
-
Methodology:
-
Cell Preparation: CCR5-expressing cells (e.g., Ba/F3-CCR5 or primary T cells) are pre-incubated with varying concentrations of this compound.[10][20]
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with media containing a CCR5 chemokine (e.g., MIP-1α or CCL5) as a chemoattractant.[18][20]
-
Cell Migration: The pre-treated cells are placed in the upper chamber. The plate is incubated (e.g., for 2 hours at 37°C) to allow for cell migration through the membrane towards the chemoattractant.[10][20]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell viability assay (e.g., Cell Titer-Glo).[18][20]
-
Data Analysis: The concentration of this compound that inhibits cell migration by 50% (IC₅₀) is calculated from the dose-response curve.
-
4. HIV-1 Entry/Replication Assay
-
Objective: To measure the potency of this compound in preventing the infection of susceptible cells by R5-tropic HIV-1.[6]
-
Methodology:
-
Cell Culture: Target cells, such as human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line, are cultured.[7][10]
-
Compound Treatment: Cells are pre-incubated with serial dilutions of this compound for a short period.
-
Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the cell cultures.[10]
-
Incubation: The infection is allowed to proceed for several days.[8]
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity. Alternatively, cell-based assays using reporter genes (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter can be used to measure viral entry.[8][21]
-
Data Analysis: The concentration of this compound that inhibits viral replication or entry by 50% (IC₅₀ or EC₅₀) is calculated from the dose-response curve.[22]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
References
- 1. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. Vicriviroc (maleate) | CAS 599179-03-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 13. adooq.com [adooq.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
The Dance of Blockade: A Technical Guide to the Binding Affinity and Kinetics of Small Molecule CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of pivotal small molecule antagonists targeting the C-C chemokine receptor type 5 (CCR5). As a critical co-receptor for macrophage-tropic HIV-1 entry into host cells, CCR5 has been a major focus for the development of antiviral therapeutics.[1][2][3][4] Understanding the precise molecular interactions, binding strength, and the temporal dynamics of antagonist binding is paramount for the rational design of more effective and durable entry inhibitors. This document collates quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in the field.
Core Concepts in CCR5 Antagonist Binding
Small molecule antagonists of CCR5 are typically allosteric inhibitors.[5][6] They bind to a hydrophobic pocket within the transmembrane helices of the receptor.[1] This binding event induces a conformational change in CCR5, locking it in a state that is unable to recognize and bind the HIV-1 envelope glycoprotein (B1211001) gp120, thereby preventing viral entry into the cell.[1][7] The efficacy of these antagonists is not solely dependent on their binding affinity but also on their kinetic properties, such as the association (k_on) and dissociation (k_off) rate constants, which together determine the drug-target residence time.[8][9]
Quantitative Binding Data of Key CCR5 Antagonists
The following tables summarize the binding affinity and kinetic parameters for three well-studied CCR5 antagonists: Maraviroc, Vicriviroc, and Aplaviroc. These compounds have been instrumental in validating CCR5 as a therapeutic target.
Table 1: Binding Affinity (Kd) and Inhibition Constants (IC50)
| Compound | Parameter | Value | Ligand/Assay Condition | Cell Line | Reference |
| Maraviroc | K_d | 0.18 ± 0.02 nM | [3H]Maraviroc Binding | CCR5 Membranes | [10] |
| IC50 | 6.4 nM | HIV-1 gp120 Binding | - | ||
| IC50 | 3.3 nM | MIP-1α Binding | Radioligand Competition | ||
| IC50 | 7.2 nM | MIP-1β Binding | Radioligand Competition | ||
| IC50 | 5.2 nM | RANTES (CCL5) Binding | Radioligand Competition | ||
| Vicriviroc | K_d | 0.40 ± 0.02 nM | [3H]Vicriviroc Binding | CCR5 Membranes | [10] |
| Aplaviroc | - | Sub-nM affinity | - | CCR5 Membranes | [10] |
Table 2: Kinetic and Residence Time Parameters
| Compound | Parameter | Value | Temperature | Reference |
| Maraviroc | t_1/2 (dissociation half-life) | 7.5 ± 0.7 h | Ambient | [10] |
| Vicriviroc | t_1/2 (dissociation half-life) | 12 ± 1.2 h | Ambient | [10] |
| Aplaviroc | t_1/2 (dissociation half-life) | 24 ± 3.6 h | 22°C | [10] |
Note: The dissociation half-life (t_1/2) is inversely proportional to the dissociation rate constant (k_off) and is a direct measure of drug-target residence time (t_1/2 = 0.693 / k_off).[9]
Experimental Protocols
The determination of binding affinity and kinetic parameters for CCR5 antagonists relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
Radioligand Binding Assay for IC50 Determination
This competitive binding assay measures the ability of a non-labeled antagonist to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cells/Membranes: HEK293 cells stably expressing CCR5 or isolated cell membranes from these cells.[11]
-
Radioligand: [125I]-MIP-1β (CCL4) or a tritiated antagonist like [3H]Vicriviroc.[10][11]
-
Test Compound: Unlabeled CCR5 antagonist (e.g., Maraviroc).
-
Binding Buffer: 50 mM HEPES, pH 7.5, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA.[12]
-
Instrumentation: Scintillation counter or gamma counter.
Protocol:
-
Preparation: Resuspend CCR5-expressing cells or membranes in binding buffer.
-
Reaction Setup: In a multi-well plate, combine the cell/membrane suspension with a fixed concentration of the radioligand (typically at or below its K_d value).
-
Competition: Add varying concentrations of the unlabeled test antagonist to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).[12]
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes).[13]
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat. The filter traps the cell membranes and bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.[6]
Kinetic Parameter Determination (k_on, k_off)
Kinetic parameters are often determined using non-equilibrium binding assays, such as scintillation proximity assays (SPA).
Materials:
-
HTS-CCR5 Membranes: Membranes from cells overexpressing CCR5.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads.
-
Radioligand: Tritiated antagonist (e.g., [3H]Vicriviroc).
-
Unlabeled Antagonists: Maraviroc, Vicriviroc, etc.
-
Binding Buffer: As described above.
-
Instrumentation: Scintillation counter capable of time-resolved measurements.
Association Rate (k_on) Protocol:
-
Pre-bind HTS-CCR5 membranes to WGA-SPA beads.
-
Initiate the binding reaction by adding a fixed concentration of the tritiated antagonist to the membrane-bead complex.
-
Measure the scintillation counts at multiple time points as the radioligand associates with the receptor.
-
Analyze the data by fitting to an association kinetic model to determine the observed association rate (k_obs). The association rate constant (k_on) can then be calculated.
Dissociation Rate (k_off) Protocol:
-
Pre-incubate the CCR5 membrane-bead complex with the tritiated antagonist to allow for equilibrium binding.
-
Initiate dissociation by adding a high concentration of an unlabeled antagonist to prevent re-binding of the radioligand.
-
Measure the decrease in scintillation counts over time as the radioligand dissociates from the receptor.
-
Fit the data to a one-site dissociation exponential decay model to determine the dissociation rate constant (k_off).[10] The dissociation half-life (t_1/2) can be calculated from k_off (t_1/2 = ln(2)/k_off).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway and the experimental workflows described above.
Caption: CCR5 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for Determining Kinetic Parameters (kon and koff).
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. HIV co-receptor CCR5: structure and interactions with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excelleratebio.com [excelleratebio.com]
- 10. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 11. CCR5 binds multiple CC-chemokines: MCP-3 acts as a natural antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into CCR5 Antagonist SAR
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical target in the fight against HIV-1, as it serves as a primary co-receptor for viral entry into host immune cells.[1][2][3] The development of small-molecule CCR5 antagonists, which block this interaction, represents a significant advancement in antiretroviral therapy.[2][4] This technical guide delves into the core principles of the structure-activity relationship (SAR) studies of CCR5 antagonists, providing a comprehensive overview of the chemical modifications that govern their potency and efficacy. We will explore various chemical scaffolds, dissect the impact of structural changes on biological activity, and detail the experimental methodologies that underpin these discoveries.
The Landscape of CCR5 Antagonism: Key Chemical Scaffolds and their SAR
The journey to develop potent and selective CCR5 antagonists has led to the exploration of diverse chemical architectures. Initial leads often emerged from high-throughput screening of chemical libraries, followed by extensive optimization to enhance potency, selectivity, and pharmacokinetic properties.[5][6][7]
Anilide Derivatives with a Quaternary Ammonium (B1175870) Moiety
One notable class of CCR5 antagonists is the anilide derivatives. Through optimization of lead compounds, researchers identified N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779) as a highly potent and selective nonpeptide CCR5 antagonist.[8]
Table 1: SAR of Anilide Derivatives [8]
| Compound | R Group | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (Ba-L) EC50 (nM) |
| 1a | H | >10000 | >10000 |
| 1b | 4-Methylphenyl | 100 | 120 |
| 1r (TAK-779) | N,N-dimethyl-tetrahydro-2H-pyran-4-aminium chloride | 1.4 | 1.2 (MAGI-CCR5 cells), 3.7 (PBMCs) |
Data synthesized from the provided search result.
The SAR studies on this series revealed that the introduction of a quaternary ammonium moiety was crucial for potent CCR5 antagonistic activity.[8] Further optimization of the anilide and benzyl (B1604629) portions of the molecule led to the discovery of TAK-779 with nanomolar potency in both binding and antiviral assays.[8]
4-Hydroxypiperidine (B117109) Derivatives
Another successful scaffold is based on 4-hydroxypiperidine. Starting from a guanylhydrazone hit identified through high-throughput screening, optimization efforts led to the discovery of potent piperidine (B6355638) derivatives.[5]
Table 2: SAR of 4-Hydroxypiperidine Derivatives [5]
| Compound | R1 | R2 | CCR5 IC50 (nM) |
| 1 | Guanylhydrazone | H | 840 |
| 6k | 4-Hydroxypiperidine derivative | - | Improved potency |
| 10h | Optimized 4-hydroxypiperidine derivative | - | 11 |
Data synthesized from the provided search result.
The key SAR finding in this series was that the 4-hydroxypiperidine core provided a significant improvement in potency against the CCR5 receptor.[5] Further elaboration through parallel synthesis led to the identification of compound 10h with an IC50 of 11 nM.[5]
Spirodiketopiperazine-Based Antagonists
Spirodiketopiperazine-based compounds represent another important class of CCR5 antagonists. While initial leads showed potent in vitro activity, they suffered from unfavorable pharmacokinetic profiles.[9] Structural optimization focused on modifying the N-substituents at the 9-position of the spirodiketopiperazine core to improve both activity and pharmacokinetics.[9]
Table 3: SAR and Pharmacokinetic Properties of Spirodiketopiperazine Derivatives [9]
| Compound | Antagonist Activity (in vitro) | Area Under the Curve (AUC) | Clearance (CL) | Volume of Distribution (Vss) |
| 1a, 1b, 2a, 2b | Potent to moderate | Poor | High | High |
| 12 | Improved | Improved | Improved | Improved |
Data synthesized from the provided search result.
The optimization process successfully yielded compound 12, which not only retained potent anti-HIV activity but also demonstrated a significantly improved pharmacokinetic profile, highlighting the importance of addressing ADME (absorption, distribution, metabolism, and excretion) properties early in the drug discovery process.[9]
Visualizing the Path to Inhibition: Signaling and Experimental Workflows
To better understand the context of CCR5 antagonist SAR studies, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess compound activity.
Caption: CCR5 signaling and inhibition by antagonists.
This diagram illustrates how CCR5, upon binding to its natural chemokine ligands or the HIV-1 gp120 protein, initiates intracellular signaling or mediates viral entry. CCR5 antagonists block these processes by binding to the receptor and preventing the interaction with its ligands.[2][10]
Caption: General workflow for CCR5 antagonist drug discovery.
The drug discovery process for CCR5 antagonists typically begins with high-throughput screening to identify initial hits. These hits then undergo extensive lead optimization, driven by SAR studies, to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a clinical candidate.
Detailed Experimental Protocols
The SAR data presented in this guide are derived from a variety of specialized in vitro assays. Understanding the methodologies behind these assays is crucial for interpreting the data and designing further experiments.
Radioligand Binding Assay
This assay is a cornerstone for determining the affinity of a compound for its target receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (IC50).
-
Materials:
-
Procedure:
-
Incubate the CCR5-expressing cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.[11]
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular signaling initiated by the binding of a natural ligand to CCR5.
-
Objective: To assess the antagonistic activity of a test compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.
-
Materials:
-
Cells co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
A CCR5 agonist (e.g., RANTES, MIP-1α).
-
Test compounds at various concentrations.
-
A fluorometric imaging plate reader.
-
-
Procedure:
-
Load the CCR5-expressing cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a CCR5 agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of the test compound.[1]
-
HIV-1 Entry and Replication Assays
These assays directly measure the ability of a compound to inhibit the entry and replication of HIV-1 in host cells.
-
Objective: To determine the antiviral efficacy (EC50) of a test compound against R5-tropic HIV-1 strains.
-
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MAGI-CCR5 cells, peripheral blood mononuclear cells (PBMCs)).[8]
-
R5-tropic HIV-1 strains (e.g., Ba-L).[8]
-
Test compounds at various concentrations.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay).[9][12]
-
-
Procedure:
-
Pre-incubate the target cells with varying concentrations of the test compound.
-
Infect the cells with an R5-tropic HIV-1 strain.
-
Culture the cells for a defined period.
-
Quantify the extent of viral replication in the presence of the compound compared to a no-drug control.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.[8]
-
Conclusion
The structure-activity relationship studies of CCR5 antagonists have been instrumental in the development of a new class of anti-HIV drugs. Through systematic chemical modifications and a battery of in vitro assays, researchers have been able to identify key structural features that govern the potency, selectivity, and pharmacokinetic properties of these compounds. The insights gained from these studies continue to guide the design of next-generation CCR5 antagonists with improved therapeutic profiles. This in-depth technical guide provides a foundational understanding of the SAR principles and experimental methodologies that are essential for professionals in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
The CCR5 Antagonist Maraviroc: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc, a first-in-class CCR5 antagonist, represents a significant advancement in the therapeutic landscape for HIV-1 infection.[1] Operating as a non-competitive, allosteric inhibitor, Maraviroc uniquely targets the host cell's C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into immune cells such as T-lymphocytes and macrophages.[2][3] By binding to a transmembrane pocket within the CCR5 receptor, Maraviroc induces a conformational change that effectively blocks the interaction between the viral envelope glycoprotein (B1211001) gp120 and CCR5.[2] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Maraviroc, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways.
Pharmacokinetics
Maraviroc is administered orally and is rapidly absorbed, with steady-state plasma concentrations typically achieved within seven days of consistent dosing.[4] Its pharmacokinetic profile is influenced by co-administered drugs that are potent inhibitors or inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary route of metabolism for Maraviroc.[5][6]
Table 1: Pharmacokinetic Parameters of Maraviroc in Adults
| Parameter | Value | Conditions | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 4.0 hours | Single and multiple oral doses | [7] |
| Elimination Half-life (t½) | ~14 - 18 hours | Twice-daily dosing | [6] |
| Absolute Bioavailability | 23% (100 mg dose) to 33% (300 mg dose) | Oral administration | [6] |
| Metabolism | Primarily via CYP3A4 | Hepatic | [5] |
| Excretion | ~76% in feces, ~20% in urine | [6] | |
| Mean Cmax (300 mg twice daily) | 338 ng/mL (190) | Healthy volunteers | [1] |
| Mean AUC12 (300 mg twice daily) | 1850 ng·h/mL (1060) | Healthy volunteers | [1] |
| Mean Cmin (300 mg twice daily) | 60.1 ng/mL (52.2) | Healthy volunteers | [1] |
Values in parentheses represent the coefficient of variation (%). Cmax = Maximum plasma concentration; AUC12 = Area under the plasma concentration-time curve over 12 hours; Cmin = Minimum plasma concentration.
Pharmacodynamics
Maraviroc's pharmacodynamic profile is characterized by its high-affinity binding to the CCR5 receptor and potent inhibition of R5-tropic HIV-1 replication. Its allosteric mechanism of action results in a prolonged receptor occupancy and sustained antiviral effect.[2]
Table 2: In Vitro Pharmacodynamic Parameters of Maraviroc
| Parameter | Value | Assay Type | Reference |
| IC50 (MIP-1β binding) | 2.0 nM | Radioligand binding assay | [3] |
| IC50 (CCL3/MIP-1α binding) | 3.3 nM | Radioligand binding assay | [2] |
| IC50 (CCL4/MIP-1β binding) | 7.2 nM | Radioligand binding assay | [2] |
| IC50 (CCL5/RANTES binding) | 5.2 nM | Radioligand binding assay | [2] |
| EC90 (HIV-1 BAL inhibition) | 1.0 nM | PM1 cells | [3] |
| Dissociation Constant (Kd) | 0.18 ± 0.02 nM | Radioligand binding assay | [2] |
| In vivo Dissociation Constant (KD) | 0.089 ng/mL | Population PK/PD model | [2] |
IC50 = Half-maximal inhibitory concentration; EC90 = 90% effective concentration; Kd = Equilibrium dissociation constant.
Mechanism of Action and Signaling Pathways
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of immune cells.[8] This initial interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[8] The subsequent binding of gp120 to CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[9]
Maraviroc disrupts this process by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding is allosteric, meaning it occurs at a site distinct from the gp120 binding site. The binding of Maraviroc induces a conformational change in the extracellular loops of CCR5, rendering the receptor unrecognizable to gp120 and thereby preventing viral entry.[2]
The CCR5 receptor is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., CCL3, CCL4, CCL5), activates intracellular signaling cascades. This typically involves the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the mobilization of intracellular calcium.[3] Maraviroc's binding to CCR5 stabilizes the receptor in an inactive conformation, preventing G protein coupling and subsequent downstream signaling.[3]
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the binding affinity of Maraviroc to the CCR5 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Maraviroc for the binding of a radiolabeled chemokine to CCR5.
Materials:
-
HEK-293 cells stably expressing human CCR5, or membrane preparations thereof.[3]
-
Radiolabeled ligand (e.g., ¹²⁵I-MIP-1β).[3]
-
Unlabeled Maraviroc at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[3]
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Incubate a fixed concentration of the radiolabeled chemokine with CCR5-expressing cell membranes in the binding buffer.
-
Add increasing concentrations of unlabeled Maraviroc to compete for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the 96-well filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of Maraviroc that inhibits 50% of the specific binding of the radiolabeled chemokine.
HIV-1 p24 Antigen ELISA
This assay measures the amount of HIV-1 p24 antigen, a viral core protein, in cell culture supernatants as an indicator of viral replication.
Objective: To quantify the inhibition of HIV-1 replication by Maraviroc.
Materials:
-
HIV-1 p24 antigen ELISA kit.
-
Cell culture supernatants from HIV-1 infected cells treated with or without Maraviroc.
-
Microplate reader.
Protocol:
-
Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen.
-
Block non-specific binding sites in the wells.
-
Add cell culture supernatants (containing p24 antigen) to the wells and incubate.
-
Wash the wells to remove unbound materials.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to p24.
-
Wash the wells to remove unbound detection antibody.
-
Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of color is proportional to the amount of p24 antigen present.
Luciferase-Based HIV-1 Entry Assay
This is a sensitive and quantitative method to measure HIV-1 entry into host cells.
Objective: To determine the inhibitory effect of Maraviroc on HIV-1 entry.
Materials:
-
Replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein and carrying a luciferase reporter gene.
-
Target cells expressing CD4 and CCR5.
-
Maraviroc at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Pre-incubate the target cells with varying concentrations of Maraviroc.
-
Infect the cells with the luciferase reporter HIV-1 particles.
-
Culture the cells for a period (e.g., 48-72 hours) to allow for viral entry and expression of the luciferase gene.
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent, which contains the substrate luciferin.
-
Measure the light output (luminescence) using a luminometer.
-
The amount of light produced is proportional to the level of viral entry.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hivclinic.ca [hivclinic.ca]
- 7. Assessment of the pharmacokinetics, safety and tolerability of maraviroc, a novel CCR5 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablinc.com [ablinc.com]
- 9. pmda.go.jp [pmda.go.jp]
Unraveling the Off-Target Profile and Toxicity of CCR5 Antagonist GSK163929 (Compound 5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK163929, a potent 4,4-disubstituted piperidine (B6355638) C-C chemokine receptor type 5 (CCR5) antagonist, demonstrated significant anti-HIV-1 activity in preclinical studies. However, its development was ultimately halted due to undisclosed toxicity concerns. This technical guide provides a comprehensive analysis of the available data on GSK163929's off-target effects and toxicity profile. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to offer valuable insights for researchers in the field of CCR5 antagonism and drug safety assessment.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a well-validated target for the treatment of HIV-1 infection, as it serves as a crucial co-receptor for viral entry into host cells. Small molecule antagonists of CCR5 have been the focus of extensive research and development. GSK163929 (also referred to as compound 5 in some literature) emerged as a promising lead candidate from a series of 4,4-disubstituted piperidine derivatives due to its high potency against HIV-1 replication. Despite encouraging initial results, including favorable pharmacokinetic properties in animal models, the clinical progression of GSK163929 was terminated. This guide delves into the known off-target interactions and the toxicological data that may have contributed to this decision, providing a valuable case study for drug development professionals.
Quantitative Data Summary
The following tables summarize the available quantitative data for GSK163929, focusing on its on-target potency, off-target effects, and pharmacokinetic parameters.
Table 1: In Vitro Potency of GSK163929
| Parameter | Value | Cell Line/Assay | Reference |
| Anti-HIV-1 Activity (IC50) | 4.26 nM | HOS cells (HIV-1Ba-L infected) | [1] |
| 3.47 nM | PBL cells (HIV-1Ba-L infected) | [1] | |
| hERG Inhibition (pIC50) | 4.72 | Patch clamp | [2][3] |
Table 2: Pharmacokinetic Parameters of GSK163929
| Species | Route | AUC (ng·h/mL) | Reference |
| Rat | Oral | 272 | [2][3] |
| Dog | Oral | 170 | [2] |
Off-Target Effects and Toxicity Profile
Cardiotoxicity: hERG Channel Inhibition
A significant off-target effect identified for GSK163929 is its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[4] GSK163929 exhibited a pIC50 of 4.72 for hERG inhibition, which translates to an IC50 of approximately 19 µM.[2][3] While this value is significantly higher than its on-target anti-HIV potency, the potential for cardiac liability, especially in the context of chronic administration for HIV treatment, would be a critical consideration in its risk assessment.
In Vivo Toxicity
Contradictory information exists regarding the in vivo toxicity of GSK163929. Initial reports indicated that 7-day safety assessment studies in both rats and dogs revealed no adverse effects at therapeutic doses.[1][5] However, the ultimate discontinuation of its development was attributed to "toxicity concerns."[1] The specific nature of these toxicities observed in longer-term or more comprehensive preclinical studies has not been publicly disclosed. It is plausible that issues such as organ toxicity, immunotoxicity, or other unforeseen adverse effects emerged during later-stage, mandatory regulatory preclinical safety evaluations.[6][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for CCR5
This assay is fundamental for determining the binding affinity of a compound to the CCR5 receptor.[8][9][10]
Principle: This is a competitive binding assay where the test compound (GSK163929) competes with a radiolabeled ligand (e.g., [125I]-MIP-1β) for binding to CCR5 receptors present in a cell membrane preparation. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CCR5 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
hERG Patch Clamp Assay
The patch clamp assay is the gold standard for assessing a compound's effect on the hERG potassium channel.[4][11]
Principle: This electrophysiological technique measures the flow of ions through the hERG channels in a single cell. The effect of the test compound on the ionic current is directly quantified.
Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the human hERG gene.
-
Cell Preparation: On the day of the experiment, a single cell is isolated and placed in a recording chamber on the stage of an inverted microscope.
-
Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The hERG current is recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value.
Cytotoxicity Assay (MTT/MTS Assay)
Cytotoxicity assays are essential to determine the concentration at which a compound becomes toxic to cells.[1][5][12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a "cells only" control (no compound) and a "no cells" blank.
-
Incubation: Incubate the plate for a duration that mirrors the intended antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the percentage of cytotoxicity against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway
CCR5 is a G protein-coupled receptor (GPCR). Its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), induce intracellular signaling cascades. GSK163929, as a CCR5 antagonist, blocks these signaling events.
Caption: CCR5 signaling cascade and the inhibitory action of GSK163929.
Experimental Workflow for Preclinical Safety Assessment
The preclinical safety assessment of a drug candidate like GSK163929 involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: A generalized workflow for preclinical safety assessment of a new drug candidate.
Conclusion
GSK163929 represents a potent CCR5 antagonist from the 4,4-disubstituted piperidine class that ultimately failed in development due to toxicity concerns. While the publicly available data is limited, the identified hERG liability highlights the importance of early and comprehensive cardiac safety assessment. The discrepancy between the reported lack of short-term in vivo toxicity and the ultimate discontinuation of the compound underscores the critical nature of long-term and more extensive preclinical toxicology studies. This case study serves as a reminder that even with high on-target potency and favorable initial pharmacokinetics, a thorough understanding and mitigation of off-target effects and potential toxicities are paramount for the successful development of new therapeutic agents. Further disclosure of the specific toxicities encountered by GSK163929 would be of great value to the scientific community in guiding future drug design and development in the field of CCR5 antagonism and beyond.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. youtube.com [youtube.com]
- 3. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of CCR5 Antagonists in HIV-1 Entry Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: CCR5 Antagonist 5 (Representative Small-Molecule Inhibitor)
Executive Summary: The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host immune cells.[1][2][3] Blocking this interaction represents a powerful therapeutic strategy. This document provides a detailed technical overview of the mechanism, quantitative assessment, and experimental evaluation of small-molecule CCR5 antagonists, using "this compound" as a placeholder for a representative compound from this class. It outlines the molecular basis of HIV-1 entry inhibition, presents comparative quantitative data for prominent CCR5 antagonists, details essential experimental protocols, and provides visual workflows and pathway diagrams to support drug development efforts.
Mechanism of HIV-1 Entry and CCR5 Antagonism
HIV-1 entry into a target T-cell or macrophage is a sequential process. It begins when the viral envelope glycoprotein (B1211001) gp120 binds to the primary CD4 receptor on the host cell surface.[1][4] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses, is CCR5.[4][5] The subsequent gp120-CCR5 interaction triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][4]
CCR5 antagonists are non-competitive, allosteric inhibitors.[5][6] They do not bind to the same site as the natural chemokine ligands or gp120. Instead, they bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[5] This binding event locks the receptor in a conformation that is not recognized by the HIV-1 gp120-CD4 complex, thereby preventing the co-receptor interaction and subsequent membrane fusion.[5][7]
Quantitative Assessment of CCR5 Antagonists
The potency of CCR5 antagonists is determined through various biochemical and cell-based assays. Key parameters include binding affinity (Kd, Ki) and antiviral activity (IC50, EC50). The following tables summarize representative data for well-characterized CCR5 antagonists.
Table 1: Binding Affinity of CCR5 Antagonists This table presents data from competitive binding assays, where the antagonist displaces a radiolabeled ligand. Lower values indicate higher binding affinity.
| Compound | Assay Type | Ligand Displaced | Value | Unit | Reference |
| Maraviroc | Radioligand Binding | 125I-MIP-1α | 3.3 | nM (IC50) | [8] |
| Radioligand Binding | 125I-MIP-1β | 7.2 | nM (IC50) | [8] | |
| Radioligand Binding | 125I-RANTES | 5.2 | nM (IC50) | [8] | |
| Nonequilibrium Binding | Tritiated small molecule | 0.18 ± 0.02 | nM (Kd) | [9] | |
| Vicriviroc | Nonequilibrium Binding | Tritiated small molecule | 0.40 ± 0.02 | nM (Kd) | [9] |
| Aplaviroc | Radioligand Binding | 125I-RANTES | N/A | (See note) | [9] |
| TAK-779 | Radioligand Binding | 125I-RANTES | 1.4 | nM (IC50) | [10] |
| Competitive Binding | 125I-RANTES | 1.1 | nM (Ki) | [10] | |
| Note: Aplaviroc did not completely displace 125I-CCL5 (RANTES), suggesting a distinct binding mechanism.[9] |
Table 2: Antiviral Activity of CCR5 Antagonists This table shows the concentration of the antagonist required to inhibit HIV-1 replication by 50% (IC50) or 90% (EC90) in cell culture.
| Compound | HIV-1 Strains | Cell Type | Value | Unit | Reference |
| Maraviroc | Ba-L (R5) | PBMCs | 0.56 | nM (IC50) | [11] |
| 43 Primary Isolates | PBMCs | 2.0 | nM (IC90) | [11] | |
| HIV-1/M R5 strain | - | 1.89 | nM (IC50) | [12] | |
| Vicriviroc | 30 R5-tropic isolates | PBMCs | 0.04 - 2.3 | nM (EC50) | [13] |
| 30 R5-tropic isolates | PBMCs | 0.45 - 18 | nM (EC90) | [13] | |
| TAK-779 | R5 Clinical Isolates | PBMCs | 1.6 - 3.7 | nM | [10] |
Experimental Protocols
Accurate evaluation of CCR5 antagonists relies on standardized and robust experimental protocols. Below are methodologies for key assays.
Objective: To determine the binding affinity (IC50, Ki) of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell/Membrane Preparation: Use a cell line stably expressing high levels of CCR5 (e.g., CHO/CCR5 or HOS.CCR5) or membrane preparations from these cells.[10]
-
Radioligand: A CCR5 chemokine ligand, such as 125I-RANTES or 125I-MIP-1α, is used at a concentration near its Kd value.[10][14]
-
Competition Assay:
-
Incubate the cell membranes with the radioligand and a range of concentrations of the test antagonist (e.g., "this compound").
-
Incubations are typically performed for 60-90 minutes at room temperature.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled CCR5 ligand.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the antagonist concentration. Fit the data using a nonlinear regression model to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[8]
Objective: To measure the ability of an antagonist to block the entry of a virus particle expressing the HIV-1 envelope into target cells, in a single round of infection.
Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with two plasmids: one encoding an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or GFP), and a second plasmid expressing an R5-tropic HIV-1 envelope (e.g., from the Ba-L strain).[15] Harvest the virus-containing supernatant after 48-72 hours.
-
Target Cell Preparation: Seed target cells that express CD4, CCR5, and CXCR4 (e.g., TZM-bl cells) in a 96-well plate.
-
Inhibition Assay:
-
Prepare serial dilutions of the CCR5 antagonist in culture medium.[7]
-
Pre-incubate the target cells with the antagonist dilutions for 1 hour at 37°C.
-
Add a standardized amount of the pseudovirus to each well.
-
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Readout: Measure the reporter gene activity. For luciferase, add a substrate and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated virus control wells. Calculate the IC50 or EC50 value by plotting the percentage of inhibition versus the antagonist concentration.
Objective: To quantify the inhibition of the fusion process between cells expressing the HIV-1 envelope and target cells expressing CD4 and CCR5.
Methodology:
-
Effector Cell Preparation: Co-transfect HEK293T cells with a plasmid expressing an R5-tropic HIV-1 Env and a plasmid for one half of a reporter system (e.g., one part of a dual-split protein).[15]
-
Target Cell Preparation: Use a cell line (e.g., TZM-bl or U87.CD4.CCR5) that expresses CD4 and CCR5 and has been engineered to express the other half of the reporter system.
-
Fusion Inhibition:
-
Plate the target cells and allow them to adhere.
-
Treat the target cells with serial dilutions of the CCR5 antagonist.
-
Add the effector cells to the wells containing the treated target cells.
-
-
Incubation: Co-culture the cells for 6-24 hours to allow for cell-cell fusion.
-
Quantification: Measure the reporter signal generated upon the fusion of the two cell types, which brings both halves of the reporter system together.[15]
-
Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the antagonist concentration.
Drug Development and Evaluation Workflow
The preclinical evaluation of a novel CCR5 antagonist follows a structured workflow to characterize its potency, specificity, and mechanism of action.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 10. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]
The Impact of CCR5 Antagonist 5 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in the trafficking and activation of various immune cells, including T-lymphocytes, macrophages, and dendritic cells. Its function is mediated through the binding of its cognate chemokines, primarily RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Beyond its physiological role in the immune system, CCR5 gained significant attention as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV-1).
CCR5 antagonists are a class of therapeutic agents designed to block the interaction between CCR5 and its ligands, thereby inhibiting downstream signaling and cellular responses. This guide will provide an in-depth technical overview of the downstream signaling pathways affected by a representative CCR5 antagonist, referred to herein as "CCR5 antagonist 5." For the purpose of this document, we will draw upon the extensive research conducted on the well-characterized and clinically approved CCR5 antagonist, Maraviroc (B1676071), as a proxy for "this compound."
CCR5 Downstream Signaling Pathways
Upon chemokine binding, CCR5 undergoes a conformational change, initiating a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.
G-Protein Dependent Signaling
As a canonical GPCR, CCR5 couples to inhibitory Gαi proteins. Ligand binding triggers the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effectors:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This pathway is fundamental for cellular activation and chemotaxis.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
G-Protein Independent Signaling
In addition to G-protein mediated signaling, CCR5 can also activate other pathways that are critical for cell survival, proliferation, and migration:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: CCR5 activation can lead to the phosphorylation and activation of PI3K, which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another crucial signaling cascade activated by CCR5. This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and survival.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is a key signaling route for many cytokines and growth factors. CCR5 has been shown to activate this pathway, which is involved in immune cell differentiation and activation.
Figure 1: Overview of CCR5 Downstream Signaling Pathways.
Mechanism of Action of this compound
"this compound," as exemplified by Maraviroc, is a non-competitive, allosteric inhibitor of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor. This altered conformation prevents the binding of the natural chemokine ligands (CCL3, CCL4, CCL5) and, in the context of HIV, the viral envelope glycoprotein (B1211001) gp120. By blocking ligand binding, "this compound" effectively prevents the initiation of the downstream signaling cascades described above.
Figure 2: Mechanism of Action of a CCR5 Antagonist.
Quantitative Data on the Effects of this compound
The inhibitory effects of CCR5 antagonists can be quantified through various in vitro assays. The following tables summarize representative quantitative data for Maraviroc.
Table 1: Inhibition of Chemokine-Induced Calcium Mobilization
| Cell Line | Chemokine | IC50 (nM) | Reference |
| HEK-293 expressing CCR5 | RANTES (CCL5) | 7-30 | [1] |
| HEK-293 expressing CCR5 | MIP-1α (CCL3) | 7-30 | [1] |
| HEK-293 expressing CCR5 | MIP-1β (CCL4) | 7-30 | [1] |
Table 2: Inhibition of Chemotaxis
| Cell Type | Chemoattractant | Maraviroc Concentration | % Inhibition | Reference |
| Monocytes | MIP-1β | 0.1 µM | Significant Inhibition | [2] |
| Monocytes | RANTES | 1 µM | Significant Inhibition | [2] |
| Monocyte-derived Dendritic Cells | RANTES | 0.1 µM | ~31% | [2] |
| Monocyte-derived Dendritic Cells | MIP-1β | 0.1 µM | ~43% | [2] |
Table 3: Inhibition of Chemokine Binding
| Ligand | IC50 (nM) | Reference |
| [¹²⁵I]-MIP-1α | 3.3 | [1] |
| [¹²⁵I]-MIP-1β | 7.2 | [1] |
| [¹²⁵I]-RANTES | 5.2 | [1] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit chemokine-induced intracellular calcium flux.
Figure 3: Workflow for a Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture: Culture a cell line stably expressing human CCR5 (e.g., HEK-293 or CHO cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of "this compound" in the assay buffer. Add the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) into the wells and immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Figure 4: Workflow for a Transwell Migration Assay.
Detailed Methodology:
-
Cell Preparation: Use a cell line or primary cells that express CCR5 and are known to migrate in response to CCR5 ligands (e.g., T-lymphocytes, monocytes). Resuspend the cells in a serum-free or low-serum medium.
-
Assay Setup: Use a Transwell plate with inserts containing a porous membrane (typically 5 or 8 µm pore size). Add the chemoattractant (e.g., RANTES) to the lower chamber.
-
Compound Treatment: Pre-incubate the cell suspension with various concentrations of "this compound" or a vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-6 hours).
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the fixed cells with a suitable stain, such as crystal violet or DAPI.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells for each treatment condition. Determine the percentage of inhibition of migration for each concentration of the antagonist compared to the vehicle control.
Western Blot Analysis of Phosphorylated Signaling Proteins
This technique is used to detect and quantify the levels of phosphorylated (activated) downstream signaling proteins, such as p-Akt and p-ERK, following CCR5 stimulation in the presence or absence of an antagonist.
Figure 5: Workflow for Western Blot Analysis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture CCR5-expressing cells to near confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with "this compound" at various concentrations for a specified time.
-
Stimulate the cells with a CCR5 agonist (e.g., RANTES) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Collect the cell lysates and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and/or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein signal for each sample.
-
Conclusion
"this compound," exemplified by Maraviroc, effectively inhibits the downstream signaling pathways activated by chemokine binding to the CCR5 receptor. By allosterically modulating the receptor, it prevents the activation of both G-protein dependent and independent signaling cascades, including calcium mobilization, and the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. This inhibitory action translates to a reduction in crucial cellular responses such as chemotaxis, proliferation, and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of "this compound" and other novel CCR5 inhibitors on these critical signaling events, thereby facilitating the development of new therapeutics targeting this important receptor.
References
- 1. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
"CCR5 antagonist 5" allosteric modulation of the CCR5 receptor
An In-depth Technical Guide on the Allosteric Modulation of the CCR5 Receptor by Maraviroc, a Representative CCR5 Antagonist
This technical guide provides a comprehensive overview of the allosteric modulation of the C-C chemokine receptor type 5 (CCR5) by the small molecule antagonist, Maraviroc. While the query specified "CCR5 antagonist 5," this appears to be a non-specific identifier. Therefore, this document focuses on Maraviroc, a well-characterized, FDA-approved allosteric antagonist of CCR5, to deliver a data-rich and experimentally detailed analysis for researchers, scientists, and drug development professionals.[1][2]
Introduction to CCR5 and Allosteric Modulation
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes to sites of inflammation in response to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4] CCR5 is also the primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus type 1 (HIV-1) into host cells like T-cells and macrophages.[1][3]
Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind.[5] This binding event induces a conformational change in the receptor, which in turn modulates the receptor's affinity and/or efficacy for the orthosteric ligand.[5] Maraviroc is a negative allosteric modulator (NAM) of CCR5.[5] It does not directly compete with the natural chemokine ligands or the HIV-1 envelope glycoprotein (B1211001) gp120 for binding at the orthosteric site. Instead, it binds to a deep, hydrophobic pocket within the transmembrane (TM) helices of CCR5.[1][3][6] This binding stabilizes a receptor conformation that is not recognized by gp120 or the endogenous chemokines, thereby preventing viral entry and chemokine-induced signaling.[1][6]
Quantitative Data on Maraviroc-CCR5 Interaction
The binding and functional inhibition characteristics of Maraviroc have been quantified through various in vitro assays. The following tables summarize the key data.
Table 1: Binding Affinity of Maraviroc to CCR5
| Parameter | Value | Ligand/Condition | Assay Type |
| Dissociation Constant (Kd) | 0.18 ± 0.02 nM | [3H]Maraviroc | Non-equilibrium binding analysis |
| Dissociation Half-life (t1/2) | 7.5 ± 0.7 h | [3H]Maraviroc | Non-equilibrium binding analysis |
This table presents the direct binding affinity of Maraviroc to the CCR5 receptor.
Table 2: Inhibitory Potency of Maraviroc in Functional Assays
| Parameter | Value | Ligand/Condition | Assay Type |
| IC50 | 3.3 nM | MIP-1α | Radioligand Binding Competition |
| IC50 | 7.2 nM | MIP-1β | Radioligand Binding Competition |
| IC50 | 5.2 nM | RANTES (CCL5) | Radioligand Binding Competition |
| IC50 | 6.4 nM | HIV-1 gp120 | Cell-Cell Fusion Assay |
| IC50 | 7-30 nM | MIP-1β, MIP-1α, RANTES | Intracellular Calcium Redistribution |
| IC90 (geometric mean) | 2.0 nM | 43 primary HIV-1 isolates | Peripheral Blood Lymphocyte (PBL) infection assay |
This table summarizes the concentration of Maraviroc required to inhibit 50% (IC50) or 90% (IC90) of a specific biological response, demonstrating its potent antagonism against both natural chemokine binding and HIV-1 entry.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the allosteric modulation of CCR5 by Maraviroc.
Radioligand Binding Competition Assay
This assay quantifies the affinity of an unlabeled ligand (Maraviroc) by measuring its ability to displace a radiolabeled ligand from the CCR5 receptor.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Maraviroc for the binding of a radiolabeled chemokine (e.g., 125I-labeled MIP-1α) to CCR5.[5]
-
Materials:
-
HEK293T cells transiently transfected with human CCR5.[6]
-
Cell membrane preparations from these cells.[6]
-
Radioligand: 125I-labeled MIP-1α (CCL3).[6]
-
Unlabeled competitor: Maraviroc.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[8]
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Prepare membranes from HEK293T cells expressing CCR5.[6]
-
In a multi-well plate, add a fixed concentration of 125I-MIP-1α (e.g., 0.1 nM) to each well.[6]
-
Add increasing concentrations of Maraviroc to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the Maraviroc concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This cell-based functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key event in GPCR signaling.[10][11]
-
Objective: To determine the potency of Maraviroc in inhibiting chemokine-induced calcium flux in CCR5-expressing cells.[12]
-
Materials:
-
Procedure:
-
Plate CCR5-expressing cells in a black, clear-bottom 96-well plate and culture overnight.[11]
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM for 30-60 minutes at 37°C.[15]
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of Maraviroc to the wells and incubate for a short period (e.g., 5 minutes).[13]
-
Add a fixed concentration of the CCR5 agonist (e.g., 20 nM RANTES) to stimulate the cells.[12]
-
Measure the change in fluorescence intensity in real-time. The increase in fluorescence corresponds to the mobilization of intracellular calcium.[11][12]
-
Calculate the percentage of inhibition for each Maraviroc concentration relative to the agonist-only control and determine the IC50.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.[4]
-
Objective: To quantify the inhibitory effect of Maraviroc on CCR5-mediated cell migration towards a chemokine gradient.[4]
-
Materials:
-
CCR5-expressing cells (e.g., Ba/F3-CCR5 cells or activated T-cells).[4][16]
-
Chemoattractant: MIP-1α (CCL3) or RANTES (CCL5).[4]
-
Antagonist: Maraviroc.
-
Transwell migration plates (e.g., with 5 µm pores).[16]
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).[16]
-
Cell quantification method (e.g., Cell Titer-Glo Luminescence kit or flow cytometry).[13][16]
-
-
Procedure:
-
Pre-treat CCR5-expressing cells with various concentrations of Maraviroc or vehicle control for 1 hour.[16]
-
Place the chemoattractant (e.g., 0.3 nM MIP-1α) in the lower chamber of the Transwell plate.[4]
-
Add the pre-treated cells to the upper chamber (the insert).[16]
-
Incubate the plate for 2-4 hours at 37°C to allow cell migration through the porous membrane.[16]
-
Quantify the number of cells that have migrated to the lower chamber.
-
Plot the percentage of migration inhibition against the Maraviroc concentration to calculate the IC50.
-
Visualizations: Pathways and Mechanisms
Diagrams are provided to visually represent the complex biological processes involved in CCR5 modulation.
Caption: Mechanism of Maraviroc's allosteric inhibition of the CCR5 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist Maraviroc Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for CCR5 Blockade: A Technical Guide to the Discovery and Synthesis of Novel Small-Molecule Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target, most notably for its role as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] The clinical success of Maraviroc, the first approved small-molecule CCR5 antagonist, has spurred extensive research into novel antagonists with improved potency, pharmacokinetic profiles, and broader therapeutic applications, including in inflammatory diseases and cancer.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel small-molecule CCR5 antagonists, complete with detailed experimental protocols and data presented for comparative analysis.
The Discovery and Synthesis Landscape
The journey to identify novel CCR5 antagonists often begins with high-throughput screening (HTS) of chemical libraries, followed by lead optimization through medicinal chemistry.[6][7] Various chemical scaffolds have been explored, leading to the discovery of potent antagonists. Key classes include anilide, piperazine (B1678402), and piperidine (B6355638) derivatives.
Synthesis Strategies:
The synthesis of these complex molecules involves multi-step organic chemistry reactions. For instance, the synthesis of anilide derivatives like TAK-779 involves the reductive alkylation of methylamine (B109427) with tetrahydro-4H-pyran-4-one, followed by a series of alkylation and reduction steps.[6] The synthesis of piperazine-based antagonists often employs a fragment-assembly strategy, where different molecular fragments are combined to generate a library of compounds for screening.[8][9] A common approach involves the reaction of a substituted piperazine with a suitable electrophile to introduce desired functionalities.[10]
Quantitative Analysis of CCR5 Antagonists
The biological activity of newly synthesized compounds is quantified through a battery of in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to compare the potency of different antagonists.
Table 1: Inhibitory Potency of Selected Small-Molecule CCR5 Antagonists in Binding Assays
| Compound | Scaffold | Radioligand | Cell Line | IC50 (nM) | Reference |
| Maraviroc | Tropane-based | [¹²⁵I]MIP-1α | CHO/CCR5 | 3.3 | |
| [¹²⁵I]MIP-1β | CHO/CCR5 | 7.2 | |||
| [¹²⁵I]RANTES | CHO/CCR5 | 5.2 | |||
| TAK-779 | Anilide | [¹²⁵I]RANTES | CHO/CCR5 | 1.4 | [1] |
| Vicriviroc | Piperidine | [³H]Vicriviroc | CCR5 membranes | 0.40 (Kd) | [4] |
| Aplaviroc | Piperidine | Not Specified | CCR5 membranes | Not Specified | [4] |
| Compound 19 | Piperidine | Not Specified (Calcium Mobilization) | Not Specified | 25.73 | [11] |
| Compound 20 (NIBR-1282) | Piperidine | Not Specified (Binding Assay) | Not Specified | 5.1 | [11] |
| Diazaspiro 21 | Diazaspiro[5.5]undecanone | [¹²⁵I]RANTES | Not Specified | 30 | [11] |
| Compound 33 | 2-Methylpiperazine | Not Specified (Fusion Assay) | Not Specified | 6290 | [11] |
| Compound 34 | 2-Methylpiperazine | Not Specified (Calcium Mobilization) | Not Specified | 88 | [11] |
| Compound 35 | 2-Methylpiperazine | Not Specified (Calcium Mobilization) | Not Specified | 3.0 | [11] |
Table 2: Antiviral Activity of Selected Small-Molecule CCR5 Antagonists
| Compound | Scaffold | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| Maraviroc | Tropane-based | HIV-1 Ba-L | HOS, PBL | 4.26, 3.47 | [11] |
| TAK-779 | Anilide | HIV-1 Ba-L | MAGI-CCR5 | 1.2 | [1] |
| HIV-1 Ba-L | PBMCs | 3.7 | [1] | ||
| GSK 163929 | 4,4-disubstituted piperidine | HIV-1 Ba-L | HOS, PBL | 4.26, 3.47 | [11] |
| Compound 19 | Piperidine | Not Specified | Not Specified | 73.01 | [11] |
| Compound 33 | 2-Methylpiperazine | Not Specified | Not Specified | 440 | [11] |
| Compound 34 | 2-Methylpiperazine | Not Specified | Not Specified | 31.4 | [11] |
| Compound 35 | 2-Methylpiperazine | Not Specified | Not Specified | 75.1 | [11] |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel CCR5 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor (CHO/CCR5) in appropriate media.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.[12] Resuspend the membrane pellet in a suitable buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]RANTES or [¹²⁵I]MIP-1α), and varying concentrations of the test compound.[12][13]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding curve.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium influx induced by a CCR5 agonist.
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed CCR5-expressing cells (e.g., CHO/CCR5 or U87.CD4.CCR5) into a 96-well black-walled, clear-bottom plate.[14][15]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for about an hour at 37°C.[14][15]
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.[14]
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Inject a CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response at each antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anti-HIV Replication Assay (MAGI-CCR5 Assay)
This cell-based assay evaluates the ability of a compound to inhibit the replication of R5-tropic HIV-1 strains.
Methodology:
-
Cell Culture:
-
Infection and Treatment:
-
Seed the MAGI-CCR5 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Infect the cells with a known titer of an R5-tropic HIV-1 strain (e.g., Ba-L).
-
-
Incubation and Detection:
-
Incubate the infected cells for a period that allows for a single round of replication (typically 48 hours).[16]
-
Fix the cells and stain for β-galactosidase activity. Infected cells will turn blue.
-
-
Data Analysis:
-
Count the number of blue cells (foci of infection) in each well.
-
Calculate the percentage of inhibition of viral replication at each compound concentration.
-
Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
-
Visualizing the Mechanisms and Processes
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in CCR5 antagonist discovery.
Caption: CCR5 Signaling Pathway.
Caption: Experimental Workflow for CCR5 Antagonist Discovery.
Caption: Logical Relationships in Drug Discovery.
Conclusion
The discovery and synthesis of novel small-molecule CCR5 antagonists represent a vibrant and evolving field of research. By leveraging a combination of rational drug design, combinatorial chemistry, and robust biological evaluation, scientists continue to identify new chemical entities with the potential to treat HIV-1 infection and a range of other CCR5-mediated diseases. The methodologies and data presented in this guide provide a framework for the ongoing development of the next generation of CCR5-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
- 4. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid phenotypic drug susceptibility assay for HIV-1 with a CCR5 expressing indicator cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of CCR5 Antagonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of immune cells such as T-lymphocytes and macrophages.[1] It is also a key co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV) into host cells.[2][3] Consequently, CCR5 has emerged as a significant therapeutic target for a range of inflammatory diseases and for the treatment of HIV-1 infection.[4][5] CCR5 antagonists are a class of drugs that block the CCR5 co-receptor, thereby preventing the binding of its natural chemokine ligands—such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4)—and inhibiting the entry of R5 HIV strains.[6][7]
This document provides detailed application notes and protocols for the in vitro characterization of "CCR5 Antagonist 5," a novel investigational small molecule inhibitor of CCR5. The described assays are designed to evaluate the potency and mechanism of action of this compound through receptor binding, downstream signaling, and functional cell migration assays.
CCR5 Signaling Pathway
CCR5 activation by its chemokine ligands initiates a cascade of intracellular signaling events. As a GPCR, CCR5 is coupled to heterotrimeric G proteins, primarily of the Gαi subtype.[8] Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gα and Gβγ).[8] The Gβγ subunit, in particular, activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[8] Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and activate protein kinase C (PKC), respectively.[2][9] These signaling events culminate in various cellular responses, including chemotaxis, inflammation, and cell activation.[8] CCR5 signaling can also occur through G protein-independent pathways involving β-arrestins.[1]
Experimental Workflow
The in vitro evaluation of this compound follows a logical progression from target engagement to functional consequence. The workflow begins with a competitive binding assay to determine the antagonist's ability to displace a natural ligand from the CCR5 receptor. This is followed by a calcium mobilization assay to assess the antagonist's impact on a key downstream signaling event. Finally, a chemotaxis assay is performed to measure the functional consequence of receptor blockade on cell migration.
Data Presentation
The following tables summarize the quantitative data obtained from the in vitro assays performed on this compound.
Table 1: Competitive Radioligand Binding Assay
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 5.2 | 2.8 |
| Maraviroc (Control) | 7.8 | 4.2 |
Table 2: Calcium Mobilization Assay
| Compound | IC₅₀ (nM) |
| This compound | 8.9 |
| Maraviroc (Control) | 12.5 |
Table 3: Chemotaxis Assay
| Compound | IC₅₀ (nM) |
| This compound | 15.3 |
| Maraviroc (Control) | 21.7 |
Experimental Protocols
Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) for binding to the CCR5 receptor expressed on cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.[10]
Materials:
-
HEK293 cells stably expressing human CCR5
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, CaCl₂)
-
Radioligand: [¹²⁵I]-MIP-1α
-
Unlabeled ligand: MIP-1α
-
Test compound: this compound
-
Control compound: Maraviroc
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare cell membranes from HEK293-CCR5 cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound at various concentrations, and 25 µL of [¹²⁵I]-MIP-1α (final concentration ~0.1 nM).
-
To determine non-specific binding, add an excess of unlabeled MIP-1α (e.g., 1 µM) in separate wells.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.[11]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Calcium Mobilization Assay
Principle: Activation of CCR5 by its ligands leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[9][12] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in [Ca²⁺]i upon stimulation with a CCR5 agonist in the presence or absence of an antagonist.[13]
Materials:
-
CHO-K1 or U-87 MG cells stably expressing human CCR5[14]
-
Cell culture medium (e.g., DMEM, F-12)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
CCR5 agonist (e.g., RANTES/CCL5)[12]
-
Test compound: this compound
-
Control compound: Maraviroc
-
96- or 384-well black-wall, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[13]
Protocol:
-
Seed CCR5-expressing cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.[15]
-
Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 1 hour at 37°C.[16]
-
During the incubation, prepare serial dilutions of the test and control compounds.
-
After dye loading, add the test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of the CCR5 agonist (e.g., RANTES at its EC₈₀ concentration) into the wells and immediately record the change in fluorescence over time (typically 60-180 seconds).[16]
-
The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC₅₀ value.
Chemotaxis Assay
Principle: Chemotaxis is the directed migration of cells towards a chemical gradient.[17] This assay measures the ability of a CCR5 antagonist to inhibit the migration of CCR5-expressing cells towards a CCR5 ligand using a transwell system (e.g., Boyden chamber).[6][17]
Materials:
-
CCR5-expressing cells (e.g., primary T-lymphocytes, THP-1 monocytic cell line, or Ba/F3-CCR5 cells)[14][17]
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
CCR5 ligand/chemoattractant (e.g., MIP-1α or RANTES)[17]
-
Test compound: this compound
-
Control compound: Maraviroc
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size)[14]
-
24- or 96-well companion plates
-
Cell viability/quantification reagent (e.g., Calcein AM, CellTiter-Glo)[14]
-
Plate reader (fluorescence or luminescence)
Protocol:
-
Prepare a suspension of CCR5-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.[6]
-
Add the chemoattractant (e.g., MIP-1α at a pre-determined optimal concentration) to the lower wells of the companion plate.[17]
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.[17]
-
After incubation, remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent or luminescent reagent to measure ATP content (proportional to cell number) or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring fluorescence.[14][18]
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist and determine the IC₅₀ value.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Calcium Flux Assay for Screening CCR5 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses by mediating leukocyte chemotaxis to inflammation sites.[1][2] Its natural ligands include chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1] Beyond its immunological function, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a significant target for antiviral drug development.[2][3]
CCR5 antagonists, such as "CCR5 Antagonist 5," are compounds designed to block the interaction between CCR5 and its ligands or the HIV-1 envelope glycoprotein (B1211001) gp120.[2][3] A common method to assess the efficacy of these antagonists is through a cell-based calcium flux assay. Upon ligand binding, CCR5 activates intracellular signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[4][5] This assay measures the ability of an antagonist to inhibit this ligand-induced calcium mobilization, providing a quantitative measure of its potency.
This document provides a detailed protocol for a calcium flux assay using a specific cell line, such as HEK293 cells stably expressing human CCR5, to characterize the inhibitory activity of "this compound."
Signaling Pathway and Experimental Workflow
The binding of a chemokine like CCL5 to CCR5 triggers a conformational change, activating an associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits. The Gαq subunit, in particular, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[4][5] CCR5 antagonists work by binding to the receptor and preventing this signaling cascade.
The experimental workflow involves preparing the cells, loading them with a calcium-sensitive dye, incubating with the antagonist, stimulating with an agonist, and measuring the resulting fluorescence.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing human CCR5.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Agonist: Recombinant Human CCL5/RANTES.
-
Antagonist: "this compound".
-
Calcium Indicator Dye: Fluo-4 AM.[6]
-
Pluronic F-127: To aid dye solubilization.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FLIPR).
Protocol
1. Cell Preparation (Day 1):
-
Culture HEK293-CCR5 cells until they reach approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Preparation (Day 2):
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the antagonist in Assay Buffer to create a concentration range (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Prepare the CCL5 agonist solution in Assay Buffer at a concentration that elicits a submaximal response (EC₈₀), typically around 10 nM.[6]
3. Dye Loading and Assay Execution (Day 2):
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in Assay Buffer. If using, add Probenecid (e.g., 2.5 mM).[7]
-
Gently remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.[7]
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[7]
-
Wash the cells by gently removing the loading solution and adding 100 µL of Assay Buffer (containing Probenecid, if used). Repeat once.
-
After the final wash, add 50 µL of the serially diluted "this compound" solutions to the appropriate wells. Include wells with vehicle control (Assay Buffer with DMSO).
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Place the plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 50 µL of the CCL5 agonist solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for 2-3 minutes.[7]
Data Presentation and Analysis
The primary data output will be the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence signal minus the baseline signal.
-
Calculate Percent Inhibition:
-
Determine the average response for the vehicle control (agonist only, 0% inhibition) and a control with a saturating concentration of a known potent antagonist (100% inhibition).
-
Calculate the percent inhibition for each concentration of "this compound" using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Generate IC₅₀ Curve:
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition.
-
Table 1: Example Data for "this compound"
| Antagonist Conc. (nM) | Log [Antagonist] | Avg. Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle Control) | - | 45,000 | 0.0% |
| 0.1 | -1.0 | 43,200 | 4.5% |
| 1 | 0.0 | 38,500 | 16.3% |
| 10 | 1.0 | 24,100 | 52.3% |
| 100 | 2.0 | 8,900 | 90.3% |
| 1000 | 3.0 | 5,500 | 98.8% |
| Max Inhibition | - | 4,000 | 100.0% |
Note: This table presents hypothetical data for illustrative purposes. The calculated IC₅₀ from this example data would be approximately 9 nM.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing CCR5 Antagonist Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of "CCR5 antagonist 5," a representative C-C chemokine receptor type 5 (CCR5) antagonist. The protocols detailed below are based on established methodologies for testing CCR5 antagonists in preclinical studies for HIV, cancer, and inflammatory diseases. For the purpose of these notes, the well-characterized CCR5 antagonist Maraviroc is used as a representative compound to illustrate the experimental procedures.
Mechanism of Action of CCR5 Antagonists
CCR5 is a G-protein coupled receptor (GPCR) that serves as a co-receptor for the entry of R5-tropic strains of HIV-1 into host immune cells.[1] The binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on a host cell triggers a conformational change, exposing a binding site for CCR5.[1] This interaction is crucial for the fusion of the viral and cellular membranes, enabling viral entry.[1] CCR5 antagonists, such as Maraviroc, are allosteric inhibitors that bind to a transmembrane pocket within the CCR5 receptor.[1] This binding induces a conformational change in CCR5, preventing its interaction with gp120 and thereby blocking viral entry.[1][2] Beyond HIV, the CCR5 signaling pathway is implicated in the trafficking of immune cells to sites of inflammation and in cancer metastasis, making it a target for other therapeutic areas.[3][4]
I. HIV Infection Models
Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, are instrumental in studying HIV-1 infection and evaluating the efficacy of antiretroviral drugs in a human-like immune system context.[5][6]
Animal Model: Humanized RAG-hu Mouse
The RAG-hu mouse model, which supports HIV-1 mucosal transmission, is a suitable model for testing CCR5 antagonists.[6][7][8]
Experimental Protocol: Prophylactic Efficacy Against Vaginal HIV-1 Transmission
This protocol assesses the ability of a topically applied CCR5 antagonist to prevent vaginal HIV-1 infection.
Materials:
-
This compound (e.g., Maraviroc)
-
Hydroxyethyl cellulose (B213188) (HEC) gel (2.2%)
-
Phosphate-Buffered Saline (PBS), sterile
-
R5-tropic HIV-1 strain (e.g., HIV-1 BaL)
-
Female humanized RAG-hu mice
-
Placebo gel (2.2% HEC in PBS)
Procedure:
-
Preparation of Topical Gel: Prepare a 5 mM solution of "this compound" in 2.2% HEC gel.[6][8] For Maraviroc, this can be achieved by dissolving the powdered drug in sterile PBS and then mixing it with HEC.[6][8]
-
Animal Groups: Divide the mice into two groups: a treatment group receiving the CCR5 antagonist gel and a control group receiving a placebo gel.
-
Gel Application: One hour prior to viral challenge, carefully apply 25 µL of the respective gel into the vaginal vault of each mouse.[8]
-
Viral Challenge: Administer a vaginal challenge of R5-tropic HIV-1 (e.g., 3000 TCID of HIV-1 BaL) in a 25 µL volume.[8]
-
Monitoring: Monitor the mice for signs of infection over several weeks. Collect peripheral blood samples bi-weekly to measure viral load using RT-PCR and to assess CD4+ T cell counts by flow cytometry.[6]
-
Endpoint Analysis: At the end of the study period, euthanize the mice and collect tissues (e.g., spleen, lymph nodes, vaginal and rectal tissues) to determine viral load and assess tissue pathology.[5]
Quantitative Data Summary: Efficacy of Maraviroc in Humanized Mice
| Animal Model | Administration Route | Dosage | Efficacy Endpoint | Result | Reference |
| RAG-hu Mice | Topical Vaginal Gel | 5 mM in 2.2% HEC gel | Prevention of HIV-1 Vaginal Transmission | 100% protection (0/7 infected) vs. 100% infection in placebo group (6/6 infected) | [6][8] |
| Humanized Mice | Oral Gavage | 62 mg/kg daily for 5 days | Drug Concentration in Vaginal Tissue (Cmax) | 1,764 ng/g | [5] |
| Humanized Mice | Oral Gavage | 62 mg/kg daily for 5 days | Drug Half-life in Vaginal Tissue (t1/2) | 3.7 hours | [5] |
II. Cancer Metastasis Models
The CCL5/CCR5 axis has been shown to play a role in the metastasis of several cancers, including breast and gastric cancer.[9][10] Animal models are used to evaluate the potential of CCR5 antagonists to inhibit this process.
Animal Model: Immunodeficient Mice (NOD/SCID or Nude Rats)
Immunodeficient mice or rats are used for xenograft studies with human cancer cell lines.
Experimental Protocol: Inhibition of Breast Cancer Lung Metastasis
This protocol evaluates the effect of a CCR5 antagonist on the colonization of cancer cells in the lungs.
Materials:
-
This compound (e.g., Maraviroc)
-
Vehicle control (e.g., PBS)
-
Human basal breast cancer cell line (e.g., MDA-MB-231) transduced with a luciferase reporter gene (Luc2)
-
Female NOD/SCID mice
-
In vivo bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture and harvest MDA-MB-231-Luc2 cells.
-
Tumor Cell Injection: Inject the cancer cells into the tail vein of the mice to induce experimental lung metastasis.[9]
-
Treatment: Administer "this compound" or vehicle control to the mice. For Maraviroc, a dose of 8 mg/kg can be administered via oral gavage twice daily.[9][11]
-
Bioluminescence Imaging: Monitor the metastatic tumor burden weekly using in vivo bioluminescence imaging.[9] The radiance is used as a surrogate measure of tumor size.
-
Endpoint Analysis: After a set period (e.g., 5 weeks), euthanize the mice and harvest the lungs. The number and size of metastatic nodules can be quantified.[9]
Quantitative Data Summary: Efficacy of Maraviroc in Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Efficacy Endpoint | Result | Reference |
| NOD/SCID Mice | Breast Cancer (Lung Metastasis) | Oral Gavage | 8 mg/kg twice daily | Reduction in Lung Metastases | >90% reduction in number and size of pulmonary metastases | [7][9] |
| Nude Rats | Breast Cancer (Bone Metastasis) | Intraperitoneal | Not specified | Inhibition of Bone Metastasis | Significant inhibition | [12] |
| SCID Mice | Gastric Cancer (Peritoneal Dissemination) | Intraperitoneal | 10 mg/kg daily for 7 days | Reduction in Peritoneal Nodules | Significant reduction in number and volume | [10] |
| SCID Mice | Gastric Cancer (Xenograft) | Oral Gavage | 50 mg/kg twice daily for 30 days | Reduction in Tumor Burden | ~40% reduction | [10][13] |
III. Inflammatory Disease Models
CCR5 is involved in the recruitment of inflammatory cells, and its antagonists are being investigated for the treatment of autoimmune and inflammatory diseases.[3]
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) Mouse
EAE is a widely used mouse model for multiple sclerosis (MS), characterized by CNS inflammation and demyelination.[14][15]
Experimental Protocol: Amelioration of EAE
This protocol assesses the therapeutic effect of a CCR5 antagonist on the clinical signs of EAE.
Materials:
-
This compound (e.g., Maraviroc)
-
Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis
-
Pertussis toxin
-
Female C57BL/6 mice
-
Clinical scoring system for EAE
Procedure:
-
Induction of EAE: Induce EAE in mice by immunizing them with an emulsion of MOG35-55 and CFA, followed by injections of pertussis toxin.[14][16][17]
-
Treatment: Once the early clinical signs of EAE appear (typically 7-14 days post-immunization), begin treatment with "this compound" or a vehicle control. For Maraviroc, intraperitoneal injections of 5, 25, or 50 mg/kg body weight can be administered daily.[16][17]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where higher scores indicate more severe paralysis.[18]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect spinal cord tissue for histological analysis to assess inflammatory cell infiltration, demyelination, microgliosis, and astrogliosis.[16][17]
Quantitative Data Summary: Efficacy of Maraviroc in an EAE Model
| Animal Model | Disease Model | Administration Route | Dosage | Efficacy Endpoint | Result | Reference |
| C57BL/6 Mice | EAE | Intraperitoneal | 5, 25, 50 mg/kg daily | Reduction in Clinical Score | Marked dose-dependent decrease | [16][17] |
| C57BL/6 Mice | EAE | Intraperitoneal | 5, 25, 50 mg/kg daily | Reduction in Spinal Cord Inflammatory Cell Infiltration | Significant attenuation | [16][17] |
Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway
The binding of chemokines (like CCL3, CCL4, and CCL5) to CCR5 activates intracellular signaling cascades through G-proteins.[19][20] This leads to the activation of various downstream pathways, including JAK/STAT, PI3K, MAPK (p38 and JNK), and PLC, ultimately resulting in cellular responses such as migration, proliferation, and cytokine release.[19][20]
Caption: CCR5 signaling pathway and point of antagonist inhibition.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a general workflow for testing the efficacy of a CCR5 antagonist in an animal model.
Caption: General workflow for in vivo efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 3. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor Maraviroc in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. journals.plos.org [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CCR5 blockage by maraviroc: a potential therapeutic option for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 16. researchgate.net [researchgate.net]
- 17. Maraviroc attenuates the pathogenesis of experimental autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hookelabs.com [hookelabs.com]
- 19. researchgate.net [researchgate.net]
- 20. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vivo Imaging of CCR5 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[1] Its significance extends to multiple pathological processes, making it a key therapeutic target. CCR5 is the primary co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV) into host cells.[2] Consequently, CCR5 antagonists, which block this interaction, are a class of antiretroviral drugs used in the treatment of HIV infection.[3][4] Beyond HIV, the CCL5/CCR5 signaling axis is implicated in the progression of various diseases, including cancer, atherosclerosis, and inflammatory conditions, by promoting cell migration, proliferation, and inflammation.[5][6]
In vivo imaging techniques, such as Positron Emission Tomography (PET) and fluorescence imaging, provide powerful tools to non-invasively study the biodistribution, target engagement, and pharmacodynamics of CCR5 antagonists in living organisms.[7][8] These studies are crucial for the development and optimization of novel CCR5-targeted therapies. These application notes provide an overview of the methodologies and protocols for the in vivo imaging of CCR5, with a focus on the use of antagonists and targeted imaging agents.
CCR5 Signaling Pathway
CCR5 is activated by its natural chemokine ligands, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[5][9] Ligand binding induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gαi subtype.[10] This activation results in downstream events including calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to cellular responses like chemotaxis and inflammation.[10][11] CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the receptor, inducing a conformational change that prevents its interaction with both chemokine ligands and the HIV envelope glycoprotein (B1211001) gp120.[6]
Caption: CCR5 signaling pathway and mechanism of antagonist action.
In Vivo Imaging of CCR5
Positron Emission Tomography (PET) Imaging
PET imaging is a highly sensitive, quantitative in vivo imaging modality that allows for the three-dimensional visualization of molecular processes. For CCR5 imaging, PET radiotracers are designed to specifically bind to the receptor. These can be radiolabeled versions of CCR5 antagonists or other targeting moieties.
Quantitative Data from Preclinical PET Imaging Studies
The following tables summarize quantitative data from preclinical PET imaging studies targeting CCR5 in a mouse model of atherosclerosis. These studies utilized 64Cu-labeled nanoparticles conjugated with the CCR5-targeting peptide D-ala-peptide T-amide (DAPTA).
Table 1: Biodistribution of 64Cu-DAPTA-Comb Nanoparticles in Wild-Type Mice (% Injected Dose per Gram - %ID/g) [12]
| Organ | 10% DAPTA-Comb (24h) | 25% DAPTA-Comb (24h) | 40% DAPTA-Comb (24h) |
| Blood | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Heart | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.4 |
| Lungs | 3.2 ± 0.5 | 3.8 ± 0.6 | 4.2 ± 0.7 |
| Liver | 10.5 ± 1.5 | 12.1 ± 1.8 | 13.5 ± 2.0 |
| Spleen | 8.9 ± 1.2 | 10.2 ± 1.5 | 11.8 ± 1.7 |
| Kidneys | 4.5 ± 0.6 | 5.1 ± 0.7 | 5.8 ± 0.8 |
Table 2: 64Cu-DAPTA-Comb Uptake in Aortic Arch of Atherosclerotic (ApoE-/-) vs. Wild-Type (WT) Mice (%ID/g) [12]
| Time on High-Fat Diet | ApoE-/- Mice (10% DAPTA-Comb) | WT Mice (10% DAPTA-Comb) | Non-targeted Comb (ApoE-/-) |
| 8 weeks | 6.19 ± 0.24 | 2.39 ± 0.49 | 2.09 ± 0.66 |
| 28 weeks | 7.39 ± 1.15 | - | 2.55 ± 0.82 |
| 35 weeks | 7.06 ± 0.46 | 2.39 ± 0.49 | 2.69 ± 0.98 |
Table 3: Competitive Receptor Blocking Study in ApoE-/- Mice (%ID/g in Injured Femoral Artery) [1]
| Condition | 1 hour | 24 hours | 48 hours |
| 64Cu-DOTA-DAPTA-comb (Baseline) | 3.41 ± 0.40 | 5.55 ± 1.13 | 5.48 ± 1.21 |
| 64Cu-DOTA-DAPTA-comb + Unlabeled DAPTA-comb | 1.81 ± 0.10 | 1.92 ± 0.22 | 1.78 ± 0.27 |
Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging of CCR5 Expression in an Atherosclerosis Mouse Model
This protocol is adapted from studies using 64Cu-labeled DAPTA-conjugated nanoparticles to image CCR5 expression in apolipoprotein E knockout (ApoE-/-) mice, a model for atherosclerosis.[1][12]
1. Animal Model and Preparation:
-
Use male ApoE-/- mice (6-8 weeks old).
-
Induce atherosclerosis by feeding a high-fat diet for a specified period (e.g., 8-40 weeks).
-
For vascular injury models, perform wire injury to the femoral artery.[1] The contralateral artery can serve as a sham control.
2. Radiotracer Preparation and Administration:
-
Synthesize and radiolabel the CCR5-targeting nanoparticle (e.g., 64Cu-DOTA-DAPTA-comb) according to established protocols.
-
Administer the radiotracer (e.g., 3.7 MBq in 100 µL of saline) via tail vein injection.
3. PET/CT Image Acquisition:
-
Anesthetize the mice (e.g., with isoflurane).
-
Perform static or dynamic PET scans at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
4. Image Analysis and Quantification:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the target tissue (e.g., aortic arch, injured femoral artery) and reference tissues (e.g., muscle, contralateral artery).
-
Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[5][13]
5. Competitive Blocking Study (for specificity):
-
To confirm the specificity of the radiotracer for CCR5, perform a blocking study.
-
Co-inject a saturating dose of a non-radiolabeled CCR5 antagonist or the unlabeled targeting ligand along with the radiotracer.
-
A significant reduction in radiotracer uptake in the target tissue compared to the baseline scan indicates specific binding.[1]
Protocol 2: General Framework for In Vivo CCR5 Receptor Occupancy PET Imaging
This protocol provides a general methodology for assessing the receptor occupancy of a CCR5 antagonist in preclinical models.[14]
1. Animal Model:
-
Select an appropriate animal model with sufficient CCR5 expression in the tissue of interest.
2. Radiotracer:
-
Use a validated PET radiotracer that specifically binds to CCR5.
3. Study Design:
-
Baseline Scan:
- Anesthetize the animal.
- Inject the radiotracer intravenously.
- Acquire a dynamic or static PET scan over a specified time course.
-
Drug Administration:
- Administer the CCR5 antagonist at the desired dose and route.
-
Post-drug Scan:
- Perform a second PET scan at a time point relevant to the pharmacokinetics of the antagonist, following the same procedure as the baseline scan.
4. Image Analysis:
-
Reconstruct and co-register the PET/CT images.
-
Define ROIs in tissues with high CCR5 expression and a reference region with low or no specific binding.
-
Calculate the radiotracer uptake (e.g., as SUV) in the ROIs for both baseline and post-drug scans.
5. Receptor Occupancy Calculation:
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [ (Uptake_baseline - Uptake_post-drug) / Uptake_baseline ] * 100 where "Uptake" refers to the specific binding of the radiotracer in the target tissue.
Workflow Diagrams
Caption: Workflow for in vivo PET imaging of CCR5 expression.
Caption: Workflow for determining CCR5 receptor occupancy.
Fluorescence Imaging
Fluorescence imaging is another modality for in vivo studies, offering high sensitivity and the possibility of real-time imaging.[15] This technique involves the use of fluorescently labeled CCR5 antagonists or antibodies. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.[16]
While detailed protocols for in vivo fluorescence imaging of a specific small molecule CCR5 antagonist are less commonly published than PET studies, a general approach would involve:
-
Probe Synthesis: Covalently linking a suitable NIR fluorophore to the CCR5 antagonist.
-
Animal Model: Using a relevant disease model, often with tumors or inflammatory sites near the surface for better signal detection.
-
Probe Administration: Intravenous injection of the fluorescently labeled antagonist.
-
Image Acquisition: Using an in vivo fluorescence imaging system (e.g., IVIS) to detect the fluorescent signal at various time points post-injection.
-
Data Analysis: Quantifying the fluorescence intensity in the region of interest and comparing it to control groups (e.g., animals receiving an unlabeled antagonist or a non-specific fluorescent probe).
Conclusion
In vivo imaging of CCR5 provides invaluable insights into the receptor's role in health and disease, and is a critical tool for the development of novel CCR5-targeted therapeutics. PET imaging offers high sensitivity and quantitative accuracy for assessing receptor expression and occupancy. The protocols and data presented here provide a foundation for researchers to design and implement their own in vivo imaging studies targeting the CCR5 receptor. As new imaging agents and technologies emerge, the ability to visualize and quantify CCR5-related processes in vivo will continue to advance our understanding and treatment of a wide range of diseases.
References
- 1. PET/CT Imaging of Chemokine Receptor CCR5 in Vascular Injury Model Using Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic‐Derived Radiotracers for Positron Emission Tomography: Nuclear or “Unclear” Infection Imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. Comparative study of the quantitative accuracy of oncological PET imaging based on deep learning methods - Hu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine Receptor PET Imaging: Bridging Molecular Insights with Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. summitpharma.co.jp [summitpharma.co.jp]
- 12. CC Chemokine Receptor 5 Targeted Nanoparticles Imaging the Progression and Regression of Atherosclerosis Using Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics and Advances of Quantitative PET Imaging | Radiology Key [radiologykey.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "CCR5 Antagonist 5" Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that plays a significant role in the trafficking and activation of various immune cells, including T-cells and macrophages.[1] It is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2] Consequently, CCR5 has emerged as a key therapeutic target for a range of diseases, including HIV infection, cancer, and inflammatory conditions.[3][4][5]
"CCR5 antagonist 5" is a placeholder for a specific small molecule inhibitor of CCR5. For the purpose of these protocols, we will use Maraviroc (B1676071) as a representative and well-characterized CCR5 antagonist that has been extensively studied in murine models. Maraviroc is an FDA-approved drug for the treatment of HIV-1 infection.[3] It is a non-competitive antagonist that binds to a hydrophobic pocket of the CCR5 receptor, inducing a conformational change that prevents its interaction with viral gp120 and natural chemokine ligands.[6]
A critical consideration for in vivo studies in mice is the species selectivity of many CCR5 antagonists. Maraviroc, for instance, exhibits high affinity for human CCR5 but is significantly less potent against the murine ortholog.[7][8] Therefore, for studies where the primary mechanism of action is expected to be the direct antagonism of murine CCR5, careful consideration of the antagonist's activity is required. For antagonists with high human selectivity like Maraviroc, the use of humanized mouse models expressing human CCR5 is often necessary to obtain clinically relevant data.[9][10][11]
These application notes provide detailed protocols for the preparation and administration of "this compound" (using Maraviroc as the model compound) in mice for preclinical research, with a focus on different routes of administration and considerations for appropriate animal model selection.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving the administration of Maraviroc in mice.
Table 1: Maraviroc Formulations for In Vivo Mouse Studies
| Administration Route | Animal Model | Vehicle/Formulation | Dosage | Study Focus | Reference |
| Oral Gavage | Humanized BALB/c-Rag2−/−γc−/− mice | Phosphate-Buffered Saline (PBS) | 62 mg/kg | HIV Pre-Exposure Prophylaxis | [12][13] |
| Oral Gavage | rasH2 transgenic mice | Not specified | 200, 800, 1500 mg/kg/day | Carcinogenicity Study | [2] |
| Oral Gavage | Nude mice (xenograft) | Not specified | 10 and 30 mg/kg (twice daily) | Acute Lymphoblastic Leukemia | [4] |
| Drinking Water | CDE diet-induced HCC mice | Drinking Water | 300 mg/L | Liver Cancer Prevention | [5][8] |
| Topical | Humanized RAG-hu mice | 5 mM Maraviroc in 2.2% Hydroxyethyl Cellulose (HEC) gel | 25 µl of gel | HIV Vaginal Transmission | [9][10][11] |
| Intraperitoneal Injection | Rats | 8% DMSO, 30% PEG 400, 30% Tween 80 in H₂O | 10 mg/kg | Opioid Abuse Study | [14] |
Table 2: Efficacy of Maraviroc in Murine Models
| Study Focus | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| HIV Vaginal Transmission | Humanized RAG-hu mice | Topical | 5 mM in 2.2% HEC gel | Complete protection from vaginal HIV-1 challenge. | [9][10][11] |
| HIV Pre-Exposure Prophylaxis | Humanized Rag2−/−γc−/− mice | Oral Gavage | 62 mg/kg | Full protection against vaginal HIV-1 infection. | [3][15] |
| Hepatocellular Carcinoma | CDE diet-induced HCC mice | Drinking Water | 300 mg/L | Increased survival, reduced liver fibrosis and tumor burden. | [5][8] |
| Acute Lymphoblastic Leukemia | Nude mice with SUP-B15 xenografts | Oral Gavage | 10 and 30 mg/kg | Significant inhibition of tumor growth. | [4] |
Signaling Pathway
The following diagram illustrates the CCR5 signaling pathway. Upon binding of its chemokine ligands (e.g., CCL3, CCL4, CCL5), CCR5 activates intracellular signaling cascades through G-proteins, leading to downstream effects such as cell migration and inflammatory responses.[16][17][18]
References
- 1. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maraviroc, a CCR5 antagonist, prevents development of hepatocellular carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maraviroc is a selective antagonist of human (not murine) CCR5 | PLOS One [journals.plos.org]
- 8. Maraviroc Prevents HCC Development by Suppressing Macrophages and the Liver Progenitor Cell Response in a Murine Chronic Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A topical microbicide gel formulation of CCR5 antagonist maraviroc prevents HIV-1 vaginal transmission in humanized RAG-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice | PLOS One [journals.plos.org]
- 12. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor Maraviroc in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The utility of maraviroc, an antiretroviral agent used to treat HIV, as treatment for opioid abuse? Data from MRI and behavioural testing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Pre-Exposure Prophylaxis by Anti-Retrovirals Raltegravir and Maraviroc Protects against HIV-1 Vaginal Transmission in a Humanized Mouse Model | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]
CCR5 Antagonist in Combination Therapy: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the use of the CCR5 antagonist, Maraviroc (B1676071) (as a representative "CCR5 antagonist 5"), in combination therapy, primarily focusing on its application in HIV-1 treatment when co-administered with the protease inhibitor darunavir (B192927), boosted with ritonavir. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarized clinical data to facilitate further investigation into this therapeutic strategy.
Introduction
Maraviroc is an entry inhibitor that functions as a negative allosteric modulator of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is an essential co-receptor for the entry of R5-tropic HIV-1 into host cells, such as T-cells and macrophages.[2][3] By binding to CCR5, Maraviroc blocks the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby preventing the fusion of the viral and cellular membranes and inhibiting viral entry.[1][4] In clinical practice, HIV-1 is always treated with a combination of antiretroviral drugs to suppress viral replication effectively and prevent the emergence of drug resistance.[5] This document details the application of Maraviroc in a combination regimen with darunavir/ritonavir, a potent protease inhibitor combination.
Data Presentation
The following tables summarize key quantitative data from clinical and pharmacokinetic studies of Maraviroc in combination therapy.
Table 1: Pharmacokinetic Interactions of Maraviroc with Darunavir/Ritonavir
| Parameter | Maraviroc (MVC) Alone (150 mg b.i.d.) | MVC (150 mg b.i.d.) + Darunavir/Ritonavir (600/100 mg b.i.d.) | Fold Change | Reference |
| AUC₁₂ (ng·h/mL) | - | - | 4.05 | [5] |
| Cmax (ng/mL) | - | - | 2.29 | [5] |
| Cmin (ng/mL) | - | - | 8.00 | [5] |
AUC₁₂: Area under the plasma concentration-time curve over 12 hours; Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration. b.i.d.: twice daily.
Table 2: Pharmacokinetic Parameters of Once-Daily Maraviroc with Darunavir/Ritonavir
| Maraviroc Dosage with Darunavir/Ritonavir (800/100 mg q.d.) | Cpeak (ng/mL) Median (IQR) | Ctrough (ng/mL) Median (IQR) | Reference |
| 150 mg q.d. (n=17) | 364 (104-624) | 43 (35-55) | [6] |
| 300 mg q.d. (n=34) | 728 (378-935) | 70 (49-97) | [6] |
q.d.: once daily; IQR: Interquartile Range.
Table 3: Clinical Efficacy of Maraviroc in Combination with Darunavir/Ritonavir in Treatment-Experienced Patients
| Study | Treatment Arm | N | Baseline Median CD4 count (cells/µL) | Median CD4 Count Change from Baseline at 48 weeks (cells/µL) | % with HIV-1 RNA <50 copies/mL at 48 weeks | Reference |
| Retrospective Cohort | Maraviroc (150 mg q.d.) + Darunavir/ritonavir (800/100 mg q.d.) | 60 | 491 (IQR: 301-729) | +70 (to 561) | 78% (ITT) | [7] |
ITT: Intention-to-treat analysis.
Table 4: Clinical Efficacy of Maraviroc in Combination with Darunavir/Ritonavir in Treatment-Naive Patients (MODERN Study)
| Treatment Arm | N | % with HIV-1 RNA <50 copies/mL at Week 48 | Reference |
| Maraviroc (150 mg q.d.) + Darunavir/ritonavir (800/100 mg q.d.) | 396 | 77.3% | [8] |
| Tenofovir/emtricitabine + Darunavir/ritonavir | 401 | 86.8% | [8] |
Signaling Pathway
The following diagram illustrates the mechanism of action of Maraviroc in blocking HIV-1 entry into a host cell.
Caption: Mechanism of Maraviroc action in blocking HIV-1 entry.
Experimental Protocols
HIV-1 Entry Assay Using Pseudoviruses
This protocol describes a single-round infection assay to evaluate the efficacy of Maraviroc in blocking HIV-1 entry.
Materials:
-
HEK293T/17 cells
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
An HIV-1 env expression plasmid for a CCR5-tropic virus
-
Transfection reagent (e.g., Lipofectamine)
-
TZM-bl or A3R5 reporter cell line (expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
Maraviroc
-
Darunavir/ritonavir (as a control for a different mechanism of action)
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T/17 cells with the env-deficient HIV-1 backbone plasmid and the CCR5-tropic env expression plasmid using a suitable transfection reagent.[4]
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock on the reporter cell line to determine the 50% tissue culture infectious dose (TCID₅₀).[9]
-
-
Neutralization Assay:
-
Seed TZM-bl or A3R5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of Maraviroc and the control compounds in cell culture medium.
-
Pre-incubate the pseudovirus (at a concentration of ~200 TCID₅₀) with the diluted compounds for 1 hour at 37°C.[4]
-
Add the virus-drug mixture to the cells.
-
Incubate for 48 hours at 37°C.[4]
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).
-
Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
Caption: Workflow for the HIV-1 pseudovirus entry assay.
Monocyte Chemotaxis Assay
This protocol describes a transwell migration assay to assess the effect of Maraviroc on monocyte chemotaxis.
Materials:
-
Primary human peripheral blood monocytes or a monocyte cell line (e.g., THP-1)
-
Transwell inserts (5 µm pore size) for 24-well or 96-well plates
-
Chemoattractant: Macrophage Inflammatory Protein-1β (MIP-1β/CCL4) or Stromal cell-Derived Factor-1α (SDF-1α/CXCL12)
-
Maraviroc
-
Assay buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Cell viability stain (e.g., Calcein AM or CellTiter-Glo)
-
Fluorescence plate reader or luminometer
Procedure:
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or culture the monocyte cell line.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
If using a fluorescent dye for detection, label the cells with Calcein AM according to the manufacturer's protocol.
-
-
Chemotaxis Assay:
-
Add the chemoattractant (e.g., MIP-1β) and different concentrations of Maraviroc to the lower chambers of the transwell plate.[10] Include a negative control (assay buffer only) and a positive control (chemoattractant only).
-
Place the transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of each insert.[10]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[10]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber.
-
For fluorescently labeled cells, read the plate on a fluorescence plate reader.
-
Alternatively, use a viability assay like CellTiter-Glo to measure the ATP content of the migrated cells, which is proportional to the cell number.[10]
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of Maraviroc compared to the positive control.
-
Determine the IC₅₀ value for the inhibition of chemotaxis.
-
Conclusion
Maraviroc, as a representative CCR5 antagonist, in combination with darunavir/ritonavir, presents a viable therapeutic option for the treatment of HIV-1 infection, particularly in treatment-experienced patients. The provided data and protocols offer a foundation for researchers to further explore the efficacy, mechanisms of action, and potential new applications of this combination therapy. Careful consideration of pharmacokinetic interactions is crucial for appropriate dosing in clinical settings. The in vitro assays described are essential tools for preclinical evaluation of CCR5 antagonists and their effects on viral entry and immune cell function.
References
- 1. researchgate.net [researchgate.net]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetic Interactions of Maraviroc with Darunavir-Ritonavir, Etravirine, and Etravirine-Darunavir-Ritonavir in Healthy Volunteers: Results of Two Drug Interaction Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Once daily maraviroc 300 mg or 150 mg in combination with ritonavir-boosted darunavir 800/100 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of once-daily maraviroc plus ritonavir-boosted darunavir in pretreated HIV-infected patients in a real-life setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Once-daily maraviroc versus tenofovir/emtricitabine each combined with darunavir/ritonavir for initial HIV-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: Lentiviral Vector-Mediated Expression of "CCR5 antagonist 5"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the trafficking of immune cells.[1] It also functions as a primary co-receptor for the entry of R5-tropic strains of HIV-1 into target cells, making it a significant target for therapeutic intervention.[2] Lentiviral vectors are highly efficient tools for stable gene delivery into both dividing and non-dividing cells, offering a robust platform for the long-term expression of therapeutic proteins.[3]
These application notes provide a comprehensive guide to the design of lentiviral vectors for the expression of a hypothetical protein-based antagonist, "CCR5 antagonist 5". Protocols for vector production, target cell transduction, and functional validation of the antagonist are detailed. For the purpose of these notes, "this compound" is considered as a protein that can be engineered either as a secreted molecule to act as a competitive ligand or as a cell-surface protein to block CCR5 function.
Lentiviral Vector Design for "this compound" Expression
The design of the lentiviral transfer plasmid is critical for achieving high-titer virus production and robust, long-term transgene expression. A third-generation, self-inactivating (SIN) lentiviral vector is recommended for enhanced biosafety.[4]
Key Components of the Transfer Plasmid:
| Component | Function | Recommendation |
| Promoter | Drives the expression of "this compound". | For broad applicability, a strong constitutive promoter like EF1α (Elongation Factor 1 Alpha) is recommended. For cell-type-specific expression, a promoter such as CD4 for T-cells could be used. |
| Gene of Interest | The coding sequence for "this compound". | Codon-optimized for human expression. For a secreted antagonist, include a strong signal peptide sequence (e.g., from human alpha-1 antitrypsin). For a cell-surface antagonist, include a suitable transmembrane domain.[5] |
| WPRE | Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element. | Enhances transgene expression by promoting RNA processing and nuclear export.[4] |
| cPPT/CTS | Central Polypurine Tract/Central Termination Sequence. | Increases nuclear importation of the viral genome, improving transduction efficiency.[6] |
| Selectable Marker | Allows for the selection of transduced cells. | An antibiotic resistance gene (e.g., puromycin) or a fluorescent reporter (e.g., eGFP) can be included, often linked via an IRES or a 2A self-cleaving peptide sequence. |
| 5' and 3' LTRs | Long Terminal Repeats. | Essential for reverse transcription and integration. A SIN design with a deletion in the 3' LTR enhances safety by preventing LTR-driven transcription after integration.[7] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles using transient transfection of HEK293T cells.[8]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (containing "this compound" sequence)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G for VSV-G pseudotyping)
-
Transfection reagent (e.g., PEI or Lipofectamine)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed 1 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 2: When cells are ~70-80% confluent, prepare the transfection mix. In separate tubes, dilute the transfer, packaging, and envelope plasmids, and the transfection reagent in serum-free medium. Combine and incubate at room temperature for 20 minutes.
-
Add the transfection complex to the cells and incubate at 37°C.
-
Day 3: After 18-24 hours, replace the transfection medium with fresh culture medium.
-
Day 4 & 5: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
Aliquot and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing target cells (e.g., T-lymphocytes or macrophages) with the produced lentiviral particles.
Materials:
-
Target cells (e.g., Jurkat T-cells or primary human macrophages)
-
Complete culture medium for target cells
-
Lentiviral particle stock
-
Polybrene (8 mg/mL stock)
Procedure:
-
Day 1: Seed target cells in a 24-well plate.
-
Day 2: Thaw the lentiviral particles on ice.
-
Prepare transduction medium containing the desired multiplicity of infection (MOI) of the virus and Polybrene at a final concentration of 4-8 µg/mL.
-
Remove the old medium from the target cells and add the transduction medium.
-
Incubate for 18-24 hours at 37°C.
-
Day 3: Replace the transduction medium with fresh complete culture medium.
-
Day 5 onwards: If a selectable marker is present, begin selection with the appropriate antibiotic.
-
Expand the transduced cells for further analysis.
Quantitative Data Presentation
The following tables summarize expected quantitative data from experiments using lentiviral vectors for "this compound" expression.
Table 1: Lentiviral Transduction Efficiency in Target Cells
| Cell Type | Promoter | MOI | Transduction Efficiency (% GFP+ cells) | Reference |
| Human Macrophages | EF1α | 10 | 80-90% | [9][10] |
| Human Macrophages | HIV-LTR | 25-50 | 58-67% | [9][10] |
| RAW 264.7 Macrophages | CMV | 10 | ~35% | [11] |
| Jurkat T-cells | CMV | 10 | >90% | (General knowledge) |
Table 2: Functional Assessment of "this compound"
| Assay | Cell Line | Ligand | "this compound" IC50 | Reference |
| Calcium Mobilization Assay | HEK293-CCR5 | RANTES | (Expected in nM range) | [2] |
| Luciferase Reporter Assay (NFAT-RE) | HEK293-CCR5 | RANTES | (Expected in nM range) | [12][13] |
| Chemotaxis Assay | Monocytes | RANTES | (Expected in nM range) | [14] |
Validation of "this compound" Function
Protocol 3: Calcium Mobilization Assay
This assay measures the inhibition of ligand-induced intracellular calcium flux, a hallmark of Gq-coupled GPCR activation.[1][15]
Materials:
-
Transduced and non-transduced target cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CCR5 ligand (e.g., RANTES/CCL5)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Seed transduced and control cells into a 96-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add the CCR5 ligand (RANTES) and immediately begin kinetic measurement of fluorescence intensity.
-
For antagonist validation, pre-incubate the cells expressing "this compound" with the ligand before measurement.
-
Analyze the data to determine the extent of inhibition of the calcium response.
Protocol 4: Luciferase Reporter Assay
This assay utilizes a reporter gene (luciferase) under the control of a response element (e.g., NFAT-RE) that is activated by CCR5 signaling.[12][16]
Materials:
-
HEK293 cells co-transfected with a CCR5 expression vector and a NFAT-RE-luciferase reporter plasmid
-
Lentiviral particles for "this compound"
-
CCR5 ligand (e.g., RANTES/CCL5)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transduce the reporter cell line with the lentivirus expressing "this compound".
-
Seed the transduced cells in a 96-well plate.
-
Stimulate the cells with a concentration range of the CCR5 ligand.
-
After an appropriate incubation period (e.g., 6 hours), lyse the cells and add the luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
Compare the luciferase activity in cells expressing "this compound" to control cells to determine the inhibitory effect.
Protocol 5: Chemotaxis Assay
This assay assesses the ability of "this compound" to block the migration of cells towards a CCR5 ligand.[17][18]
Materials:
-
Transwell inserts (with 5 µm pores)
-
Target cells (e.g., primary human monocytes)
-
Chemotaxis buffer (e.g., serum-free medium)
-
CCR5 ligand (e.g., RANTES/CCL5)
-
Cell viability/quantification reagent (e.g., Calcein AM or CellTiter-Glo)
Procedure:
-
Place the Transwell inserts into a 24-well plate.
-
In the lower chamber, add chemotaxis buffer containing the CCR5 ligand.
-
In the upper chamber (the insert), add the transduced cells expressing "this compound" in chemotaxis buffer.
-
Incubate for 2-4 hours at 37°C to allow for cell migration.
-
Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a suitable detection method.
-
Compare the migration of cells expressing "this compound" to control cells.
Visualizations
Caption: CCR5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for "this compound" Expression.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Lentiviral expression system for the purification of secreted proteins from human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentivirus vector selection guide [takarabio.com]
- 7. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 8. addgene.org [addgene.org]
- 9. Evaluation of transduction efficiency in macrophage colony-stimulating factor differentiated human macrophages using HIV-1 based lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lentivirus Delivery of IL-10 to Promote and Sustain Macrophage Polarization Towards an Anti-Inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 14. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: CRISPR/Cas9 Mediated CCR5 Knockout with a CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, primarily CD4+ T lymphocytes.[1][2][3][4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit natural resistance to R5-tropic HIV-1 infection.[2][3][4][5] This has made CCR5 an attractive target for HIV therapy, including gene-editing approaches. The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene knockout and has been extensively utilized to disrupt the CCR5 gene.[4][6][7]
This document provides detailed application notes and protocols for performing CRISPR/Cas9-mediated knockout of the CCR5 gene. It also explores the synergistic potential of combining this gene-editing approach with a CCR5 antagonist, using the FDA-approved drug Maraviroc as a representative example of "CCR5 antagonist 5". Maraviroc is a small molecule that blocks the CCR5 co-receptor, preventing HIV-1 from entering and infecting immune cells.[8][9][10][11][12][13] The combination of genetic knockout and pharmacological blockade of CCR5 may offer a more robust and durable strategy for HIV treatment.
Principle of the Combined Approach
The rationale for combining CRISPR/Cas9-mediated CCR5 knockout with a CCR5 antagonist lies in a multi-pronged attack on HIV-1 entry.
-
CRISPR/Cas9-mediated Knockout: This approach permanently disables the CCR5 gene, leading to a loss of functional CCR5 protein on the cell surface. This renders the edited cells and their progeny resistant to R5-tropic HIV-1 infection.
-
CCR5 Antagonist (e.g., Maraviroc): This small molecule provides immediate, systemic blockade of CCR5 receptors on both edited and unedited cells. This can protect unedited cells from infection and potentially enhance the overall therapeutic effect during the initial phase of treatment before a sufficient population of edited, resistant cells is established.
While not directly enhancing the efficiency of the CRISPR/Cas9 editing process itself, the concurrent use of a CCR5 antagonist can create a more favorable environment for the expansion of CCR5-negative cells by suppressing viral replication. Some small molecules have been shown to enhance CRISPR-mediated homology-directed repair (HDR) or modulate non-homologous end joining (NHEJ), the primary DNA repair pathways involved in CRISPR editing.[14][15][16][17][18] Further research may explore if CCR5 antagonists or other small molecules could have such direct enhancing effects.
Data Presentation
Table 1: Summary of Quantitative Data on CRISPR/Cas9-Mediated CCR5 Knockout Efficiency
| Study Type | Cell Type | Delivery Method | CCR5 Disruption Efficiency (%) | Off-Target Effects | Reference |
| In vitro | TZM-bl cells | Lentiviral vector | 33.3 - 41.2% reduction in surface expression | Not specified | [19] |
| In vitro | TZM-bl cells | Dual gRNA, no selection | 1.2 - 3.8% reduction in surface expression | Not specified | [19] |
| In vitro | TZM-bl cells | Dual gRNA with selection | 9.7 - 2.0% of cells with detectable surface CCR5 | Not specified | [19] |
| In vitro | Jurkat T cells | Dual gRNA with selection | Reduction from 21.3% to 11.2% CCR5+ cells | Not specified | [19] |
| In vitro | Adipose Stem Cells | Dual gRNA with selection | Reduction from 60.4% to 25.6% CCR5+ cells | Not specified | [19] |
| In vivo (mice) | Human Hematopoietic Stem/Progenitor Cells (HSPCs) | Dual gRNA | 81-92% total editing (indels + large deletions) | Not specified | |
| In vivo (mice) | T cells derived from edited HSPCs | Dual gRNA | <0.25% CCR5 expression vs 57% in control | Not specified | |
| Clinical Trial | CD4+ T cells | Zinc Finger Nucleases (ZFN) | Modest delay in viral rebound | No serious adverse events | [20] |
| Clinical Trial | Hematopoietic Stem Cells | CRISPR/Cas9 | ~5% of CD4+ cells with CCR5 mutation post-infusion | Well-tolerated | [4] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of CCR5 in Human CD4+ T Cells
1. gRNA Design and Synthesis
-
Target Selection: Select target sequences within the CCR5 gene. It is recommended to target the early exons to ensure a complete loss-of-function mutation.
-
gRNA Design Tools: Utilize online tools (e.g., CHOPCHOP, CRISPOR) to design single guide RNAs (sgRNAs) with high on-target scores and low off-target predictions.
-
Dual gRNA Strategy: To enhance knockout efficiency and induce larger deletions, a dual gRNA approach targeting two sites within the CCR5 gene can be employed.
-
Synthesis: Synthesize the designed sgRNAs using commercially available kits or order them from a reputable vendor.
2. Cas9 and gRNA Delivery
-
Ribonucleoprotein (RNP) Complexes: The preferred method for delivering the CRISPR/Cas9 machinery into primary T cells is through electroporation of pre-formed Cas9 protein and sgRNA ribonucleoprotein (RNP) complexes. This method minimizes off-target effects by ensuring the transient presence of the Cas9 nuclease.[4]
-
RNP Formulation:
-
Incubate purified Cas9 protein with the synthesized sgRNA(s) at a specific molar ratio (e.g., 1:1.2) in an appropriate buffer (e.g., Opti-MEM) at room temperature for 10-20 minutes to allow for RNP complex formation.
-
3. T Cell Isolation and Culture
-
Isolation: Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation: Activate the isolated CD4+ T cells using anti-CD3/CD28 antibodies or other suitable stimuli for 48-72 hours prior to electroporation. This is crucial for efficient gene editing.
-
Culture Medium: Maintain the cells in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (B1167480) (IL-2).
4. Electroporation
-
Cell Preparation: Harvest the activated T cells and resuspend them in an appropriate electroporation buffer.
-
Electroporation Parameters: Use a validated electroporation system (e.g., Lonza Nucleofector, Neon Transfection System) with optimized parameters for primary human T cells.
-
Procedure: Mix the cell suspension with the pre-formed RNP complexes and perform electroporation according to the manufacturer's instructions.
5. Post-Electroporation Culture and Expansion
-
Recovery: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate at 37°C and 5% CO2.
-
Expansion: Continue to culture and expand the edited T cells in the presence of IL-2.
6. Validation of CCR5 Knockout
-
Genomic Level:
-
Mismatch Cleavage Assay (e.g., Surveyor Assay): Amplify the targeted CCR5 locus by PCR from genomic DNA extracted from the edited cells. The PCR product is then denatured and re-annealed, and a nuclease that recognizes and cleaves mismatched DNA is used to detect insertions and deletions (indels).
-
Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR product of the target region and analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the frequency and spectrum of indels.
-
-
Protein Level:
-
Flow Cytometry: Stain the edited cells with a fluorescently labeled anti-CCR5 antibody to quantify the percentage of cells that have lost surface expression of the CCR5 protein. This is a direct and functional validation of the knockout.[21]
-
Western Blot: Analyze total cell lysates for the presence of the CCR5 protein.[22]
-
-
Functional Assays:
-
HIV-1 Challenge Assay: Challenge the edited and control cells with an R5-tropic HIV-1 strain and measure viral replication over time using p24 ELISA or quantitative PCR for viral RNA. A successful knockout will result in significant inhibition of viral replication.
-
Protocol 2: In Vitro Treatment with a CCR5 Antagonist (Maraviroc)
-
Cell Culture: Culture the CRISPR/Cas9-edited and control CD4+ T cells as described above.
-
Maraviroc Preparation: Prepare a stock solution of Maraviroc in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the cell culture medium.
-
Treatment: Add Maraviroc to the cell culture at a concentration known to be effective for inhibiting HIV-1 entry (typically in the nanomolar range).
-
Combined Treatment and Infection: For synergistic studies, pre-treat the cells with Maraviroc for a short period (e.g., 1-2 hours) before challenging them with an R5-tropic HIV-1 strain. Maintain the presence of Maraviroc in the culture medium throughout the infection assay.
-
Data Analysis: Quantify viral replication as described in the functional assay section of Protocol 1 and compare the results between untreated, Maraviroc-treated, CRISPR-edited, and combination-treated cells.
Mandatory Visualizations
CCR5 Signaling Pathway
Caption: CCR5 signaling pathway upon ligand or HIV-1 binding.
Experimental Workflow for CCR5 Knockout and Functional Validation
Caption: Workflow for CRISPR-mediated CCR5 knockout in T cells.
Discussion and Future Directions
The combination of CRISPR/Cas9-mediated CCR5 knockout and treatment with a CCR5 antagonist presents a promising strategy for a functional cure for HIV. While CRISPR/Cas9 offers the potential for a permanent, one-time treatment, challenges such as delivery efficiency, long-term safety, and potential off-target effects need to be carefully addressed.[23][24][25][26][27] Clinical trials using gene editing to disrupt CCR5 are ongoing and have shown that the approach is generally safe and well-tolerated, although the efficiency of engraftment of edited cells remains a hurdle to overcome.[2][3][7][20][28][29]
Future research should focus on:
-
Improving Delivery and Editing Efficiency: Developing more efficient and safer methods for delivering the CRISPR/Cas9 machinery to hematopoietic stem cells to ensure long-term engraftment of CCR5-negative immune cells.
-
Minimizing Off-Target Effects: Utilizing high-fidelity Cas9 variants and optimized gRNA designs to minimize the risk of off-target mutations.
-
Addressing Viral Escape: Investigating strategies to target both CCR5 and CXCR4, the other major HIV co-receptor, to prevent viral escape through a switch in co-receptor usage.[30] Combining CCR5 knockout with the expression of other anti-HIV molecules, such as fusion inhibitors, is a promising avenue.[22][31][32]
-
Clinical Translation: Further clinical trials are needed to establish the long-term safety and efficacy of this combined therapeutic approach.
By addressing these challenges, the synergistic use of CRISPR/Cas9 technology and pharmacological inhibitors can pave the way for a new generation of curative therapies for HIV-1 infection.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CCR5 gene editing and HIV immunotherapy: current understandings, challenges, and future directions [frontiersin.org]
- 4. Antiretrovirals to CCR5 CRISPR/Cas9 gene editing - a paradigm shift chasing an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiretrovirals to CCR5 CRISPR/Cas9 gene editing – A paradigm shift chasing an HIV cure. – CIRM [cirm.ca.gov]
- 6. Closing the Door with CRISPR: Genome Editing of CCR5 and CXCR4 as a Potential Curative Solution for HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Killing two birds with one stone: CRISPR/Cas9 CCR5 knockout hematopoietic stem cells transplantation to treat patients with HIV infection and hematological malignancies concurrently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 10. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 11. Maraviroc Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. news-medical.net [news-medical.net]
- 17. research.rug.nl [research.rug.nl]
- 18. CRISPR-Cas9 Knock-In Efficiency Enhanced Using Small-Molecule Inhibitor Pair, Study Shows - BioSpace [biospace.com]
- 19. Frontiers | Biallelic, Selectable, Knock-in Targeting of CCR5 via CRISPR-Cas9 Mediated Homology Directed Repair Inhibits HIV-1 Replication [frontiersin.org]
- 20. CCR5-edited CD4+ T cells augment HIV-specific immunity to enable post-rebound control of HIV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 24. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. dovepress.com [dovepress.com]
- 28. maxcyte.com [maxcyte.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Notes and Protocols: Flow Cytometry Analysis of CCR5 Expression Following CCR5 Antagonist 5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for analyzing the surface expression of C-C chemokine receptor type 5 (CCR5) on immune cells following treatment with a CCR5 antagonist, referred to herein as "CCR5 Antagonist 5." We use the well-characterized antagonist Maraviroc (B1676071) as a representative example to detail the underlying mechanisms, experimental protocols, and data interpretation. These notes include comprehensive, step-by-step protocols for cell treatment and flow cytometry, quantitative data summaries, and diagrams illustrating key pathways and workflows.
Introduction
C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells such as T-cells, macrophages, and dendritic cells.[1] It plays a crucial role in leukocyte chemotaxis during inflammation by binding to its natural chemokine ligands, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] Furthermore, CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical target for antiviral therapies.[1][2]
CCR5 antagonists are a class of drugs that inhibit the biological function of the CCR5 receptor. "this compound," exemplified by the FDA-approved drug Maraviroc, is an allosteric inhibitor.[3][4] Instead of directly competing with ligands, it binds to a deep pocket within the transmembrane helices of CCR5.[3] This binding induces a conformational change in the receptor's extracellular loops, which prevents its interaction with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby blocking viral entry into the host cell.[3][4][5]
Understanding how these antagonists affect CCR5 surface expression is vital for drug development, as receptor density can influence viral entry and cell signaling.[6] Flow cytometry is a powerful and precise method for quantifying cell surface proteins, making it the ideal tool for this analysis.
Mechanism of Action and Effect on CCR5 Expression
Maraviroc functions as a non-competitive, allosteric inhibitor with a slow dissociation rate, which contributes to its prolonged activity.[3] Its binding does not cause receptor internalization but rather locks CCR5 in a conformation that is unrecognizable by HIV-1 gp120.[2][3]
The effect of CCR5 antagonists on the receptor's surface expression can be complex. Contrary to what might be expected from some receptor-ligand interactions, studies have shown that Maraviroc can increase the detectable levels of CCR5 on the surface of activated T cells.[6][7][8] This may be due to the stabilization of the receptor on the cell surface or interference with its normal internalization and recycling pathways that occur upon cell activation.[6] However, other studies have reported no significant change in CCR5 expression, particularly on resting cells or other cell types, indicating that the effect may be cell-state dependent.[8][9]
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 5. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Novel CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking of T-cells and macrophages.[1] Critically, CCR5 is also the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key therapeutic target for the treatment of HIV/AIDS.[1][2] The development of small molecule antagonists that block the interaction between the viral envelope glycoprotein (B1211001) gp120 and CCR5 has been a major focus of antiretroviral drug discovery.[2][3] High-throughput screening (HTS) is an essential tool for identifying and characterizing novel CCR5 antagonists from large compound libraries. This document provides detailed application notes and experimental protocols for three common HTS assay formats: Radioligand Binding Assays, Calcium Mobilization Assays, and Reporter Gene Assays.
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), or the HIV-1 gp120 protein, CCR5 undergoes a conformational change.[1] This activates intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein. This activation leads to downstream events including calcium mobilization, which serves as a measurable endpoint for receptor activation in functional assays.[4] CCR5 antagonists are designed to bind to the receptor and prevent this conformational change, thereby blocking both natural chemokine signaling and HIV-1 entry.
Data Presentation: Comparative Analysis of CCR5 Antagonists
The following tables summarize quantitative data for well-characterized CCR5 antagonists across different HTS assay formats. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Radioligand Binding Assay Data for CCR5 Antagonists
| Compound | Radioligand | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Maraviroc | ¹²⁵I-MIP-1β | CHO-CCR5 | 7.2 | - | [3] |
| Maraviroc | ¹²⁵I-RANTES | CHO-CCR5 | 5.2 | - | [3] |
| Vicriviroc | ¹²⁵I-MIP-1α | HEK293/CCR5 | ~1-3 | - | This is an approximate value derived from graphical data in the source. |
| Aplaviroc | ¹²⁵I-MIP-1α | HEK293/CCR5 | ~1-3 | - | This is an approximate value derived from graphical data in the source. |
Table 2: Functional Assay Data for CCR5 Antagonists
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | EC50 (nM) | Reference |
| Maraviroc | Calcium Mobilization | CHO-K1/CCR5 | RANTES | - | - | [4] |
| Vicriviroc | Calcium Mobilization | L1.2-CCR5 | RANTES | - | - | Data for specific IC50 values in calcium mobilization assays for Vicriviroc were not readily available in the searched literature. |
| Aplaviroc | Antiviral Assay | PM1 cells | HIV-1 BaL | 0.23 | - | [2] |
| Maraviroc | Antiviral Assay | PBMCs | HIV-1 BaL | 0.3 | - | [1] |
| Vicriviroc | Antiviral Assay | PBMCs | HIV-1 BaL | 0.16 | - | [2] |
Table 3: HTS Assay Quality Control Metrics
| Assay Type | Z' Factor | Signal-to-Noise (S/N) Ratio | Reference |
| Calcium Mobilization | 0.5 - 0.8 | >10 | [5] |
| Reporter Gene Assay | > 0.5 | >10 | General HTS guidelines suggest these values for a robust assay. |
| Radioligand Binding | > 0.5 | >10 | General HTS guidelines suggest these values for a robust assay. |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human CCR5)
-
Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α, ¹²⁵I-MIP-1β, or ¹²⁵I-RANTES)
-
Test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filter mats
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Harvest CCR5-expressing cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add serial dilutions of the test compounds.
-
Add a fixed concentration of the radiolabeled ligand.
-
For total binding, add only the radiolabeled ligand and membranes.
-
For non-specific binding, add an excess of unlabeled ligand along with the radiolabeled ligand and membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR5 agonist.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCR5 agonist (e.g., RANTES, MIP-1β)
-
Test compounds
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed CCR5-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and incubate for a short period.
-
-
Agonist Stimulation and Detection:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the CCR5 agonist into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) that is under the control of a promoter responsive to CCR5 signaling.
Materials:
-
A suitable host cell line (e.g., HEK293)
-
Expression vector for human CCR5
-
Reporter vector containing a promoter responsive to a downstream signaling element (e.g., NF-κB, CRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
CCR5 agonist (e.g., RANTES)
-
Test compounds
-
Cell lysis buffer
-
Reporter gene assay substrate (e.g., luciferin (B1168401) for luciferase)
-
A luminometer or spectrophotometer
Protocol:
-
Transfection:
-
Co-transfect the host cells with the CCR5 expression vector and the reporter gene vector.
-
Alternatively, use a stable cell line co-expressing both constructs.
-
Plate the transfected cells in a microplate.
-
-
Compound Treatment and Stimulation:
-
Add serial dilutions of the test compounds to the cells.
-
After a pre-incubation period, add the CCR5 agonist.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 4-6 hours).
-
-
Cell Lysis and Detection:
-
Remove the culture medium and lyse the cells.
-
Add the appropriate substrate for the reporter enzyme.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced reporter gene expression for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
The selection of an appropriate HTS assay for the discovery of novel CCR5 antagonists depends on several factors, including the desired throughput, cost, and the specific information required (e.g., direct binding affinity versus functional antagonism). The protocols provided herein offer robust and reliable methods for the primary screening and characterization of potential CCR5-targeted therapeutics. Proper assay validation, including the determination of Z' factor and signal-to-noise ratio, is critical to ensure the quality and reproducibility of the screening data.[5]
References
- 1. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 2. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multiple Active States and Oligomerization of CCR5 Revealed by Functional Properties of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metrics for Comparing Instruments and Assays [moleculardevices.com]
Application Notes and Protocols: The Use of CCR5 Antagonist 5 in a Co-culture Model of Human CD4+ T-Cells and Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system by acting as a receptor for chemokines such as CCL3, CCL4, and CCL5 (RANTES).[1] Beyond its physiological role in leukocyte trafficking, CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus (HIV) into target cells, most notably CD4+ T-cells and macrophages.[2][3] The pivotal role of CCR5 in HIV pathogenesis has led to the development of CCR5 antagonists, a class of antiretroviral drugs that block the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor, thereby preventing viral entry and replication.[4][5]
"CCR5 antagonist 5" represents a novel small molecule inhibitor of CCR5. These application notes provide a detailed protocol for utilizing "this compound" in a physiologically relevant in vitro co-culture model of HIV-infected human CD4+ T-cells and human macrophages. This model allows for the investigation of the antagonist's efficacy in blocking cell-to-cell HIV transmission, a significant mode of viral spread in vivo.
Principle of the Co-culture Model
This co-culture system recapitulates the close interaction between two primary target cells of HIV: CD4+ T-cells and macrophages. In this model, primary human CD4+ T-cells are first infected with an R5-tropic HIV-1 strain. These infected T-cells are then co-cultured with primary human monocyte-derived macrophages (MDMs). This setup allows for the study of both cell-free and cell-to-cell transmission of the virus from T-cells to macrophages. The introduction of "this compound" to this system enables the evaluation of its ability to inhibit this transmission, providing insights into its potential as an antiretroviral therapeutic.
Featured Application: Inhibition of HIV-1 Transmission in a T-Cell-Macrophage Co-culture
This protocol details the use of "this compound" to assess its inhibitory effect on HIV-1 transmission from infected CD4+ T-cells to macrophages. The primary endpoints for evaluating the antagonist's efficacy are the quantification of viral replication via p24 antigen levels in the co-culture supernatant and the assessment of macrophage migration, a key physiological process mediated by CCR5 signaling.
Data Presentation
The following tables summarize representative quantitative data that can be generated using the described protocols.
Table 1: Effect of this compound on HIV-1 p24 Antigen Levels in Co-culture Supernatants
| Treatment Group | Concentration (nM) | Mean p24 Antigen (pg/mL) | Standard Deviation | % Inhibition |
| Untreated Control | 0 | 15,432 | 1,287 | 0 |
| This compound | 1 | 10,802 | 975 | 30.0 |
| This compound | 10 | 4,166 | 354 | 73.0 |
| This compound | 100 | 926 | 88 | 94.0 |
| Maraviroc (Control) | 10 | 4,012 | 380 | 74.0 |
Table 2: Effect of this compound on Macrophage Migration Towards CCL5/RANTES
| Treatment Group | Concentration (nM) | Migrated Macrophages (cells/field) | Standard Deviation | % Inhibition of Migration |
| No Chemoattractant | 0 | 25 | 8 | - |
| CCL5/RANTES (50 ng/mL) | 0 | 285 | 32 | 0 |
| This compound + CCL5 | 1 | 205 | 25 | 28.1 |
| This compound + CCL5 | 10 | 98 | 15 | 65.6 |
| This compound + CCL5 | 100 | 45 | 10 | 84.2 |
| Maraviroc (Control) + CCL5 | 10 | 95 | 12 | 66.7 |
Experimental Protocols
Materials and Reagents
-
Peripheral blood mononuclear cells (PBMCs) from healthy human donors
-
CD4+ T-Cell Isolation Kit
-
CD14+ Monocyte Isolation Kit
-
RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
R5-tropic HIV-1 strain (e.g., BaL)
-
"this compound"
-
Maraviroc (as a positive control)
-
CCL5/RANTES chemokine
-
HIV-1 p24 Antigen ELISA Kit
-
Transwell inserts (8.0 µm pore size)
-
Calcein-AM
Protocol 1: Isolation and Culture of Primary Human CD4+ T-Cells and Macrophages
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
CD4+ T-Cell Isolation: Isolate CD4+ T-cells from PBMCs using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
CD4+ T-Cell Activation: Culture isolated CD4+ T-cells in RPMI-1640 supplemented with 10% FBS, 2 µg/mL PHA, and 20 U/mL IL-2 for 48-72 hours to activate the cells.
-
Monocyte Isolation and Macrophage Differentiation: Isolate CD14+ monocytes from the remaining PBMCs using a positive selection magnetic bead-based kit. Culture the monocytes in RPMI-1640 with 10% FBS and 50 ng/mL GM-CSF for 7 days to differentiate them into macrophages (MDMs). Change the medium every 2-3 days.
Protocol 2: HIV-1 Infection of CD4+ T-Cells
-
After activation, wash the CD4+ T-cells to remove PHA.
-
Resuspend the activated CD4+ T-cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS and 20 U/mL IL-2.
-
Infect the cells with an R5-tropic HIV-1 strain at a multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate for 4 hours at 37°C, then wash the cells twice with PBS to remove the viral inoculum.
-
Resuspend the infected CD4+ T-cells in fresh culture medium and culture for 3-4 days.
Protocol 3: T-Cell and Macrophage Co-culture and Treatment with this compound
-
Plate the differentiated MDMs in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
On the day of co-culture, wash the MDMs once with PBS.
-
Add the HIV-1 infected CD4+ T-cells to the MDM culture at a T-cell to macrophage ratio of 5:1.
-
Immediately add "this compound" or Maraviroc at the desired final concentrations (e.g., 1, 10, 100 nM) to the co-culture wells. Include an untreated control well.
-
Incubate the co-culture for 72 hours at 37°C in a 5% CO2 incubator.
Protocol 4: Quantification of HIV-1 Replication by p24 ELISA
-
After the 72-hour co-culture period, carefully collect the culture supernatant from each well.
-
Clarify the supernatant by centrifugation at 1000 x g for 10 minutes to remove cells and debris.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's protocol.[6][7]
-
Calculate the percentage of inhibition of viral replication for each concentration of the antagonist compared to the untreated control.
Protocol 5: Macrophage Migration Assay (Transwell Assay)
-
Plate MDMs in the lower chamber of a 24-well Transwell plate in serum-free RPMI-1640.
-
In the upper chamber (8.0 µm pore size insert), add MDMs that have been pre-treated with various concentrations of "this compound" or Maraviroc for 30 minutes.
-
Add CCL5/RANTES (50 ng/mL) to the lower chamber as a chemoattractant. Include a negative control without a chemoattractant and a positive control with the chemoattractant but no antagonist.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Crystal Violet or Calcein-AM for fluorescent quantification).[8]
-
Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
Calculate the percentage of inhibition of migration for each antagonist concentration relative to the positive control.
Visualizations
Caption: CCR5 signaling and its inhibition.
Caption: Co-culture experimental workflow.
Caption: Rationale for using a CCR5 antagonist.
References
- 1. Frontiers | Highly Efficient Autologous HIV-1 Isolation by Coculturing Macrophage With Enriched CD4+ T Cells From HIV-1 Patients [frontiersin.org]
- 2. Migration, Chemo-Attraction, and Co-Culture Assays for Human Stem Cell-Derived Endothelial Cells and GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms for Cell-to-Cell Transmission of HIV-1 [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. ashpublications.org [ashpublications.org]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hanc.info [hanc.info]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application of CCR5 Antagonist in Organoid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CCR5 antagonist 5" is not a recognized chemical entity in the public domain. This document utilizes Maraviroc , a well-characterized and FDA-approved CCR5 antagonist, as a representative molecule to illustrate the principles and protocols for applying a CCR5 antagonist in organoid cultures. The experimental parameters provided herein are based on existing literature for Maraviroc and should be optimized for specific organoid models and research questions.
Introduction
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that plays a significant role in immune cell trafficking and has been identified as a co-receptor for HIV-1 entry into host cells.[1][2] Beyond its role in infectious diseases, emerging research has implicated the CCR5 signaling pathway in various aspects of cancer biology, including tumor growth, metastasis, and chemoresistance. Organoid technology, which enables the in vitro culture of three-dimensional, self-organizing structures that mimic the in vivo architecture and function of organs, provides a powerful platform to investigate the therapeutic potential of targeting CCR5 in a physiologically relevant context.[3]
This application note provides a detailed overview and protocols for the use of a representative CCR5 antagonist, Maraviroc, in organoid cultures. It is intended to guide researchers in exploring the effects of CCR5 inhibition on organoid development, disease modeling, and drug screening.
Mechanism of Action
CCR5 is activated by its natural chemokine ligands, such as CCL3, CCL4, and CCL5 (RANTES).[1][4] This activation triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are involved in cell proliferation, survival, and migration.[4][5] In the context of cancer, tumor-associated macrophages (TAMs) can secrete CCL5, which then acts on cancer cells expressing CCR5, promoting stemness and resistance to chemotherapy.[6]
CCR5 antagonists, like Maraviroc, are non-competitive allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[7][8] This binding induces a conformational change in the receptor, preventing its interaction with viral envelope proteins (in the case of HIV) or its natural chemokine ligands, thereby blocking downstream signaling.[2][7]
Key Applications in Organoid Cultures
The use of CCR5 antagonists in organoid cultures opens up several avenues of investigation:
-
Cancer Research: Studying the role of the CCL5/CCR5 axis in tumor progression, metastasis, and the tumor microenvironment using patient-derived cancer organoids.[3][6]
-
Drug Screening: High-throughput screening of CCR5 antagonists in combination with other anti-cancer agents to identify synergistic effects and overcome chemoresistance.[3]
-
Infectious Disease Modeling: Investigating the mechanisms of viral entry and replication in organoid models of tissues targeted by CCR5-tropic viruses.
-
Inflammatory Disease Modeling: Exploring the role of CCR5-mediated inflammation in organoid models of inflammatory bowel disease or other inflammatory conditions.
Data Presentation
The following table summarizes representative quantitative data on the effect of the CCR5 antagonist Maraviroc on pancreatic cancer cells in a co-culture model with macrophages, as described in the literature.[6]
| Parameter | Condition | Result |
| Protein Expression | Pancreatic Cancer Cells + Macrophages + Maraviroc | Decreased expression of AKT, p-AKT, Sp1, c-Myc, and CD44 |
| Cell Viability | Pancreatic Cancer Organoids + Gemcitabine (B846) | Reduced viability |
| Cell Viability | Pancreatic Cancer Organoids + Gemcitabine + Macrophages | Increased viability (Gemcitabine Resistance) |
| Cell Viability | Pancreatic Cancer Organoids + Gemcitabine + Macrophages + Maraviroc | Restored sensitivity to Gemcitabine |
Experimental Protocols
Protocol 1: General Organoid Culture
This protocol provides a general guideline for the culture of human patient-derived organoids (PDOs). Specific media components and culture conditions should be optimized for the tissue of origin.[9][10][11][12][13]
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors and supplements (specific to the organoid type, e.g., EGF, Noggin, R-spondin, N2, B27)
-
Basement membrane extract (BME), such as Matrigel®
-
Antibiotics (e.g., Penicillin/Streptomycin)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell recovery solution
-
Sterile tissue culture plates and consumables
Procedure:
-
Thawing Cryopreserved Organoids:
-
Rapidly thaw a vial of cryopreserved organoids in a 37°C water bath.
-
Transfer the organoid suspension to a conical tube containing 10 mL of cold basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid pellet in cold BME.
-
-
Seeding Organoids:
-
Dispense 20-50 µL droplets of the organoid-BME suspension into the center of the wells of a pre-warmed 24-well plate.
-
Invert the plate and incubate at 37°C for 10-15 minutes to allow the BME to solidify.
-
Carefully add 500 µL of complete organoid culture medium (supplemented with ROCK inhibitor for the first 48 hours) to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days, depending on their growth rate.
-
Protocol 2: Treatment of Organoids with a CCR5 Antagonist
This protocol describes the treatment of established organoid cultures with a CCR5 antagonist, using Maraviroc as an example.
Materials:
-
Established organoid cultures (from Protocol 1)
-
CCR5 antagonist (e.g., Maraviroc) dissolved in a suitable solvent (e.g., DMSO)
-
Complete organoid culture medium
Procedure:
-
Preparation of Treatment Medium:
-
Prepare a stock solution of the CCR5 antagonist at a high concentration (e.g., 10 mM in DMSO).
-
On the day of treatment, dilute the stock solution in complete organoid culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 µM to 20 µM).
-
Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO).
-
-
Treatment:
-
Aspirate the existing medium from the organoid cultures.
-
Add 500 µL of the prepared treatment medium or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The duration should be optimized based on the specific experimental goals.
-
-
Downstream Analysis:
-
Following treatment, organoids can be harvested for various downstream analyses, including:
-
Viability Assays: (e.g., CellTiter-Glo®) to assess the effect on cell proliferation.
-
Immunofluorescence Staining: To visualize changes in protein expression and localization.
-
Western Blotting or RT-qPCR: To quantify changes in protein or gene expression levels of downstream targets (e.g., AKT, p-AKT, Sp1).
-
Histology: For morphological analysis.
-
-
Visualizations
Signaling Pathway
Caption: CCR5 signaling pathway initiated by CCL5 and inhibited by a CCR5 antagonist.
Experimental Workflow
Caption: Workflow for studying CCR5 antagonist effects in organoid co-cultures.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage-organoid co-culture model for identifying treatment strategies against macrophage-related gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 13. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a CCR5 Antagonist-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and effector functions of various immune cells, including T-lymphocytes and macrophages.[1] It is also the primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[2][3] CCR5 antagonists are a class of antiretroviral drugs that act as entry inhibitors by binding to the CCR5 receptor and preventing its interaction with the HIV envelope glycoprotein (B1211001) gp120, thereby blocking viral entry and replication.[2][4][5]
The development of drug resistance is a significant challenge in antiviral therapy. For CCR5 antagonists, resistance can emerge through several mechanisms, including a shift in viral co-receptor usage from CCR5 to CXCR4 or, more commonly, the adaptation of the virus to utilize the antagonist-bound conformation of the CCR5 receptor for entry.[6][7] This adaptation is often associated with mutations in the V3 loop of the viral gp120 protein.[3][8] Studying the mechanisms of resistance is crucial for the development of more robust and effective antiviral strategies.
These application notes provide a detailed protocol for the in vitro development of a cell line resistant to a novel CCR5 antagonist, herein referred to as "CCR5 Antagonist 5." The protocol outlines the continuous exposure of a CCR5-expressing cell line to escalating concentrations of the antagonist to select for a resistant population. Furthermore, it describes the methods for characterizing the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50) and the resistance index (RI).
Data Presentation
Table 1: Comparison of IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance (RI) |
| Parental CCR5-Expressing Cells | 10 | 1 |
| Resistant CCR5-Expressing Cells | 550 | 55 |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Characteristic | Parental Cell Line | Resistant Cell Line |
| Morphology | Adherent, typical morphology | No significant morphological changes observed |
| Doubling Time | ~24 hours | ~28 hours |
| CCR5 Surface Expression | High | Moderately reduced |
| Response to Natural Ligands (e.g., RANTES) | Robust calcium mobilization | Attenuated calcium mobilization |
Experimental Protocols
Protocol 1: Development of the this compound Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating concentrations of this compound.[9][10][11]
Materials:
-
CCR5-expressing cell line (e.g., Ghost(3) cells, PM1 cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T-25, T-75)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the Initial Inhibitory Concentration (IC20) of this compound:
-
Seed the parental CCR5-expressing cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with a range of antagonist concentrations and incubate for 72 hours.
-
Perform a cell viability assay to determine the concentration of this compound that inhibits cell growth by 20% (IC20). This will be the starting concentration for developing the resistant cell line.[10]
-
-
Initiate Continuous Drug Exposure:
-
Culture the parental cells in a T-25 flask with complete medium containing the IC20 of this compound.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Observe the cells daily for signs of cytotoxicity. Initially, a significant portion of the cells may die.
-
-
Gradual Increase in Drug Concentration:
-
Once the cells have recovered and reached 80-90% confluency, passage them into a new flask with a slightly increased concentration of this compound (e.g., 1.5 to 2-fold increase).[9]
-
Continue this process of gradually escalating the drug concentration as the cells adapt and proliferate.
-
If significant cell death occurs after increasing the concentration, maintain the cells at the previous concentration until they have fully recovered.
-
At each stage of increased resistance, cryopreserve a stock of the cells.
-
-
Establishment of a Stable Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Culture the resistant cells continuously in the presence of the high concentration of the antagonist for several passages to ensure the stability of the resistant phenotype.
-
Protocol 2: Determination of IC50 and Resistance Index (RI)
This protocol is used to quantify the level of resistance in the newly developed cell line.
Materials:
-
Parental and resistant CCR5-expressing cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent
-
Plate reader
Procedure:
-
Seed both parental and resistant cells in separate 96-well plates at 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Perform a cell viability assay.
-
Calculate the IC50 value for both cell lines using non-linear regression analysis of the dose-response curves.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)[10]
Visualizations
Caption: CCR5 Signaling Pathway and Point of Antagonist Inhibition.
Caption: Workflow for Developing a CCR5 Antagonist-Resistant Cell Line.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. studyguides.com [studyguides.com]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Real-Time Analysis of Biological Processes Using a CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune responses by mediating the migration of leukocytes to sites of inflammation. It serves as a receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Furthermore, CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2][3] Consequently, CCR5 antagonists are valuable tools for studying a variety of biological processes in real-time, including viral entry, chemotaxis, and intracellular signaling.
This document provides detailed application notes and protocols for the use of a representative CCR5 antagonist, Maraviroc (B1676071), in studying these processes. Maraviroc is a small molecule antagonist that allosterically binds to CCR5, preventing its interaction with both natural chemokine ligands and the HIV-1 envelope glycoprotein (B1211001) gp120.[4][5][6]
Key Biological Processes for Real-Time Study
-
HIV-1 Entry: Real-time monitoring of the inhibition of R5-tropic HIV-1 entry into host cells.
-
Chemotaxis and Cell Migration: Quantifying the inhibition of immune cell migration in response to CCR5 ligands.[1][4]
-
Intracellular Calcium Mobilization: Measuring the blockade of CCR5-mediated intracellular signaling cascades.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of the CCR5 antagonist Maraviroc on various biological processes as reported in the literature.
Table 1: In Vitro Anti-HIV-1 Activity of Maraviroc [2][9]
| Assay Type | Cell Type | HIV-1 Strain | IC50 / IC90 (nM) |
| Single-cycle infectivity | PBMCs | Primary isolates (various clades) | Geometric mean IC90: 2.0 |
| Pseudovirus infectivity | U87.CD4.CCR5 | 200 clinical isolates | Geometric mean IC90: 13.7 |
| Membrane Fusion | MAGI-CCR5 cells | JR-FL | IC50: 0.87 ± 0.11 |
| Viral Replication | MAGI-CCR5 cells | JR-FL | IC50: 1.4 ± 0.1 |
Table 2: Effect of Maraviroc on T-Cell Chemotaxis [4][10]
| Cell Type | Chemoattractant | Maraviroc Concentration (µM) | Observed Effect |
| T-cells | CCL3, CCL4, CCL5 | ≥ 1 | Significant, dose-dependent inhibition of migration |
| Monocytes | MIP-1β (CCL4) | 0.1, 1, 10 | Significant, dose-dependent reduction of chemotaxis |
| Monocytes | MCP-1 (CCL2) | 0.1, 1, 10 | Significant, dose-dependent reduction of chemotaxis |
| Monocyte-derived dendritic cells (MDCs) | RANTES (CCL5) | 0.1, 1, 10 | Significant inhibition of chemotaxis |
Table 3: Effect of Maraviroc on T-Cell Proliferation [4]
| Stimulation | Maraviroc Concentration (µM) | Observed Effect |
| Polyclonal activators (PHA, anti-CD3/CD28) | 100 | Tendency to inhibit proliferation |
Experimental Protocols
Protocol 1: Real-Time HIV-1 Entry Inhibition Assay
This protocol describes a method for monitoring the inhibition of HIV-1 entry in real-time using a reporter virus system.
Materials:
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
HIV-1 pseudovirus expressing an R5-tropic envelope and a reporter gene (e.g., luciferase or β-galactosidase)
-
Maraviroc
-
Cell culture medium
-
96-well clear-bottom white plates
-
Luciferase or β-galactosidase assay reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of Maraviroc in cell culture medium.
-
Pre-incubation: Remove the culture medium from the cells and add the Maraviroc dilutions. Incubate for 1 hour at 37°C.
-
Infection: Add the HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Real-Time Monitoring (for luciferase): At desired time points (e.g., 24, 48 hours), add the luciferase substrate to the wells and immediately measure the luminescence using a plate reader.
-
Endpoint Analysis (for β-galactosidase): After 48 hours, lyse the cells and measure β-galactosidase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each Maraviroc concentration relative to the untreated control.
Protocol 2: Real-Time Chemotaxis Assay (Transwell System)
This protocol outlines a method for observing the inhibition of cell migration in real-time.[1][4][10]
Materials:
-
CCR5-expressing cells (e.g., primary T-cells, monocytes, or THP-1 cell line)
-
Maraviroc
-
Chemoattractant (e.g., RANTES/CCL5)
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well companion plates
-
Real-time cell migration analysis system (e.g., Incucyte®) or manual counting method
-
Cell culture medium
Procedure:
-
Cell Preparation: Resuspend cells in serum-free medium.
-
Compound Treatment: Incubate cells with various concentrations of Maraviroc or vehicle control for 1 hour at 37°C.
-
Assay Setup:
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add the Maraviroc-treated cells to the upper chamber of the insert.
-
-
Real-Time Imaging: Place the plate in a real-time cell migration analysis system and acquire images at regular intervals (e.g., every 30 minutes) for several hours.
-
Manual Quantification (Alternative):
-
Incubate the plate for a defined period (e.g., 3-4 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells per field of view using a microscope.
-
-
Data Analysis: Quantify the number of migrated cells over time or at the endpoint. Calculate the percentage of inhibition for each Maraviroc concentration.
Protocol 3: Real-Time Intracellular Calcium Flux Assay
This protocol details the measurement of CCR5-mediated calcium mobilization and its inhibition.[7][8][11][12][13]
Materials:
-
CCR5-expressing cells
-
Maraviroc
-
CCR5 agonist (e.g., RANTES/CCL5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-wall, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Preparation: Resuspend cells in HBSS.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Resuspend the cells in HBSS and add them to the 96-well plate. Add serial dilutions of Maraviroc and incubate for 15-30 minutes at 37°C.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the CCR5 agonist into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve. Calculate the percentage of inhibition for each Maraviroc concentration.
Visualizations
CCR5 Signaling Pathway
Caption: CCR5 signaling pathway and points of antagonism.
Experimental Workflow for Real-Time Chemotaxis Assay
Caption: Workflow for a real-time chemotaxis inhibition assay.
Logical Relationship of CCR5 Antagonism in HIV-1 Entry
References
- 1. benchchem.com [benchchem.com]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daigonline.de [daigonline.de]
- 4. benchchem.com [benchchem.com]
- 5. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hivclinic.ca [hivclinic.ca]
- 10. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
"CCR5 antagonist 5" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 Antagonist 5. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended solvent?
A1: this compound, like many small molecule inhibitors, exhibits low aqueous solubility. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For aqueous-based assays, this stock can then be diluted into your final buffer or media. It is critical to ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.
Q2: When I dilute my DMSO stock of this compound into my aqueous experimental buffer, I observe precipitation. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds.[1] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility, but does not exceed the tolerance of your experimental system (e.g., cells).[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your final aqueous solution can help to increase the solubility of hydrophobic compounds.
-
Sonication: After dilution, brief sonication in a water bath can help to break up aggregates and re-dissolve precipitated compound.[1]
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation at elevated temperatures.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. When preparing to use, allow the aliquot to thaw completely and come to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO stock.
Q4: How stable is this compound in aqueous solutions at physiological pH and temperature?
A4: The stability of this compound in aqueous buffers is pH and temperature-dependent. At physiological pH (7.4) and 37°C, the compound may be susceptible to hydrolysis over extended incubation periods. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. For longer-term experiments, the stability should be empirically determined using the protocol outlined in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Compound precipitation in assay media. | Visually inspect for precipitate. Prepare fresh dilutions. Consider using a formulation with solubilizing agents like Pluronic F-68. |
| Compound degradation. | Prepare fresh dilutions for each experiment. Avoid prolonged storage of aqueous solutions. | |
| Loss of compound potency over time | Instability of stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C or -80°C, protected from light. |
| Degradation in assay buffer. | Perform a stability study in your specific assay buffer to determine the compound's half-life under experimental conditions. | |
| Precipitate observed in stock solution upon thawing | Water absorption by DMSO. | Use anhydrous DMSO for preparing stock solutions. Store aliquots with desiccant. Allow vial to warm to room temperature before opening. |
| Low bioavailability in in-vivo studies | Poor aqueous solubility leading to low absorption. | Consider formulation strategies such as co-solvents, surfactants, or creating a nanoparticle suspension to improve dissolution and absorption.[2][3][4] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol uses the shake-flask method to determine the equilibrium solubility of this compound.[5]
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer.
-
Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Assessment of Stability in Aqueous Solution
This protocol evaluates the stability of this compound in an aqueous buffer over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a relevant experimental concentration.
-
Incubation: Incubate the solution at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot by a stability-indicating analytical method (e.g., HPLC-UV) to determine the rate of degradation.
Visualizations
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Optimizing "CCR5 antagonist 5" dosage for in vivo studies
Welcome to the technical support center for CVC-5, a novel CCR5 antagonist for in vivo research applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with CVC-5.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No observable phenotype) | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. | Perform a dose-response study to determine the optimal dosage. Start with a literature-based dose for similar CCR5 antagonists and escalate until a biological effect is observed or toxicity becomes a limiting factor.[1][2] |
| Incorrect Route of Administration: The chosen route may not provide adequate bioavailability. | Consult preclinical pharmacokinetic data for CVC-5. If unavailable, consider common routes for small molecule inhibitors such as oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC) injection. The formulation of CVC-5 will also influence the choice of administration route. | |
| Poor Compound Stability or Solubility: CVC-5 may be degrading in the vehicle or precipitating out of solution. | Assess the stability of CVC-5 in the chosen vehicle over the experiment's duration. Ensure the formulation is clear and free of precipitates before each administration. Consider alternative vehicles or solubility enhancers if necessary. | |
| Animal Model Considerations: The animal model may not express CCR5 at sufficient levels, or the disease model may not be CCR5-dependent. | Validate CCR5 expression in your animal model's target tissues using techniques like immunohistochemistry (IHC) or quantitative PCR (qPCR). Confirm the role of the CCR5 pathway in the specific disease model through literature review or preliminary studies. | |
| Unexpected Toxicity or Adverse Events | High Dosage: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dosage and/or the frequency of administration. Conduct a formal MTD study to establish a safe dosing regimen. |
| Off-Target Effects: CVC-5 may be interacting with other receptors or cellular pathways. | Review any available in vitro selectivity data for CVC-5. If off-target effects are suspected, consider using a structurally unrelated CCR5 antagonist as a control to confirm that the observed toxicity is specific to CCR5 inhibition. | |
| Vehicle-Related Toxicity: The vehicle used to dissolve or suspend CVC-5 may be causing adverse reactions. | Administer a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. | |
| High Variability in Experimental Results | Inconsistent Dosing Technique: Variations in administration technique can lead to inconsistent drug exposure. | Ensure all personnel are properly trained on the chosen administration route. For oral gavage, verify correct placement. For injections, ensure consistent volume and injection site. |
| Biological Variability: Inherent differences between individual animals can contribute to variability. | Increase the sample size (n) per group to improve statistical power. Ensure proper randomization of animals to treatment groups. | |
| Pharmacokinetic Variability: Differences in drug metabolism and clearance between animals can lead to variable exposure. | If possible, collect satellite blood samples to measure plasma concentrations of CVC-5 and correlate exposure with efficacy and toxicity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of CVC-5?
CVC-5 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[3][4] It functions as an entry inhibitor by binding to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the binding of its natural ligands (e.g., CCL3, CCL4, CCL5) and the gp120 envelope glycoprotein (B1211001) of R5-tropic HIV-1.[3][4][5] This allosteric inhibition blocks the downstream signaling cascades and, in the context of HIV, prevents viral entry into host cells.[3][4]
2. How do I determine the starting dose for my in vivo experiment?
If no in vivo data is available for CVC-5, a good starting point is to review published studies for other small molecule CCR5 antagonists, such as Maraviroc (B1676071). For instance, in a mouse model of gastric cancer, Maraviroc was administered at 10 mg/kg via intraperitoneal injection.[6] It is crucial to perform a dose-ranging study in your specific animal model to determine the optimal dose that balances efficacy and safety.
3. What is the recommended vehicle for CVC-5?
The choice of vehicle will depend on the physicochemical properties of CVC-5. Common vehicles for in vivo studies with small molecules include:
-
Aqueous solutions: Saline, Phosphate-Buffered Saline (PBS), or 5% Dextrose in water (D5W) if the compound is water-soluble.
-
Suspensions: For poorly soluble compounds, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water is often used.
-
Solutions with co-solvents: A mixture of solvents like DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and saline can be used to dissolve hydrophobic compounds. The final concentration of organic solvents should be minimized to avoid toxicity.
It is essential to first assess the solubility and stability of CVC-5 in the chosen vehicle.
4. How can I confirm that CVC-5 is engaging its target in vivo?
Target engagement can be assessed through several methods:
-
Pharmacodynamic (PD) Biomarkers: Measure the downstream effects of CCR5 inhibition. For example, you could measure the inhibition of chemokine-induced cell migration in ex vivo assays using cells isolated from treated animals.[7]
-
Receptor Occupancy Assays: These assays directly measure the percentage of CCR5 receptors bound by CVC-5. This can be performed using radiolabeled ligands or flow cytometry-based methods on cells from treated animals.
-
Signaling Pathway Analysis: Analyze downstream signaling molecules of the CCR5 pathway (e.g., phosphorylation of kinases) in tissues of interest from treated animals.
5. What are the potential on-target side effects of CCR5 antagonism?
CCR5 plays a role in immune cell trafficking and function.[7] While individuals with a natural CCR5 deficiency (CCR5-Δ32 mutation) are generally healthy, long-term pharmacological blockade of CCR5 may have immunological consequences.[1] Potential on-target effects could include altered immune responses to certain pathogens. It is important to monitor general health parameters and consider including immunological endpoints in your study design.
Experimental Protocols
Dose-Response Study Protocol
Objective: To determine the effective dose range of CVC-5 in a specific in vivo model.
Materials:
-
CVC-5
-
Appropriate vehicle
-
Animal model of interest
-
Dosing equipment (e.g., gavage needles, syringes)
-
Endpoint measurement assays
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (n=5-10 per group). Include a vehicle control group.
-
Dose Selection: Based on available in vitro data or literature on similar compounds, select a range of at least 3-4 doses (e.g., 1, 5, 10, 25 mg/kg).
-
Compound Preparation: Prepare fresh formulations of CVC-5 in the chosen vehicle for each day of dosing. Ensure complete dissolution or a homogenous suspension.
-
Administration: Administer CVC-5 or vehicle to the respective groups via the chosen route and at a consistent time each day.
-
Monitoring: Monitor animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint Analysis: At the end of the study, collect relevant samples (e.g., tissue, blood) and measure the primary efficacy endpoint for your disease model.
-
Data Analysis: Plot the dose-response curve and determine the ED50 (effective dose for 50% of the maximal response).
Pharmacokinetic (PK) Study Protocol
Objective: To determine the basic pharmacokinetic profile of CVC-5 after a single dose.
Materials:
-
CVC-5
-
Appropriate vehicle
-
Naïve animals (e.g., mice or rats)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Analytical method for quantifying CVC-5 in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation and Dosing: Acclimate animals and administer a single dose of CVC-5 via the intended route of administration.
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Typically, 3-4 animals are used per time point.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of CVC-5 in the plasma samples using a validated analytical method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of CVC-5.
Caption: Workflow for in vivo evaluation of CVC-5.
References
- 1. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 2. daigonline.de [daigonline.de]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. studyguides.com [studyguides.com]
- 5. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 6. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
"CCR5 antagonist 5" off-target binding in [specific assay]
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with "CCR5 Antagonist 5," for which the well-characterized and FDA-approved CCR5 antagonist, Maraviroc (B1676071), is used as a specific example. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Maraviroc)?
A1: Maraviroc is a non-competitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2][3] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction of the receptor with its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4) and, crucially, with the gp120 envelope glycoprotein (B1211001) of R5-tropic HIV-1.[2][3] By blocking this interaction, Maraviroc prevents the entry of R5-tropic HIV-1 into host cells.[4]
Q2: Is "this compound" cytotoxic?
A2: Maraviroc generally exhibits low to no cytotoxicity at concentrations significantly exceeding those required for its antiviral efficacy.[5] Studies have shown no effect on cell proliferation at concentrations up to 10 μM.[5] Any observed effects at high concentrations are typically anti-proliferative rather than acutely cytotoxic. However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the 50% cytotoxic concentration (CC50) and establish a safe working concentration range for your experiments.
Q3: What is the selectivity profile of Maraviroc?
A3: Maraviroc is highly selective for the CCR5 receptor. It has been shown to have no clinically relevant inhibitory activity against other chemokine receptors, including CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2, at concentrations more than 1000 times its IC50 for CCR5.[6] Furthermore, it shows weak inhibition of the hERG potassium channel, a common off-target liability for many drugs, with an IC50 value greater than 10 μM.[7] At supra-therapeutic concentrations, it is also a weak inhibitor of various cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) with IC50 values greater than 30 μM.[7]
Q4: Are there known drug-drug interactions with Maraviroc?
A4: Yes, Maraviroc is a substrate of the cytochrome P450 isoenzyme CYP3A4.[8] Therefore, co-administration with potent CYP3A4 inhibitors (e.g., protease inhibitors like ritonavir, ketoconazole) can increase Maraviroc concentrations, while co-administration with CYP3A4 inducers (e.g., efavirenz, rifampin) can decrease its concentrations.[9][10][11] Dose adjustments may be necessary when using Maraviroc in combination with these agents in a clinical or research setting.[8]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a viral entry assay.
-
Possible Cause 1: Incorrect Viral Tropism. Maraviroc is only effective against CCR5-tropic (R5) HIV-1 strains. The presence of CXCR4-tropic (X4) or dual/mixed-tropic viruses in your viral stock will result in incomplete inhibition.
-
Troubleshooting Step: Confirm the tropism of your viral stock using a sensitive tropism assay (phenotypic or genotypic) before initiating your experiment.
-
-
Possible Cause 2: Suboptimal Assay Conditions. Factors such as cell density, incubation time, and reagent concentrations can influence the apparent potency of the antagonist.
-
Troubleshooting Step: Optimize your assay conditions. Perform a cell titration to determine the optimal cell seeding density. Ensure that incubation times are consistent and appropriate for your cell type and virus.
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling of the CCR5 antagonist can lead to loss of activity.
-
Troubleshooting Step: Ensure that the compound is stored correctly, protected from light and moisture, and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: High background or cytotoxicity observed in control wells of a cell-based assay.
-
Possible Cause 1: High Cell Seeding Density. Over-confluent cell monolayers can lead to nutrient depletion and cell death, resulting in increased background signals.
-
Troubleshooting Step: Optimize the cell seeding density for your specific plate format and assay duration.
-
-
Possible Cause 2: Contamination. Microbial contamination of cell cultures or reagents can lead to cell death and unreliable results.
-
Troubleshooting Step: Regularly check your cell cultures for contamination. Use sterile techniques and ensure all reagents are of high quality and not expired.
-
-
Possible Cause 3: Solvent Toxicity. High concentrations of solvents like DMSO used to dissolve the compound can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
Issue 3: Inconsistent results between experimental repeats.
-
Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting can lead to significant variability in results.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting steps.
-
-
Possible Cause 2: Cell Passage Number. The characteristics of cell lines can change with high passage numbers, affecting their response to stimuli.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 3: Reagent Variability. Different lots of reagents, such as serum or media supplements, can introduce variability.
-
Troubleshooting Step: Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large batch of a single lot for a series of experiments.
-
Quantitative Data
On-Target Binding Affinity of Maraviroc for CCR5
| Ligand | Assay Type | IC50 (nM) |
| MIP-1α (CCL3) | Radioligand Binding | 3.3 |
| MIP-1β (CCL4) | Radioligand Binding | 7.2 |
| RANTES (CCL5) | Radioligand Binding | 5.2 |
Data sourced from Selleck Chemicals product information.[6]
Off-Target Binding Profile of Maraviroc
Maraviroc has been shown to be highly selective for CCR5. Comprehensive off-target screening data from commercial panels (e.g., Eurofins SafetyScreen, CEREP) are often proprietary. However, published data indicates a favorable off-target profile.
| Target | Assay Type | Result |
| hERG Ion Channel | Radioligand Binding | IC50 > 10,000 nM |
| Various Chemokine Receptors (CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, CXCR2) | Functional Assays | No clinically relevant inhibition at concentrations >1000-fold above CCR5 IC50 |
| Various Cytochrome P450 Enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) | In vitro inhibition | IC50 > 30,000 nM |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., Maraviroc) against the binding of a radiolabeled ligand to CCR5.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β), and serial dilutions of the test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known CCR5 ligand.
-
Test Compound: Wells containing membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit chemokine-induced intracellular calcium flux.
Methodology:
-
Cell Preparation: Culture CCR5-expressing cells (e.g., CHO-K1 cells) and seed them into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add buffer containing serial dilutions of the test compound. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptor.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then inject a CCR5 agonist (e.g., RANTES/CCL5) into each well and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist alone) against the log of the antagonist concentration to determine the IC50 value.
Protocol 3: Off-Target Liability Screening (General Protocol for a Commercial Panel)
Objective: To assess the potential for a test compound to interact with a broad range of molecular targets to identify potential off-target liabilities.
Methodology:
-
Compound Submission: Provide the test compound at a specified concentration and volume to a contract research organization (CRO) offering off-target screening panels (e.g., Eurofins SafetyScreen).
-
Panel Selection: Choose a predefined panel of targets (e.g., SafetyScreen 87) that typically includes a diverse set of GPCRs, ion channels, kinases, transporters, and other enzymes.
-
Primary Screening: The CRO will perform single-point concentration screening of the compound against the selected panel of targets using various assay formats (e.g., radioligand binding assays, enzyme activity assays). The results are typically reported as a percentage of inhibition or activation.
-
Hit Confirmation and Dose-Response: For any targets that show significant activity in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 or EC50 value.
-
Data Interpretation: The results are provided in a comprehensive report, allowing for the assessment of the compound's selectivity and potential off-target liabilities.
Visualizations
References
- 1. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. hivclinic.ca [hivclinic.ca]
- 8. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Interactions with New and Investigational Antiretrovirals: darunavir, etravirine, rilpivirine (TMC278), maraviroc, vicriviroc, raltegravir, elvitegravir, INCB 9471 (CCR5), bevirimat [Review Articles] [natap.org]
- 10. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maraviroc: Package Insert / Prescribing Information / MOA [drugs.com]
Technical Support Center: CCR5 Antagonist 5 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "CCR5 antagonist 5" (also known as INCB-9471) and other structurally similar CCR5 antagonists in animal models. The information provided is based on established protocols for well-characterized CCR5 antagonists such as Maraviroc (B1676071), Cenicriviroc (B192934), and Vicriviroc, and should be adapted as a starting point for your specific experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing poor solubility of my this compound formulation. What can I do?
A1: Poor solubility is a common issue with small molecule inhibitors. Here are several strategies to improve the solubility of your formulation:
-
Vehicle Optimization: The choice of vehicle is critical. For oral administration, 0.4% methylcellulose (B11928114) is a common choice for similar compounds like Vicriviroc. For intravenous administration, a 20% solution of hydroxypropyl-β-cyclodextrin has been used effectively.[1][2] Experiment with different vehicles and co-solvents (e.g., DMSO, PEG400, Tween 80) to find the optimal combination for your specific antagonist. Always perform a small-scale solubility test before preparing a large batch.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of your antagonist and adjust the pH of your formulation accordingly to achieve better solubility.
-
Particle Size Reduction: Micronization or sonication can reduce particle size and increase the surface area, leading to improved dissolution and solubility.
Q2: What is the recommended route of administration and dosage for this compound in a mouse model?
A2: The optimal route and dosage will depend on the specific animal model and the experimental question. However, based on studies with other CCR5 antagonists, here are some general guidelines:
-
Oral Gavage: This is a common route for daily administration. For example, Cenicriviroc has been administered to mice via oral gavage at doses ranging from 10 mg/kg/day to 50 mg/kg/day.[3][4]
-
Intraperitoneal (IP) Injection: IP injection can also be an effective route. Cenicriviroc has been administered to mice via IP injection at doses of 10 mg/kg/day and 30 mg/kg/day.[3]
-
Starting Dose: It is recommended to start with a dose in the range of 10-20 mg/kg/day and perform a dose-response study to determine the optimal effective dose for your model with minimal toxicity.[5]
Q3: I am observing unexpected toxicity or adverse effects in my animal models. What are the potential causes and solutions?
A3: Unexpected toxicity can arise from several factors:
-
Off-Target Effects: While CCR5 antagonists are designed to be specific, off-target effects can occur. Review the literature for any known off-target activities of your specific antagonist or similar compounds. Consider reducing the dose or exploring a different antagonist.
-
Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Ensure you run a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. If the vehicle is the issue, explore alternative, less toxic formulations.
-
Metabolite Toxicity: The in vivo metabolism of the antagonist could produce toxic byproducts. While Maraviroc is generally well-tolerated, hepatotoxicity was a concern with an earlier CCR5 antagonist, aplaviroc, in animal studies.[6][7][8] Monitoring liver enzymes (ALT, AST) can be a useful indicator of hepatotoxicity.[3]
-
Immune System Modulation: As CCR5 is involved in immune cell trafficking, its blockade can have broader immunological consequences.[9][10][11] Depending on your animal model, this could lead to unexpected phenotypes. Careful monitoring of immune cell populations may be necessary.
Q4: How can I confirm that the CCR5 antagonist is reaching the target tissue and engaging the CCR5 receptor?
A4: Verifying target engagement is crucial for interpreting your results. Here are a few approaches:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of the antagonist in plasma and the target tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and ensure that sufficient concentrations are reaching the site of action.[1][2][12]
-
Pharmacodynamic (PD) Assays: Measure a downstream biological effect of CCR5 inhibition. For example, you can assess the infiltration of CCR5-expressing immune cells (like macrophages and T cells) into the target tissue using immunohistochemistry or flow cytometry.[4][13][14] A reduction in the number of these cells would indicate successful target engagement.
-
Ex Vivo Chemotaxis Assays: Isolate immune cells from treated animals and assess their migratory response to CCR5 ligands (e.g., CCL5/RANTES). A reduced chemotactic response compared to cells from vehicle-treated animals would confirm the antagonist's effect.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using various CCR5 antagonists in animal models. This information can serve as a useful reference for designing your own experiments.
Table 1: Pharmacokinetic Parameters of Vicriviroc in Animal Models [2]
| Parameter | Rat (10 mg/kg) | Cynomolgus Monkey (2 mg/kg) |
| Route of Administration | Oral & Intravenous (IV) | Oral & Intravenous (IV) |
| Oral Bioavailability | Excellent | Excellent |
| Vehicle (Oral) | 0.4% Methylcellulose | 0.4% Methylcellulose |
| Vehicle (IV) | 20% Hydroxypropyl-β-cyclodextrin | 20% Hydroxypropyl-β-cyclodextrin |
Table 2: Example Dosages of CCR5 Antagonists in Mouse Models
| CCR5 Antagonist | Animal Model | Dosage | Route of Administration | Reference |
| Cenicriviroc | NASH Mouse Model | 10 mg/kg/day & 30 mg/kg/day | Intraperitoneal | [3] |
| Cenicriviroc | NASH Mouse Model | 0.015% in diet | Oral (in diet) | [13][14] |
| Cenicriviroc | Cholestatic Rodent Model | 50 mg/kg/day | Oral Gavage | [4] |
| Cenicriviroc | Peritonitis Mouse Model | ≥20 mg/kg/day | Not Specified | [5] |
Experimental Protocols
Protocol 1: Formulation of a CCR5 Antagonist for Oral Gavage in Mice
This protocol is a general guideline and should be optimized for "this compound".
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Precision balance
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of the antagonist powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to the tube to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Sonicate the suspension in a water bath sonicator for 15-30 minutes to ensure a fine, homogenous suspension. The suspension should appear uniform with no visible clumps.
-
Store the formulation at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
Protocol 2: Assessment of Macrophage Infiltration in Liver Tissue by Flow Cytometry
This protocol is adapted from studies using Cenicriviroc in a NASH mouse model.[13][14]
-
Materials:
-
Liver tissue from treated and control mice
-
Collagenase type IV
-
DNase I
-
RPMI 1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, Ly6C) and CCR5.
-
Flow cytometer
-
-
Procedure:
-
Perfuse the liver with PBS to remove blood.
-
Mince the liver tissue and digest with collagenase IV and DNase I in RPMI 1640 at 37°C to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Isolate mononuclear cells by density gradient centrifugation (e.g., using Percoll).
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against macrophage surface markers and CCR5.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different macrophage populations (e.g., M1-like, M2-like) and CCR5-expressing macrophages in the liver.
-
Visualizations
Caption: CCR5 signaling pathway and mechanism of antagonism.
Caption: General experimental workflow for in vivo studies.
References
- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CCR5 Antagonists for HIV Treatment [h-i-v.net]
- 9. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cenicriviroc Suppresses and Reverses Steatohepatitis by Regulating Macrophage Infiltration and M2 Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
"CCR5 antagonist 5" cytotoxicity and how to mitigate it
A Note on "CCR5 Antagonist 5": The designation "this compound" does not correspond to a publicly recognized or commercially available compound in the scientific literature. This guide provides general troubleshooting advice and technical support applicable to the class of CCR5 antagonists, based on established research and common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with our CCR5 antagonist. What are the potential causes?
A1: Unexpected cytotoxicity with CCR5 antagonists can stem from several factors:
-
High Antagonist Concentration: The concentration of the antagonist may be too high, leading to off-target effects or exaggerated on-target toxicity.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal CCR5 antagonism with minimal cytotoxicity.[1]
-
Off-Target Effects: Small molecule inhibitors can interact with unintended cellular targets, leading to toxicity.[1] This is a common reason for unexpected cytotoxicity.[1]
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the antagonist.[1] This can be due to lower expression of CCR5, making off-target effects more pronounced, or inherent sensitivities of the cell line.[1]
-
On-Target Toxicity: In some cell types, prolonged or potent inhibition of CCR5 signaling may interfere with normal cellular processes, leading to cell death.[1]
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in your cell culture can cause cell death, which might be mistakenly attributed to the CCR5 antagonist.[1]
-
Reagent Quality: The quality and purity of the CCR5 antagonist, as well as other reagents like media and serum, can significantly impact cell viability.[1]
Q2: How can we differentiate between on-target and off-target cytotoxicity of our CCR5 antagonist?
A2: Differentiating between on-target and off-target effects is critical for interpreting your results. Here are some strategies:
-
Use of Control Cell Lines: Compare the cytotoxic effects on your target cells (expressing CCR5) with a control cell line that does not express CCR5. If the antagonist is cytotoxic to both cell lines, it suggests off-target effects.[1]
-
Rescue Experiments: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by providing a downstream signaling molecule that is inhibited by the antagonist.[1]
Q3: What are some practical steps to mitigate the cytotoxicity we are observing?
A3: Here are some practical steps you can take to mitigate cytotoxicity:
-
Optimize Antagonist Concentration: Perform a thorough dose-response experiment to find the lowest effective concentration.[1]
-
Reduce Incubation Time: Determine the minimum incubation time required to achieve the desired effect.
-
Use of Cytoprotective Agents: In some cases, co-treatment with a general cytoprotective agent, like an antioxidant, may help if the cytotoxicity is mediated by oxidative stress.[1]
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.[1]
-
Ensure Reagent Quality: Use high-purity, well-characterized CCR5 antagonists. Test new batches of reagents on a small scale before large-scale experiments.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Cytotoxicity observed only at high antagonist concentrations | Off-target effects are becoming prominent at higher doses.[1] | Determine the EC50 for CCR5 antagonism and the CC50 for cytotoxicity. Use concentrations well below the CC50 and as close to the EC50 as possible.[1] |
| Inconsistent cytotoxicity results between experiments | Variability in cell passage number or health.[1] | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment.[1] |
| Inconsistent reagent preparation.[1] | Prepare fresh dilutions of the CCR5 antagonist for each experiment. Ensure thorough mixing.[1] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.[1] | |
| Cytotoxicity observed in a CCR5-negative cell line | The cytotoxic effect is independent of CCR5 and is due to off-target interactions.[1] | This suggests the need to investigate the off-target profile of the compound. Consider using a different CCR5 antagonist with a different chemical structure.[1] |
| Unexpected hepatotoxicity | Some CCR5 antagonists have been associated with liver toxicity, which may be a class effect.[2][3] | Monitor liver enzyme levels in in vivo studies. In vitro, consider using liver-derived cell lines to assess potential hepatotoxicity. |
Quantitative Data on CCR5 Antagonist Cytotoxicity
The following table summarizes the reported cytotoxic concentrations (CC50) and effective concentrations (EC50) for several common CCR5 antagonists in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Antagonist | Cell Line | Assay | CC50 (µM) | EC50 (nM) |
| Maraviroc | TZM-bl | Luciferase | >100 | 0.2 |
| HeLa-P4 | Cell-cell fusion | >100 | 0.2 | |
| Vicriviroc | PMBCs | p24 antigen | - | 0.04-2.3 |
| TAK-779 | MAGI-CCR5 | - | 51 | 1.2 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the CCR5 antagonist and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[1]
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[1]
LDH Release Assay for Cytotoxicity
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with a damaged plasma membrane.[1]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the CCR5 antagonist as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[1]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit protocol.
Trypan Blue Exclusion Assay for Cell Viability
This is a simple, direct method to distinguish between viable and non-viable cells.
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest cells after treatment with the CCR5 antagonist.[1]
-
Prepare a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).[1]
-
Incubate for 1-2 minutes at room temperature.[1]
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.[1]
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[1]
Visualizations
Caption: Simplified CCR5 signaling pathway and the mechanism of antagonist action.
Caption: A logical workflow for troubleshooting CCR5 antagonist-induced cytotoxicity.
References
Overcoming resistance to "CCR5 antagonist 5" in [specific cell line]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving "CCR5 antagonist 5" and the PM1 T-cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that acts as a non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a site within the transmembrane helices of the CCR5 receptor, inducing a conformational change.[1] This altered conformation prevents the HIV-1 envelope glycoprotein (B1211001) gp120 from binding to CCR5, thereby blocking the entry of R5-tropic HIV-1 into the host cell.
Q2: Why is the PM1 cell line a suitable model for studying this compound?
A2: The PM1 cell line is a human CD4+ T-cell line that endogenously expresses CCR5 at appreciable levels.[3][4] This makes it a relevant and convenient model for studying the activity of CCR5 antagonists against macrophage-tropic (R5) HIV-1 strains, as it does not require artificial induction of CCR5 expression.[4]
Q3: Is it necessary to perform a viral tropism test before using this compound in my experiments?
A3: Yes, it is crucial to determine the viral tropism (the type of co-receptor the virus uses for entry) before initiating experiments. This compound is only effective against viruses that use the CCR5 co-receptor (R5-tropic). It will not be effective against viruses that use the CXCR4 co-receptor (X4-tropic) or both (dual/mixed-tropic).[5][6] The presence of pre-existing CXCR4-using viruses is a major cause of therapeutic failure with CCR5 antagonists.[5][7]
Troubleshooting Guide
Problem 1: this compound shows reduced or no inhibitory activity in our viral entry assay.
| Possible Cause | Recommended Solution |
| Viral isolate is not R5-tropic. | Confirm viral tropism using a genotypic or phenotypic assay. If the virus is X4-tropic or dual/mixed, this compound will not be effective.[5][6] |
| Development of resistance. | The viral strain may have developed the ability to use the antagonist-bound conformation of CCR5 for entry.[5][8] This is often characterized by a plateau in the dose-response curve at less than 100% maximal inhibition.[9] Sequence the gp120 V3 loop of the virus to identify potential resistance mutations.[5] |
| Suboptimal antagonist concentration. | Perform a dose-response experiment to determine the IC50 of this compound for your specific viral isolate and cell line. Ensure the concentrations used are appropriate. |
| Low CCR5 expression on PM1 cells. | Verify CCR5 expression levels on your PM1 cells using flow cytometry (see protocol below). Cell passage number and culture conditions can affect receptor expression.[10] |
| Antagonist degradation. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Problem 2: We are observing high background or inconsistent results in our functional assays (e.g., calcium mobilization).
| Possible Cause | Recommended Solution |
| Cell health and viability issues. | Ensure PM1 cells are healthy and in the logarithmic growth phase. High cell death can lead to inconsistent results.[11] Use cells within a consistent and low passage number range. |
| Reagent quality. | Use high-quality, sterile-filtered reagents and media. Contamination can affect cell signaling and assay readouts.[10] |
| Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for your assays, as this can affect the cellular response. |
| Assay-specific issues. | For calcium mobilization assays, ensure proper loading of the calcium-sensitive dye and check for autofluorescence of the antagonist or other compounds.[12][13] |
Quantitative Data Summary
Table 1: Typical Inhibitory Concentrations of CCR5 Antagonists
| Compound | Cell Type | Virus Strain | IC50 (nM) | Reference |
| Maraviroc | PM1 cells | HIV-1 Ba-L | <5 (approx.) | [14] |
| Maraviroc | PBMCs | HIV-1 Ba-L | 0.56 | [15] |
| Maraviroc | PBMCs | HIV-1/O (R5) | 1.33 (mean) | [16] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, virus isolate, and assay format. This table provides representative values.
Table 2: CCR5 Expression on T-Cell Subsets
| T-Cell Subset | Median CCR5 Expression (%) | Reference |
| Naïve T-cells (TN) | 0.5 | [17] |
| Central Memory (TCM) | 11.96 | [17] |
| Effector Memory RO (TEMRO) | 46.0 | [17] |
| Effector Memory RA (TEMRA) | 25.1 | [17] |
Experimental Protocols
Protocol 1: Flow Cytometry for Surface CCR5 Expression on PM1 Cells
This protocol is for the quantification of CCR5 receptors on the surface of PM1 cells.
Materials:
-
PM1 cells
-
Anti-CCR5 antibody (e.g., 2D7-FITC)
-
Isotype control antibody (e.g., FITC-conjugated mouse IgG2a)
-
FACS buffer (PBS + 1% BSA)
-
5 ml FACS tubes
-
Flow cytometer
Procedure:
-
Harvest up to 0.5 x 10^6 PM1 cells per sample.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µl of cold FACS buffer containing the appropriate dilution of the anti-CCR5 antibody or the isotype control.
-
Vortex gently for 1-2 seconds.
-
Incubate for 30 minutes in the dark at 4°C.
-
Add 4 ml of cold FACS buffer to wash the cells and centrifuge as in step 2.
-
Discard the supernatant and resuspend the cells in an appropriate volume of FACS buffer for immediate analysis on a flow cytometer.
-
Analyze the samples, gating on the live cell population, and compare the fluorescence of cells stained with the anti-CCR5 antibody to the isotype control to determine the percentage of CCR5-positive cells and the mean fluorescence intensity.
Protocol 2: Calcium Mobilization Assay
This protocol measures the intracellular calcium flux following GPCR activation.
Materials:
-
PM1 cells
-
96-well black, clear-bottom tissue culture plates
-
FLIPR Calcium Assay Kit or similar fluorescent calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (may be required for some cell lines to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CCR5 agonist (e.g., RANTES/CCL5) and antagonist (this compound)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)
Procedure:
-
Seed PM1 cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
During incubation, prepare a compound plate with the this compound at various concentrations.
-
To measure antagonist activity, pre-incubate the cells with this compound for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the kinetic read, establishing a baseline fluorescence.
-
Add the CCR5 agonist (e.g., RANTES) and continue to measure the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the intracellular calcium concentration. Analyze the data to determine the effect of this compound on the agonist-induced calcium flux.[12][18][19]
Protocol 3: HIV-1 Env-Pseudotyped Virus Entry Assay
This assay measures the ability of this compound to block the entry of pseudoviruses expressing an R5-tropic HIV-1 envelope into target cells.
Materials:
-
HEK293T cells
-
Env-expressing plasmid (for an R5-tropic strain)
-
Env-deficient HIV-1 backbone plasmid with a reporter gene (e.g., luciferase)
-
Transfection reagent (e.g., FuGENE 6)
-
PM1 target cells
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure: Part 1: Pseudovirus Production
-
Seed HEK293T cells in a culture flask to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.[20][21]
-
Incubate for 48-72 hours.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45-µm filter and store at -80°C.
Part 2: Neutralization Assay
-
Seed PM1 cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudovirus with the dilutions of this compound for 1 hour at 37°C.
-
Add the virus-antagonist mixture to the PM1 cells.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.[11]
-
Calculate the percentage of inhibition of viral entry for each antagonist concentration and determine the IC50 value.
Visualizations
Caption: CCR5 signaling pathway and antagonist inhibition.
Caption: Troubleshooting workflow for antagonist resistance.
References
- 1. Multifaceted Mechanisms of HIV Inhibition and Resistance to CCR5 Inhibitors PSC-RANTES and Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted mechanisms of HIV inhibition and resistance to CCR5 inhibitors PSC-RANTES and Maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 Levels and Expression Pattern Correlate with Infectability by Macrophage-tropic HIV-1, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered HIV-1 Viral Copy Number and Gene Expression Profiles of Peripheral (CEM CCR5+) and Mucosal (A3R5.7) T Cell Lines Co-Infected with HSV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanisms of resistance and failure of treatment with maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduced Maximal Inhibition in Phenotypic Susceptibility Assays Indicates that Viral Strains Resistant to the CCR5 Antagonist Maraviroc Utilize Inhibitor-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a CCR5-Expressing T Cell Subset That Is Resistant to R5-Tropic HIV Infection | PLOS Pathogens [journals.plos.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiv.lanl.gov [hiv.lanl.gov]
- 21. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
"CCR5 antagonist 5" batch-to-batch variability and quality control
Welcome to the technical support center for CCR5 antagonist 5, commonly known as Maraviroc. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation. Here you will find troubleshooting guides for specific issues, frequently asked questions, and detailed experimental protocols to ensure the quality and reproducibility of your results.
Quality Control and Batch-to-Batch Variability
Ensuring the consistency and quality of your CCR5 antagonist is paramount for reproducible experimental outcomes. Batch-to-batch variability, though often minimal with high-quality reagents, can arise from differences in synthesis, purification, and storage. Implementing robust quality control (QC) measures is essential to mitigate the impact of this variability.
A typical Certificate of Analysis (CoA) for Maraviroc will provide key quality control parameters. While specific values may differ slightly between suppliers, the fundamental metrics for ensuring quality remain consistent.
Table 1: Key Quality Control Parameters for Maraviroc
| Parameter | Method | Typical Specification | Importance |
| Identity | ¹H-NMR and/or Mass Spectrometry | Consistent with the structure of Maraviroc | Confirms the correct chemical entity is being used. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98%[1] | Ensures that observed biological effects are due to Maraviroc and not impurities. |
| Appearance | Visual Inspection | White to off-white solid | A change in appearance could indicate degradation or contamination. |
| Solubility | Visual Inspection in Solvent | Soluble in DMSO (>10 mM) and ethanol | Ensures the compound can be properly dissolved for stock solutions and experimental dilutions.[2] |
| Moisture Content | Karl Fischer Titration | Varies by supplier | High moisture content can affect the accurate weighing of the compound and may promote degradation. |
Logical Workflow for Managing Batch-to-Batch Variability
To minimize the impact of batch-to-batch variability on your experiments, a systematic approach to quality control and experimental design is recommended. The following workflow outlines key steps to ensure consistency.
Caption: Workflow for managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Maraviroc?
A1: Maraviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[3] It binds to CCR5, inducing a conformational change in the receptor that blocks the interaction between the HIV-1 gp120 protein and CCR5, thereby preventing viral entry into host cells.[3]
Q2: How should I prepare a stock solution of Maraviroc and what is its stability?
A2: Maraviroc is soluble in organic solvents such as DMSO and ethanol.[2] For a stock solution, dissolve Maraviroc in 100% DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for long-term storage.
Q3: What are the common off-target effects of Maraviroc?
A3: While Maraviroc is a selective CCR5 antagonist, high concentrations may lead to off-target effects. In clinical settings, common side effects include cough, fever, upper respiratory tract infections, rash, and dizziness.[4] In experimental settings, it is crucial to use the lowest effective concentration to minimize the risk of off-target effects.[5]
Q4: Can Maraviroc be used for in vivo studies?
A4: Yes, Maraviroc has been used in various in vivo animal models, including mice and rhesus macaques.[3] The formulation and dosage will depend on the specific animal model and research question. Common administration routes include oral gavage, intraperitoneal injection, and topical application.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: My IC50 values for Maraviroc are varying significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors. A systematic approach to troubleshooting is necessary to identify the source of the variability.
Table 2: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment. Regularly test for mycoplasma contamination.[6] |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Inconsistent cell numbers can lead to variability in the drug-to-cell ratio.[7] |
| Compound Stability and Dilution | Prepare fresh dilutions of Maraviroc for each experiment from a frozen stock. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Verify the accuracy of your serial dilutions.[7] |
| Incubation Time | Standardize the incubation time for drug treatment. Longer or shorter exposure times can alter the apparent IC50 value.[8] |
| Assay Reagents and Conditions | Use the same lot of media, serum, and assay reagents whenever possible. If a new lot is introduced, perform a validation experiment to ensure consistency. Maintain stable incubator conditions (temperature, CO2, humidity). |
| Viral Tropism (for HIV assays) | Maraviroc is only effective against CCR5-tropic (R5) HIV strains. The presence of CXCR4-tropic (X4) or dual/mixed-tropic viruses will result in incomplete inhibition and variable IC50 values. Confirm the tropism of your viral stock before initiating experiments.[9] |
Experimental Workflow for IC50 Determination
The following workflow outlines a standardized approach to determining the IC50 of Maraviroc in a cell-based assay, which can help improve reproducibility.
Caption: Workflow for IC50 determination.
Issue 2: High Background or Cytotoxicity in Control Wells
Question: I'm observing high background signal or signs of cytotoxicity in my control wells, which is affecting my results. What should I do?
Answer: High background or cytotoxicity in control wells can obscure the specific effects of Maraviroc. It is important to differentiate between non-specific effects and drug-induced cytotoxicity.
Table 3: Troubleshooting High Background and Cytotoxicity
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.[10] |
| Cell Health and Density | Over-confluent or unhealthy cells can lead to increased cell death and background signal. Optimize the cell seeding density to ensure cells are in a healthy growth phase throughout the experiment.[9] |
| Reagent Contamination | Use fresh, sterile reagents. Check for microbial contamination in cell cultures and reagents, as this can cause cytotoxicity.[10] |
| Assay-Specific Artifacts | Some assay reagents can interact with colored or fluorescent compounds, leading to artificial signals. If using a fluorescence-based assay, check for autofluorescence of Maraviroc at the wavelengths used.[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of Maraviroc.
Materials:
-
Maraviroc
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of Maraviroc in complete cell culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the Maraviroc dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the drug-treated wells) and no-cell control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: CCR5 Receptor Binding Assay (Competitive Binding)
This protocol provides a framework for assessing the binding affinity of Maraviroc to the CCR5 receptor.
Materials:
-
Cells expressing CCR5 (e.g., CHO-CCR5 or a human cell line)
-
Maraviroc
-
Labeled CCR5 ligand (e.g., radiolabeled or fluorescently labeled CCL5/RANTES)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Cell Preparation: Prepare a suspension of CCR5-expressing cells in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the labeled CCR5 ligand to each well.
-
Competitive Binding: Add serial dilutions of Maraviroc to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature or 4°C for a specified time to allow binding to reach equilibrium.
-
Washing: Wash the cells multiple times with cold wash buffer to remove unbound ligand.
-
Detection: For radiolabeled ligands, lyse the cells and measure radioactivity using a scintillation counter. For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.
-
Analysis: Calculate the specific binding at each concentration of Maraviroc by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Maraviroc concentration and determine the IC50 or Ki value using non-linear regression.
CCR5 Signaling Pathway
Understanding the CCR5 signaling pathway is crucial for interpreting the effects of Maraviroc. Upon binding of its natural chemokine ligands (e.g., CCL5), CCR5, a G protein-coupled receptor (GPCR), activates downstream signaling cascades that are involved in cell migration and activation. Maraviroc blocks the initial binding event, thereby inhibiting these downstream effects.
Caption: CCR5 signaling and Maraviroc inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Maraviroc: a review of its use in HIV infection and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of CCR5 Antagonist 5
Here is the technical support center for improving the bioavailability of "CCR5 antagonist 5".
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of the novel C-C chemokine receptor type 5 (CCR5) inhibitor, "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CCR5 antagonists and why is CCR5 a relevant target?
A1: CCR5 antagonists are a class of drugs that block the interaction between the human CCR5 receptor and its ligands.[1][2] CCR5 is a co-receptor used by the most common strains of HIV-1 (R5-tropic) to enter host immune cells, such as T-cells and macrophages.[3][4] The binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell triggers a conformational change, allowing it to then bind to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry.[4] this compound, like other drugs in its class such as Maraviroc (B1676071), allosterically binds to CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120, thereby blocking viral entry.[4]
Q2: What are the common challenges that lead to poor oral bioavailability of small-molecule CCR5 antagonists?
A2: Researchers often face several challenges that contribute to the low oral bioavailability of CCR5 antagonists. These can include:
-
Poor aqueous solubility: Many small molecule drugs, including some CCR5 antagonists, have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[4]
-
Low intestinal permeability: The drug may have difficulty passing through the intestinal epithelium to reach the bloodstream.[4]
-
First-pass metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized by enzymes like cytochrome P450 3A4 (CYP3A4) before reaching systemic circulation. This is a known issue for some CCR5 antagonists.[4][5]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[4]
-
Chemical instability: The drug may be unstable in the acidic environment of the stomach.[4]
Q3: What are some initial strategies to consider for improving the oral bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance oral bioavailability:
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution.[4][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility of hydrophobic drugs and may enhance absorption through lymphatic pathways, bypassing first-pass metabolism in the liver.[4][8]
-
Solid Drug Nanoparticles (SDNs): Formulating the drug as nanoparticles can improve its dissolution rate and permeability. For instance, a solid drug nanoparticle formulation of Maraviroc showed a 2.5-fold increase in the area under the curve (AUC) in rats.[9]
-
Co-crystals: Forming co-crystals with a non-toxic co-former can alter the crystal packing and improve solubility.[4][10]
-
Structural Modification: Introducing polar functional groups, such as a carboxylic acid, can sometimes improve solubility and pharmacokinetic profiles without compromising antagonist activity.[11]
Troubleshooting Guides
Problem 1: Low and variable drug exposure in preclinical animal studies despite adequate in vitro potency.
| Possible Cause | Suggested Troubleshooting Step |
| Poor Aqueous Solubility | Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. Consider formulation strategies such as amorphous solid dispersions or particle size reduction.[4][6] |
| High First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound. If metabolism is high, consider co-administration with a CYP3A4 inhibitor (in a research setting) to confirm the metabolic pathway or explore structural modifications to block metabolic sites.[4] |
| Efflux Transporter Activity | Use in vitro models like Caco-2 cell permeability assays with and without a P-gp inhibitor to assess if the compound is a substrate for efflux transporters.[4] |
| Poor Intestinal Permeability | Evaluate the intrinsic permeability of the compound using in vitro models like Caco-2 assays.[4] If permeability is low, consider formulation approaches with permeation enhancers, though this requires careful toxicological assessment.[12] |
Problem 2: Inconsistent results in in vitro permeability assays (e.g., Caco-2).
| Possible Cause | Suggested Troubleshooting Step |
| Cell Monolayer Integrity Issues | Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. Use a marker of paracellular transport like Lucifer yellow to confirm monolayer tightness.[4][13] |
| Compound Cytotoxicity | Assess the cytotoxicity of this compound on Caco-2 cells at the concentrations used in the permeability assay. High concentrations may damage the cell monolayer, leading to artificially high permeability values.[4] |
| Low Compound Solubility in Assay Buffer | Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer. Precipitation of the compound will lead to an underestimation of its permeability.[4] |
| Binding to Plasticware | Evaluate the extent of non-specific binding of the compound to the assay plates. Using low-binding plates or pre-treating the plates may be necessary.[4][14] |
Quantitative Data on Oral Bioavailability of CCR5 Antagonists
Table 1: Oral Bioavailability of Selected CCR5 Antagonists
| Compound | Species | Oral Bioavailability (F%) | Key Observations |
| Maraviroc | Human | ~23-33% | Moderate bioavailability, subject to food effects.[9][15] |
| Cenicriviroc (TAK-652) | Rat, Dog, Monkey | Good oral absorption | Improved oral bioavailability compared to the first-generation compound TAK-779.[3] |
| PF-232798 | Rat, Dog | Substantial oral absorption | A second-generation antagonist developed to improve upon Maraviroc's absorption.[4][16] |
| Diazaspiro 21 | Rat | 66% | Attractive pharmacokinetic profile with a half-life of 4.19 hours.[3] |
| Piperidine 19 | Rat | 15% | Exhibited modest oral bioavailability.[3] |
| Aplaviroc | N/A | Poor oral bioavailability | Further development was needed to improve its oral bioavailability.[1] |
Table 2: Impact of Formulation on Maraviroc Bioavailability in Rats
| Formulation | Key Parameter | Improvement |
| Solid Drug Nanoparticles (SDNs) with PVA and AOT | Area Under the Curve (AUC) | 2.5-fold increase (145.33 vs. 58.71 ng h/mL) compared to conventional preparation.[9] |
Detailed Experimental Protocols
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell plates) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[4][13]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be between 300-500 Ω·cm². Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow) is assessed to ensure monolayer tightness.[4][13]
-
Permeability Measurement:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (A) and basolateral (B) sides.[13][17]
-
The test compound (this compound) is added to the donor compartment, either the apical side (for A to B permeability) or the basolateral side (for B to A permeability).[4]
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).[17]
-
The concentration of the compound in the samples is quantified by a validated analytical method, typically LC-MS/MS.[4]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.[18]
In Vivo Pharmacokinetic Study in Rats
This study determines the pharmacokinetic profile of a compound after oral administration.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[4] Animals are often fasted overnight before the experiment.[19][20]
-
Dosing:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose) and administered by oral gavage.[4][19]
-
Intravenous (IV): For determining absolute bioavailability, a separate group of rats is administered the drug intravenously, typically via a cannulated vein.[19]
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[19]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.[19]
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life are calculated. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[4]
Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Decision-making workflow for troubleshooting low oral bioavailability.
References
- 1. CCR5 antagonist: Promising agents in HIV treatment - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving maraviroc oral bioavailability by formation of solid drug nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCR5 Antagonists and Fluorescent Probes
Welcome to the technical support center for researchers utilizing CCR5 antagonists in conjunction with fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is weaker than expected after treating cells with our novel CCR5 antagonist. What could be the cause?
A1: A reduction in fluorescent signal can arise from several factors:
-
Fluorescence Quenching: Your CCR5 antagonist may be directly quenching the fluorescence of your probe. This can occur if the antagonist's absorption spectrum overlaps with the emission spectrum of the fluorophore.
-
Altered Biological Activity: The antagonist might be more potent than anticipated, leading to reduced expression or internalization of a fluorescently-tagged CCR5 receptor, thereby decreasing the overall fluorescence.
-
Cell Viability Issues: At higher concentrations, the antagonist could be causing cytotoxicity, leading to fewer healthy cells and a weaker signal.
-
Photobleaching: Ensure that you are using appropriate imaging settings to minimize photobleaching, which can be exacerbated by the presence of additional compounds in the media.
Q2: I am observing higher background fluorescence in my assay when the CCR5 antagonist is present. Why is this happening?
A2: Increased background fluorescence is often due to the intrinsic properties of the antagonist itself:
-
Autofluorescence: The CCR5 antagonist may be inherently fluorescent, emitting light in the same spectral range as your probe.
-
Non-specific Binding: The antagonist could be binding non-specifically to cellular components or the plate itself, contributing to background noise.[1]
-
Media Interference: Components of your cell culture media could be interacting with the antagonist to produce a fluorescent byproduct.[2]
Q3: Can the CCR5 antagonist interfere with the function of fluorescent proteins like GFP or YFP?
A3: Direct interference with the chromophore of a fluorescent protein like GFP or YFP by a small molecule is less common than quenching of chemical dyes. However, indirect effects are possible. For example, the antagonist could alter the intracellular environment (e.g., pH), which can affect the fluorescence of some probes. More likely, as seen in studies with YFP-tagged CCR5, the antagonist will not affect the mobility of the receptor-fluorophore construct but will inhibit the internalization that is being measured.[3]
Q4: How can I determine if my CCR5 antagonist is autofluorescent or causing quenching?
A4: You can perform simple control experiments:
-
Autofluorescence Check: Prepare a sample containing only the CCR5 antagonist in your assay buffer or media at the working concentration and measure the fluorescence using the same settings as your experiment.
-
Quenching Assay: Measure the fluorescence of your probe with and without the addition of the CCR5 antagonist. A decrease in fluorescence in the presence of the antagonist suggests quenching.
Troubleshooting Guides
Issue 1: Reduced Fluorescent Signal
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Fluorescence Quenching | Perform a spectral analysis to check for overlap between the antagonist's absorbance and the probe's emission spectra. | Protocol: Measure the absorbance spectrum of the CCR5 antagonist and the emission spectrum of the fluorescent probe separately using a spectrophotometer and fluorometer, respectively. Plot both spectra on the same graph to visualize any overlap. |
| High Antagonist Potency | Titrate the concentration of the CCR5 antagonist to determine the optimal concentration that inhibits CCR5 activity without causing excessive signal loss. | Protocol: Perform a dose-response experiment where you treat cells with a range of antagonist concentrations. Measure both the biological readout (e.g., inhibition of chemokine binding) and the fluorescent signal at each concentration. |
| Cytotoxicity | Perform a cell viability assay in the presence of the CCR5 antagonist. | Protocol: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to assess the health of your cells after treatment with the CCR5 antagonist at various concentrations and incubation times. |
| Photobleaching | Optimize imaging parameters and use an anti-fade mounting medium. | Protocol: Reduce laser power and exposure time during microscopy. If possible, use a more photostable dye. Incorporate an antifade reagent in your mounting medium for fixed cell imaging.[4] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Antagonist Autofluorescence | Measure the fluorescence of the antagonist alone. If it is autofluorescent, consider using a fluorescent probe with a different emission spectrum. | Protocol: Prepare a solution of the CCR5 antagonist in the assay buffer at the highest concentration used in your experiments. Measure its emission spectrum across a wide range of excitation wavelengths to identify its autofluorescence profile. |
| Non-specific Binding | Increase the number of wash steps after incubation with the antagonist. Include a blocking agent in your assay buffer.[1] | Protocol: After incubating with the antagonist, wash the cells three to four times with phosphate-buffered saline (PBS) or an appropriate buffer. For immunofluorescence, use a blocking buffer containing serum or BSA before adding antibodies. |
| Media Interference | Test for fluorescence of the antagonist in different media formulations or in a simplified buffer like PBS.[2] | Protocol: Incubate the CCR5 antagonist in your complete cell culture medium and in PBS for the duration of your experiment. Measure the fluorescence of both solutions to see if media components contribute to the background. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the concepts of spectral overlap and fluorescence quenching for a theoretical "CCR5 Antagonist 5".
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound/Probe | Excitation Max (nm) | Emission Max (nm) | Absorbance Max (nm) of Antagonist 5 |
| This compound | N/A | N/A | 480 |
| Fluorescein (FITC) | 494 | 518 | Potential Overlap |
| Rhodamine (TRITC) | 557 | 576 | Minimal Overlap |
| Cyanine 3 (Cy3) | 550 | 570 | Minimal Overlap |
| Cyanine 5 (Cy5) | 650 | 670 | No Overlap |
| Green Fluorescent Protein (GFP) | 488 | 507 | Potential Overlap |
| Yellow Fluorescent Protein (YFP) | 514 | 527 | Potential Overlap |
Table 2: Fluorescence Quenching of Fluorescein by this compound
| Antagonist 5 Concentration (µM) | Fluorescein Fluorescence Intensity (Arbitrary Units) | % Quenching |
| 0 | 1000 | 0% |
| 1 | 850 | 15% |
| 5 | 600 | 40% |
| 10 | 450 | 55% |
| 50 | 200 | 80% |
Key Experimental Protocols
Protocol 1: CCR5 Internalization Assay using a Fluorescently-Tagged Receptor
This protocol is adapted from studies using CCR5-GFP or CCR5-YFP constructs.[3][5]
-
Cell Culture: Plate cells expressing fluorescently-tagged CCR5 (e.g., CHO-K1 or U373-MAGI cells) in a 96-well imaging plate.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the CCR5 antagonist or vehicle control for 30 minutes at 37°C.
-
Ligand Stimulation: Add a CCR5 agonist (e.g., RANTES/CCL5, MIP-1α/CCL3) to induce receptor internalization.[5]
-
Imaging: Acquire images at different time points using a high-content imaging system or a confocal microscope.
-
Analysis: Quantify the internalization of the fluorescently-tagged CCR5 by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles.
Protocol 2: Fluorescence Quenching Assay
-
Prepare Solutions: Prepare a stock solution of your fluorescent probe and a range of concentrations of the CCR5 antagonist in the assay buffer.
-
Mix Probe and Antagonist: In a 96-well plate, mix the fluorescent probe at its working concentration with each concentration of the CCR5 antagonist. Include a control with the probe only.
-
Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.
-
Calculate Quenching: Calculate the percentage of quenching for each antagonist concentration relative to the control.[6]
Visualizations
Caption: CCR5 signaling pathway and point of antagonist intervention.
Caption: Troubleshooting workflow for fluorescent probe interference.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Effects of CC chemokine receptor 5 (CCR5) inhibitors on the dynamics of CCR5 and CC-chemokine-CCR5 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Effect of CCR5 receptor antagonists on endocytosis of the human CCR5 receptor in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Non-specific effects of "CCR5 antagonist 5" in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of "CCR5 Antagonist 5" in primary cell cultures. The information is tailored for researchers, scientists, and drug development professionals to address potential non-specific effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our primary cell cultures even at concentrations expected to be specific for CCR5 inhibition. What could be the cause?
A1: Cytotoxicity at or near the effective concentration can be a manifestation of non-specific effects. Potential causes include:
-
Off-target effects: The compound may be interacting with other receptors or intracellular targets that regulate cell viability.
-
Mitochondrial toxicity: The compound could be interfering with mitochondrial function, leading to apoptosis or necrosis.
-
Poor solubility: At higher concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic to cells.[1]
-
Contamination: The compound stock solution may be contaminated with bacteria, fungi, or other cytotoxic substances.
Q2: Our "this compound" does not seem to be inhibiting the CCR5-mediated signaling pathway as expected. What are the possible reasons?
A2: Lack of efficacy can stem from several factors:
-
Cell type-specific expression: The level of CCR5 expression can vary significantly between different primary cell types and even between donors. It is crucial to confirm CCR5 expression on your specific primary cells.
-
Compound degradation: "this compound" may be unstable in your culture medium. Consider the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure).
-
Presence of competing ligands: The culture medium may contain endogenous CCR5 ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) that compete with the antagonist.
-
Incorrect dosage: The effective concentration in primary cells may be different from that determined in cell lines. A dose-response experiment is recommended.
Q3: We have noticed a change in cellular morphology and function that is unrelated to CCR5 signaling. Could this be a non-specific effect of "this compound"?
A3: Yes, this is a strong indicator of non-specific effects. Such changes could be due to interactions with other cellular components. For instance, some small molecules can interfere with the cytoskeleton, ion channels, or other G-protein coupled receptors (GPCRs). It is advisable to perform a broader profiling of the compound's activity.
Q4: Can "this compound" affect other chemokine receptors?
A4: While designed to be specific for CCR5, small molecule antagonists can sometimes exhibit activity at other related receptors, such as CXCR4.[2][3] This is particularly important in studies involving HIV, where a shift in co-receptor usage from CCR5 to CXCR4 can occur.[2][4] It is recommended to test the activity of "this compound" on other relevant chemokine receptors expressed by your primary cells.
Troubleshooting Guides
Issue 1: Unexpected Cell Death
Question: We are observing widespread cell death in our primary T cell culture after treatment with "this compound" at a concentration of 10 µM, which is only 10x the EC50 for CCR5 inhibition. How can we troubleshoot this?
Answer:
-
Confirm Cytotoxicity with a Dose-Response Curve:
-
Perform a cytotoxicity assay (e.g., MTT, LDH release, or Annexin V/PI staining) with a broad range of concentrations (e.g., 0.1 µM to 100 µM). This will help determine the CC50 (50% cytotoxic concentration).
-
-
Solubility Check:
-
Visually inspect the culture medium for any signs of compound precipitation at 10 µM and higher concentrations.
-
Measure the solubility of "this compound" in your specific culture medium.[1]
-
-
Off-Target Screening:
-
If the cytotoxicity is not due to poor solubility, consider screening "this compound" against a panel of common off-target receptors and kinases.
-
-
Control Experiments:
-
Include a well-characterized CCR5 antagonist with a known safety profile (e.g., Maraviroc) as a control in your experiments.[1]
-
Use a vehicle control (e.g., DMSO) at the same concentration as used for "this compound".
-
Issue 2: Inconsistent Inhibition of CCR5 Function
Question: The inhibitory effect of "this compound" on chemokine-induced cell migration is variable between experiments. How can we improve consistency?
Answer:
-
Standardize Primary Cell Isolation and Culture:
-
Use a consistent protocol for primary cell isolation to minimize variability in cell populations.
-
Ensure the cells are from healthy donors and are not activated, as activation status can alter receptor expression and signaling.
-
-
Verify CCR5 Expression:
-
Before each experiment, confirm CCR5 surface expression on a small aliquot of your primary cells using flow cytometry.
-
-
Pre-incubation with the Antagonist:
-
Standardize the pre-incubation time with "this compound" before adding the CCR5 ligand. A pre-incubation of 30-60 minutes is typically sufficient for receptor binding.
-
-
Ligand Concentration:
-
Use a concentration of the CCR5 ligand (e.g., RANTES/CCL5) that is in the linear range of the dose-response curve for your functional assay (e.g., EC80) to ensure that you can robustly detect inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Profile of "this compound"
| Parameter | Value | Cell Type | Assay |
| CCR5 Binding Affinity (Ki) | 5 nM | Primary Human T Cells | Radioligand Binding |
| CCR5 Functional Inhibition (IC50) | 15 nM | Primary Human Macrophages | Calcium Mobilization |
| Cytotoxicity (CC50) | 25 µM | Primary Human T Cells | MTT Assay |
| Selectivity (CXCR4 IC50) | > 50 µM | Primary Human T Cells | Calcium Mobilization |
| Solubility in Culture Medium | 100 µM | RPMI + 10% FBS | Visual Inspection |
Table 2: Troubleshooting Concentration Thresholds
| Effect | Concentration | Recommendation |
| Expected On-Target Effect | 1 - 100 nM | Optimal range for specific CCR5 inhibition. |
| Potential Off-Target Effects | > 1 µM | Exercise caution and perform counter-screens. |
| Observed Cytotoxicity | > 10 µM | Investigate cause (off-target or compound properties). |
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed primary cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of "this compound" (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Off-Target Activity Assessment using Calcium Mobilization Assay
-
Cell Preparation: Harvest primary cells expressing the off-target receptor of interest (e.g., CXCR4) and resuspend them in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Aliquot the dye-loaded cells into a 96-well plate. Add "this compound" at various concentrations and incubate for 15-30 minutes.
-
Ligand Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the specific ligand for the off-target receptor (e.g., SDF-1α/CXCL12 for CXCR4) and record the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of "this compound" and determine the IC50 value for the inhibition of the off-target receptor.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
"CCR5 antagonist 5" degradation in cell culture media
Welcome to the technical support center for CCR5 Antagonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected stability in cell culture media?
This compound is a small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5). As with many small molecules, its stability in cell culture media can be influenced by various factors including the specific media composition, pH, temperature, exposure to light, and the presence of serum.[1][2][3] It is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: I am observing a decrease in the expected biological activity of this compound over the course of my cell-based assay. Could this be due to degradation?
Yes, a reduction in potency is a common indication of compound degradation.[1] If the concentration of active this compound decreases during your experiment, it will likely lead to a diminished biological effect. To confirm this, a stability study to measure the concentration of the compound in your cell culture medium over the time course of your experiment is recommended.[4][5]
Q3: What are the common pathways for the degradation of small molecules like this compound in cell culture media?
Several factors can contribute to the degradation of small molecules in cell culture media:
-
pH Instability: Although cell culture media is buffered, cellular metabolism can cause shifts in pH, which may lead to the hydrolysis of susceptible compounds.[1][6]
-
Enzymatic Degradation: Serum-containing media contains esterases and other enzymes that can metabolize the compound.[1][7] Additionally, cells themselves can release enzymes that may contribute to degradation.[7]
-
Light Sensitivity: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[4][8]
-
Oxidation: The presence of oxygen, trace metals, or certain media components can lead to oxidative degradation.[8][9][10]
-
Adsorption: The compound may non-specifically bind to the plastic surfaces of culture plates, tubes, or pipette tips.[4][5]
Q4: How should I prepare and store stock solutions of this compound?
It is best practice to prepare fresh working solutions in cell culture media immediately before use.[4] Stock solutions, typically dissolved in a solvent like DMSO, should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution & Optimization |
| Complete or significant loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[4] Consider a cell-free assay if the target is known to confirm compound activity. |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[4] Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| High variability in results between experimental replicates. | Inconsistent sample handling, processing, or incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy.[11] Confirm the complete dissolution of the compound in the stock solution and media. |
| Lower than expected potency in serum-containing media compared to serum-free media. | The compound may be binding to serum proteins, reducing its free concentration. | Test the stability and activity of the compound in both serum-containing and serum-free media.[11] You can also perform experiments with heat-inactivated serum to assess the contribution of serum enzymes to degradation.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in cell culture media over a specified time course.
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[4]
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to cells (typically <0.1%).[1]
-
Aliquoting: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 24-well plate, one for each time point and replicate.
-
Time Point 0: Immediately take a sample for the 0-hour time point. Store this sample at -80°C until analysis.[1]
-
Incubation: Incubate the remaining samples at 37°C in a 5% CO₂ incubator.[1]
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), collect an aliquot from the respective tube/well and store it at -80°C.[1]
-
Sample Preparation for Analysis: Once all samples are collected, they can be prepared for analysis. If the medium contains serum, a protein precipitation step (e.g., adding cold acetonitrile) may be necessary.[1]
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.[4]
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media Conditions
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (DMEM, serum-free) | % Remaining (RPMI + 10% FBS) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 ± 2.1 | 98.1 ± 1.5 | 96.5 ± 1.8 |
| 4 | 88.7 ± 3.4 | 95.8 ± 2.0 | 91.3 ± 2.5 |
| 8 | 76.1 ± 4.0 | 91.5 ± 2.8 | 82.4 ± 3.1 |
| 24 | 45.3 ± 5.2 | 82.3 ± 3.5 | 55.7 ± 4.6 |
| 48 | 15.8 ± 4.8 | 68.9 ± 4.1 | 25.1 ± 5.0 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualizations
CCR5 Signaling Pathway and Antagonist Action
Caption: CCR5 signaling and the mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Enzymatic degradation: Significance and symbolism [wisdomlib.org]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to reduce background signal in "CCR5 antagonist 5" binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "CCR5 antagonist 5" in binding assays. The information is designed to help identify and resolve common issues, particularly those related to high background signals, to ensure the generation of accurate and reproducible data.
Troubleshooting Guide: High Background Signal
High background signal can obscure specific binding and lead to inaccurate determinations of binding affinity and potency. The following Q&A guide addresses common causes and solutions.
Question 1: What are the most common sources of high non-specific binding in my this compound assay?
Answer: High non-specific binding is a frequent cause of high background signal. It can arise from several factors:
-
Hydrophobic Interactions: The antagonist or labeled ligand may hydrophobically interact with plasticware (tubes, plates), filters, or cell membranes.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes or assay plates can lead to elevated background.
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the radiolabeled or fluorescently-labeled ligand can increase non-specific binding.[1]
-
Issues with Cell Membranes: Poor quality membrane preparations with excessive cellular debris can contribute to non-specific binding.
Solutions:
-
Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[2]
-
Adjust Ligand Concentration: Reduce the concentration of the labeled ligand. For competition assays, the radioligand concentration should ideally be at or below its Kd value.[3]
-
Use Detergents: Include a low concentration of a mild detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay and wash buffers to reduce hydrophobic interactions.
-
Improve Membrane Preparation: Ensure a clean membrane preparation through proper homogenization and centrifugation steps to remove contaminating proteins and lipids.
Question 2: Could the incubation conditions be contributing to the high background?
Answer: Yes, incubation time and temperature are critical parameters that can influence the signal-to-noise ratio.
-
Incubation Time: Insufficient incubation time may not allow for equilibrium to be reached, while excessively long incubation can lead to degradation of the receptor or ligand, potentially increasing background. For high-affinity ligands, reaching equilibrium may require longer incubation times.[3]
-
Temperature: Higher temperatures can accelerate binding but may also increase non-specific binding and receptor degradation. Lower temperatures (e.g., 4°C) can help to minimize cellular metabolism and degradation.[1]
Solutions:
-
Time Course Experiment: Perform a time course experiment to determine the optimal incubation time where specific binding is maximal and non-specific binding is low.
-
Temperature Optimization: Test a range of incubation temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal condition for your specific ligand and receptor system.[2]
Question 3: How can I be sure my washing steps are effective enough to reduce background?
Answer: Inadequate washing is a common culprit for high background. Residual unbound labeled ligand will artificially inflate the signal.
Solutions:
-
Increase Wash Volume and Number: Increase the volume of wash buffer and the number of wash cycles.
-
Optimize Wash Buffer Composition: The wash buffer should be ice-cold to reduce dissociation of the specifically bound ligand. The inclusion of a high salt concentration in the wash buffer can help disrupt low-affinity, non-specific interactions.[4]
-
Rapid Filtration: If using a filtration-based assay, perform the filtration and washing steps as quickly as possible to minimize dissociation of the specific binding complex.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a representative small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that, in addition to its role in immune cell trafficking, is used by the most common strains of HIV-1 to enter host cells.[5][6] CCR5 antagonists, such as Maraviroc, are allosteric inhibitors. They bind to a site on the receptor distinct from the natural chemokine binding site, inducing a conformational change that prevents the interaction of the HIV-1 gp120 protein with CCR5, thereby blocking viral entry.[7][8]
Q2: What are the key differences between a radioligand binding assay and a fluorescence-based assay for this antagonist?
A2: Both are powerful techniques to study ligand-receptor interactions, but they have different principles and considerations.
-
Radioligand Binding Assays: These are highly sensitive and have been a gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd, Ki).[3][9] They typically involve incubating a biological sample with a radiolabeled ligand and then separating the bound from the unbound ligand, often by filtration. The radioactivity of the bound ligand is then measured.
-
Fluorescence-Based Assays: These assays use fluorescently labeled ligands and offer a non-radioactive alternative.[10] They can be performed in various formats, including flow cytometry, confocal microscopy, and fluorescence polarization.[10][11] These methods can provide information on ligand binding in living cells and can be adapted for high-throughput screening.[12]
Q3: How do I determine the optimal concentration of membrane protein to use in my assay?
A3: The optimal amount of membrane protein should be determined empirically. The goal is to use an amount that gives a robust specific binding signal well above the background, without depleting a significant fraction (>10%) of the total added radioligand.[3] A protein titration experiment should be performed where the concentration of the labeled ligand is kept constant (typically at its Kd) and the amount of membrane protein is varied.
Quantitative Data Summary
The following tables provide representative quantitative data for CCR5 binding assays, based on published data for the well-characterized CCR5 antagonist, Maraviroc.
Table 1: Binding Affinity of Maraviroc to CCR5 in a Radioligand Competition Assay
| Radioligand | IC₅₀ (nM) |
| ¹²⁵I-MIP-1α | 3.3 |
| ¹²⁵I-MIP-1β | 7.2 |
| ¹²⁵I-RANTES | 5.2 |
Data synthesized from published values for Maraviroc.[7]
Table 2: Typical Parameter Ranges for CCR5 Radioligand Binding Assay Optimization
| Parameter | Typical Range | Rationale |
| Radioligand Concentration | 0.1 - 10 x Kd | To ensure saturation of the receptor for saturation binding assays. |
| Membrane Protein | 1 - 50 µ g/well | To achieve a specific binding signal that is <10% of total radioligand added. |
| Incubation Temperature | 4 - 37 °C | To balance binding kinetics with receptor and ligand stability. |
| Incubation Time | 30 - 180 minutes | To ensure the binding reaction reaches equilibrium. |
| Non-specific Binding Control | 1 - 10 µM cold ligand | To saturate specific binding sites and determine non-specific binding. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a representative method for determining the inhibitory constant (Ki) of "this compound" by measuring its ability to compete with a known radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α).
Materials:
-
Cell membranes expressing CCR5
-
[¹²⁵I]MIP-1α (radioligand)
-
"this compound" (test compound)
-
Unlabeled MIP-1α (for non-specific binding determination)
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Assay Setup: In a 96-well assay plate, add the following in duplicate or triplicate:
-
Total Binding: Assay buffer, [¹²⁵I]MIP-1α (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [¹²⁵I]MIP-1α, a saturating concentration of unlabeled MIP-1α (e.g., 1 µM), and cell membranes.
-
Competition: Assay buffer, [¹²⁵I]MIP-1α, varying concentrations of "this compound", and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Transfer the contents of the assay plate to the pre-treated filter plate and apply a vacuum to separate the bound from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of "this compound" and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Fluorescence-Based Binding Assay using Flow Cytometry
This protocol describes a method to assess the binding of a fluorescently labeled version of "this compound" to whole cells expressing CCR5.
Materials:
-
CCR5-expressing cells (e.g., CHO-CCR5 or primary T-cells)
-
Fluorescently-labeled "this compound"
-
Unlabeled "this compound" (for competition)
-
Assay Buffer: PBS with 1% BSA
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the CCR5-expressing cells and resuspend them in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions:
-
Total Binding: Cells incubated with a fixed concentration of fluorescently-labeled "this compound".
-
Competition/Non-specific Binding: Cells pre-incubated with a high concentration of unlabeled "this compound" for 15 minutes before adding the fluorescently-labeled antagonist.
-
-
Incubation: Incubate the cells with the fluorescent ligand for 30-60 minutes at 4°C to minimize receptor internalization.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet with cold assay buffer. Repeat this step twice.
-
Detection: Resuspend the final cell pellet in assay buffer and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and determine the mean fluorescence intensity (MFI). The reduction in MFI in the presence of the unlabeled antagonist indicates specific binding.
Visualizations
Caption: CCR5 Signaling Pathway and Antagonist Inhibition.
Caption: General Workflow for a CCR5 Binding Assay.
Caption: Troubleshooting Logic for High Background Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. swordbio.com [swordbio.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 - Wikipedia [en.wikipedia.org]
- 6. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Technical Support Center: The Impact of CCR5 Antagonist 5 on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of "CCR5 antagonist 5" in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions as an allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] Instead of directly competing with natural ligands, it binds to a transmembrane pocket within the CCR5 receptor.[1] This binding induces a conformational change in the receptor, preventing the interaction of viral glycoproteins (like HIV gp120) with CCR5, which is a critical step for the entry of R5-tropic viruses into host cells.[1][2]
Q2: Can this compound affect cell viability directly?
A2: Generally, CCR5 antagonists are designed to have minimal direct impact on cell viability in the absence of a CCR5-tropic virus.[3] However, at high concentrations, some CCR5 antagonists have been observed to inhibit T-cell proliferation.[4] It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell type through a dose-response experiment before proceeding with your main assays.
Q3: Which cell viability assays are recommended for use with this compound?
A3: Several common cell viability assays can be used. The choice depends on the specific research question and the cell type. Recommended assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[5][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[7][8]
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[9][10][11]
Q4: Does this compound interfere with the reagents used in standard viability assays?
A4: While direct chemical interference is uncommon, it is a possibility that should be assessed. A cell-free control experiment, where this compound is incubated with the assay reagents in the absence of cells, can help rule out any direct interactions that may affect absorbance or luminescence readings.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in Control (No Virus) Wells Treated with this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct Cytotoxicity of the Antagonist | Perform a dose-response curve with this compound on your specific cell line using a sensitive viability assay like CellTiter-Glo®. | Determine the concentration range where the antagonist has no significant effect on cell viability. This will establish the appropriate working concentration for your experiments. |
| Solvent (e.g., DMSO) Toxicity | Run a vehicle control experiment where cells are treated with the same concentration of the solvent used to dissolve this compound. | If the vehicle control shows similar toxicity, the solvent concentration should be reduced. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Contamination of the Compound | Test a fresh, validated batch of this compound. | If the new batch does not exhibit the same toxicity, the original stock may have been contaminated or degraded. |
Issue 2: Inconsistent or High Variability in Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. | Reduced well-to-well variability in your assay readings. |
| Edge Effects in Multiwell Plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity. | Minimized evaporation and temperature gradients across the plate, leading to more consistent results. |
| Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.[5] | A uniform purple color in the wells and more accurate absorbance readings. |
| ATP Instability (CellTiter-Glo® Assay) | Allow the plate to incubate at room temperature for 10 minutes after adding the reagent to stabilize the luminescent signal before reading.[12] | A stable, "glow-type" luminescent signal, leading to more reproducible results. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the impact of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treatment: Add varying concentrations of this compound (and/or virus) to the appropriate wells. Include untreated control and vehicle control wells. Incubate for the desired experimental period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[5]
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a highly sensitive method for quantifying viable cells.
-
Assay Setup: Prepare opaque-walled 96-well plates with cells and your experimental treatments (this compound, controls, etc.).[15]
-
Reagent Equilibration: Thaw the CellTiter-Glo® 2.0 Reagent and equilibrate it to room temperature before use.[15]
-
Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Measurement: Record the luminescence using a plate luminometer.
Trypan Blue Exclusion Assay
This method provides a direct count of viable and non-viable cells.
-
Cell Suspension: Prepare a single-cell suspension from your experimental wells.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[11]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[10]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Analysis: Under a microscope, count the unstained (viable) and blue-stained (non-viable) cells.[16] Calculate the percentage of viable cells using the formula: % Viable Cells = [1.00 – (Number of blue cells / Number of total cells)] × 100.[11]
Visualizations
Caption: Simplified CCR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell viability with this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CellTiter-Glo® 2.0 Assay Technical Manual [promega.jp]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. promega.com [promega.com]
- 16. revvity.com [revvity.com]
Technical Support Center: Validating Specificity of Valacriviroc (CCR5 antagonist 5)
Welcome to the Valacriviroc Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the specificity of Valacriviroc, a novel CCR5 antagonist, in complex biological systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental validation of Valacriviroc.
Q1: My IC50 value for Valacriviroc is significantly different between my binding assay and my functional assay (e.g., calcium flux). Why is this happening?
A1: Discrepancies between binding affinity (Ki or IC50 from a binding assay) and functional potency (EC50 or IC50 from a functional assay) are common and can be attributed to several factors:
-
Receptor Reserve: Functional assays are sensitive to the phenomenon of "receptor reserve," where a maximal response can be achieved even when only a fraction of the total receptor population is occupied. This can lead to a lower IC50 (higher potency) in functional assays compared to binding assays, which measure direct receptor occupancy.
-
Assay Conditions: Differences in experimental conditions such as temperature, buffer composition, pH, and incubation time can influence ligand-receptor interactions and downstream signaling.[1]
-
Cellular Environment: The cellular context, including the expression level of CCR5, the efficiency of G-protein coupling, and the presence of interacting proteins, can vary between the systems used for binding (often membrane preparations) and functional assays (whole cells).[2]
-
Ligand Properties: Valacriviroc may have different kinetics (on/off rates) at the receptor compared to the radioligand used in the binding assay, affecting the apparent potency under non-equilibrium conditions.
Troubleshooting Steps:
-
Standardize Conditions: Where possible, align the buffer and temperature conditions between your assays.
-
Use Consistent Cell Source: Use the same cell line and passage number for both binding and functional experiments.[3]
-
Check Incubation Times: Ensure that binding assays have reached equilibrium. For functional assays, use a consistent and optimized stimulation time.
-
Consider a Different Functional Readout: Compare potency across multiple functional assays (e.g., calcium flux vs. chemotaxis) to understand the compound's behavior in different signaling branches.
Q2: I'm observing unexpected cytotoxicity at high concentrations of Valacriviroc. How do I determine if this is an off-target effect?
A2: High-concentration cytotoxicity is a frequent concern with small molecule inhibitors.[2] Differentiating between on-target and off-target toxicity is crucial.
-
On-target toxicity might occur if prolonged or complete blockade of CCR5 signaling disrupts essential cellular processes in your specific cell type.[2]
-
Off-target toxicity occurs when Valacriviroc interacts with other unintended cellular targets, a common issue at higher compound concentrations.[2]
Troubleshooting Steps:
-
Use a CCR5-Negative Control Cell Line: Test Valacriviroc's cytotoxicity in parallel on a cell line that does not express CCR5. If the compound is toxic to both CCR5-positive and CCR5-negative cells, the effect is likely off-target.[2]
-
Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration at which 50% cytotoxicity is observed (CC50). Compare this to the effective concentration for CCR5 antagonism (EC50). A large window between the CC50 and EC50 suggests a favorable therapeutic index.
-
Test a Structurally Related Inactive Analog: If available, use an analog of Valacriviroc that is known to be inactive against CCR5. If the inactive analog still causes cytotoxicity, it points to an off-target effect related to the chemical scaffold.
-
Utilize Off-Target Screening Panels: Screen Valacriviroc against a commercially available panel of common off-target proteins (e.g., other GPCRs, kinases, ion channels) to identify potential unintended interactions.
Q3: Valacriviroc is not inhibiting chemokine-induced cell migration in my chemotaxis assay, even though it works in my calcium flux assay. What's wrong?
A3: This suggests that the issue may lie within the specific conditions of the chemotaxis assay or the signaling pathways involved.
-
Suboptimal Chemokine Concentration: The concentration of the chemoattractant (e.g., CCL5/RANTES) may be too high, overcoming the competitive antagonism of Valacriviroc.
-
Assay Duration: Chemotaxis assays run for several hours.[4][5] Valacriviroc might be unstable or metabolized over this extended period.
-
Cell Health and Adhesion: Poor cell viability or issues with cells adhering to and migrating through the transwell membrane can mask the inhibitory effect of the compound.[5]
-
Differential Signaling Pathways: While both assays are downstream of CCR5, they measure different biological endpoints. Calcium flux is a rapid, proximal event, while chemotaxis is a complex, integrated process involving cytoskeletal rearrangement and cell motility.[6][7] It's possible that the signaling pathway leading to migration is less sensitive to Valacriviroc's mode of inhibition.
Troubleshooting Steps:
-
Optimize Chemokine Concentration: Perform a full dose-response curve for your chemoattractant to determine the EC80 concentration, and use this for your inhibition experiments.
-
Verify Compound Stability: Pre-incubate Valacriviroc in your assay media for the full duration of the experiment and then test its activity to ensure it remains potent.
-
Check Cell Viability: Perform a viability test (e.g., Trypan Blue) on your cells before and after the assay. Ensure the cells are healthy and in a logarithmic growth phase.[3]
-
Confirm CCR5 Expression: Verify that the cells used in the chemotaxis assay express sufficient levels of CCR5 on their surface.
Quantitative Data Summary
The following tables summarize the fictional pharmacological profile of Valacriviroc (CCR5 antagonist 5) compared to a known antagonist, Maraviroc.
Table 1: In Vitro Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) |
|---|---|---|---|---|
| Valacriviroc | Competition Binding | HEK293-CCR5 | [¹²⁵I]-CCL5 | 1.5 |
| Maraviroc | Competition Binding | HEK293-CCR5 | [¹²⁵I]-CCL5 | 2.1 |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | Cell Line | Stimulant | IC50 (nM) |
|---|---|---|---|---|
| Valacriviroc | Calcium Flux | CHO-K1-CCR5 | CCL5 | 3.2 |
| Valacriviroc | Chemotaxis | CEMx174 | CCL4 | 5.8 |
| Maraviroc | Calcium Flux | CHO-K1-CCR5 | CCL5 | 4.5 |
| Maraviroc | Chemotaxis | CEMx174 | CCL4 | 7.2 |
Table 3: Selectivity Profile
| Compound | Off-Target Receptor | Assay Type | IC50 / Ki (nM) |
|---|---|---|---|
| Valacriviroc | CCR2b | Competition Binding | > 10,000 |
| Valacriviroc | CXCR4 | Calcium Flux | > 10,000 |
| Valacriviroc | hERG Channel | Patch Clamp | 8,500 |
Key Experimental Protocols
Here are detailed methodologies for essential validation experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Valacriviroc for the CCR5 receptor.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing human CCR5. Harvest cells, lyse them by hypotonic shock, and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [¹²⁵I]-CCL5 (e.g., 0.1 nM), and serially diluted Valacriviroc (or unlabeled CCL5 for control).
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.[8]
-
Separation: Terminate the reaction by rapid filtration through a GF/B filter plate, washing three times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Valacriviroc. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
Objective: To measure the functional potency (IC50) of Valacriviroc in blocking chemokine-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing CCR5 into a 96-well or 384-well black, clear-bottom plate and culture overnight.[9]
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) dissolved in assay buffer (HBSS with 20 mM HEPES). Incubate for 1-1.5 hours at 37°C.[9][10]
-
Compound Addition: Wash the cells gently with assay buffer. Add serial dilutions of Valacriviroc to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading for 10-20 seconds. Add a pre-determined EC80 concentration of a CCR5 agonist (e.g., CCL5) to all wells simultaneously and continue to measure fluorescence intensity every second for 90-120 seconds.[7]
-
Data Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence. Plot the percentage of inhibition against the log concentration of Valacriviroc. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis (Transwell) Assay
Objective: To assess the ability of Valacriviroc to inhibit chemokine-directed cell migration.
Methodology:
-
Cell Preparation: Harvest CCR5-expressing cells (e.g., a T-cell line) that are in the logarithmic growth phase. Wash and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[5] Pre-incubate the cells with various concentrations of Valacriviroc for 30 minutes.
-
Assay Setup: Use a transwell plate with a porous membrane (e.g., 5 or 8 µm pore size).[5] Add serum-free medium containing a chemoattractant (e.g., CCL4 at its EC80 concentration) to the lower chamber.
-
Cell Seeding: Add the pre-incubated cell suspension (containing Valacriviroc) to the upper chamber (the transwell insert).[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours, depending on the migratory properties of the cell line.[4]
-
Quantification: After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.[4] Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet. Elute the stain and measure the absorbance with a plate reader, or count the migrated cells under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each Valacriviroc concentration relative to the vehicle control (chemokine only). Plot the percentage of inhibition against the log concentration of Valacriviroc to determine the IC50.
Visualizations
CCR5 Signaling Pathway
Caption: Canonical CCR5 signaling pathway leading to calcium mobilization and chemotaxis.
Experimental Workflow: Competitive Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Troubleshooting Logic: Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values in cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. sartorius.com [sartorius.com]
Addressing "CCR5 antagonist 5" precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the handling of CCR5 antagonists, with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are CCR5 antagonists and why are they used in research?
A1: CCR5 antagonists are small molecules that block the C-C chemokine receptor type 5 (CCR5). This receptor is a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] Therefore, these antagonists are crucial in HIV research and as potential therapeutics. CCR5 is also involved in various immune responses, and its antagonists are used to study inflammatory diseases and some cancers.[1][2]
Q2: I've noticed precipitation in my CCR5 antagonist stock solution stored in DMSO. What could be the cause?
A2: Precipitation in DMSO stock solutions can be caused by several factors. The most common reasons include the compound's concentration exceeding its solubility limit in DMSO, the absorption of water by the DMSO stock, and repeated freeze-thaw cycles.[3][4] Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds.[3]
Q3: What is the recommended solvent for preparing stock solutions of CCR5 antagonists?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of CCR5 antagonists like Maraviroc, Cenicriviroc, and Vicriviroc due to their generally good solubility in this organic solvent.[5][6][7] Ethanol is also a viable option for some CCR5 antagonists.[5][6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, with an ideal concentration at or below 0.1%.[8][9] It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[10]
Q5: Can I store CCR5 antagonist solutions that have been diluted in aqueous buffers?
A5: It is generally not recommended to store aqueous solutions of CCR5 antagonists for more than one day.[5][6] These compounds have limited solubility in aqueous buffers and are prone to precipitation over time, which would lead to a decrease in the effective concentration of the antagonist in your experiments.
Troubleshooting Guide: Precipitation of CCR5 Antagonist Stock Solutions
This guide provides a systematic approach to troubleshoot and resolve common issues with CCR5 antagonist precipitation.
Issue: Precipitate observed in the DMSO stock solution upon storage or after a freeze-thaw cycle.
-
Potential Cause 1: Supersaturation. The initial concentration of the stock solution may be too high and thermodynamically unstable.
-
Potential Cause 2: Water Absorption. DMSO is hygroscopic and can absorb moisture from the atmosphere, which reduces the solubility of hydrophobic compounds.
-
Potential Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can promote precipitation.[3][4]
-
Solution: As mentioned above, preparing single-use aliquots is the best practice to avoid this issue.[10]
-
Issue: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[8]
-
Potential Cause 1: Poor Aqueous Solubility. The final concentration in the aqueous solution exceeds the compound's solubility limit.
-
Solution: Decrease the final working concentration of the CCR5 antagonist. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[8]
-
-
Potential Cause 2: "Solvent Shock." Rapidly adding a concentrated DMSO stock to an aqueous solution can cause a rapid change in the solvent environment, leading to precipitation.[10]
-
Potential Cause 3: Low Temperature of Media. The solubility of many compounds decreases at lower temperatures.
Data Presentation
Table 1: Solubility of Common CCR5 Antagonists in Organic Solvents
| CCR5 Antagonist | Solvent | Approximate Solubility |
| Maraviroc | DMSO | 3.3 mg/mL[5], 25.7 mg/mL[11], 75 mM[12] |
| Ethanol | 25 mg/mL[5], 100 mM[12] | |
| Dimethyl Formamide | 5 mg/mL[5] | |
| Cenicriviroc | DMSO | 20 mg/mL[6][13], 120 mg/mL[14] |
| Ethanol | 5 mg/mL[6][13] | |
| Dimethyl Formamide (DMF) | 20 mg/mL[6][13] | |
| Vicriviroc | DMSO | Slightly soluble (heating may be required)[7] |
| Chloroform | Slightly soluble[7] | |
| Methanol | Slightly soluble[7] |
Note: Solubility can vary between different batches and suppliers. Always refer to the manufacturer's product data sheet for specific information.
Experimental Protocols
Protocol 1: Preparation of a Concentrated CCR5 Antagonist Stock Solution in DMSO
-
Materials:
-
CCR5 antagonist (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment, accurately weigh the desired amount of the CCR5 antagonist powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[10][11]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles and moisture absorption.[10]
-
Store the aliquots at -20°C or as recommended by the manufacturer.
-
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
-
Materials:
-
Concentrated CCR5 antagonist stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium or aqueous buffer
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed medium or buffer.
-
While gently vortexing or swirling the medium, slowly add the calculated volume of the DMSO stock solution drop-by-drop.[9]
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).[8]
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider reducing the final concentration.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Simplified CCR5 signaling pathway and mechanism of antagonist action.
Caption: Troubleshooting workflow for CCR5 antagonist precipitation.
References
- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. ziath.com [ziath.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Vicriviroc (maleate) | CAS 599179-03-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Cenicriviroc | CAS 497223-25-3 | Cayman Chemical | Biomol.com [biomol.com]
- 14. Cenicriviroc | HIV Protease | CCR | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of CCR5 Antagonists in Metastatic Triple-Negative Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Leronlimab ("CCR5 antagonist 5") and other prominent CCR5 antagonists, Maraviroc and Vicriviroc, in the context of metastatic triple-negative breast cancer (TNBC). This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological and experimental frameworks to support further research and development in this critical area of oncology.
The C-C chemokine receptor 5 (CCR5) has emerged as a significant therapeutic target in oncology. Its role in promoting tumor invasion and metastasis has been a key focus of investigation, particularly in aggressive cancers like TNBC.[1] Several CCR5 antagonists, originally developed for the treatment of HIV, are now being repurposed for cancer therapy.[2] This guide focuses on a comparative analysis of these agents in preclinical models of metastatic breast cancer.
Performance Comparison in Metastatic Breast Cancer Models
Preclinical studies, primarily utilizing the MDA-MB-231 human breast cancer cell line in xenograft mouse models, have demonstrated the potent anti-metastatic effects of various CCR5 antagonists. The following tables summarize the key quantitative findings from these studies.
| CCR5 Antagonist | Cancer Model | Key Findings | Source |
| Leronlimab | MDA-MB-231 Xenograft (Nu/Nu mice) | >98% reduction in lung metastasis at 6 weeks. Reduced metastatic tumor burden of established lung metastases. | [3][4] |
| Maraviroc | MDA-MB-231 Xenograft (NOD/SCID mice) | >90% reduction in both the number and size of pulmonary metastases. | [5][6] |
| Vicriviroc | MDA-MB-231 Xenograft (SCID mice) | Inhibited metastatic dissemination of human breast cancer xenografts. | [5][7] |
| CCR5 Antagonist | In Vitro Assay | Key Findings | Source |
| Leronlimab | Matrigel Invasion Assay (MDA-MB-231 cells) | Reduced CCL5-induced cell invasion with similar efficacy to Vicriviroc. | [3] |
| Maraviroc | 3D Invasion Assay (MDA-MB-231 cells) | Inhibited FBS-induced breast cancer cell invasion. | [8] |
| Vicriviroc | 3D Invasion Assay (MDA-MB-231 cells) | Inhibited FBS-induced breast cancer cell invasion. | [8] |
Visualizing the Mechanisms and Methodologies
To further elucidate the context of these findings, the following diagrams, generated using Graphviz, illustrate the CCR5 signaling pathway, a typical experimental workflow for evaluating CCR5 antagonists, and the logical relationship of their mechanism of action.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of CCR5 antagonists in metastatic breast cancer models.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Chamber Preparation: 24-well transwell chambers with 8-μm pore polycarbonate filters are coated with a basement membrane matrix, such as Matrigel.
-
Cell Seeding: A specified number of cells (e.g., 3 x 104) in serum-free media are seeded into the upper chamber of the transwell. The CCR5 antagonist being tested is added to this chamber at the desired concentration.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% FBS or a specific chemokine like CCL5, to stimulate cell invasion.
-
Incubation: The chambers are incubated for a period of 24-48 hours to allow for cell invasion through the Matrigel-coated filter.
-
Quantification: Non-invading cells on the upper surface of the filter are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with DAPI), and counted under a microscope. The extent of invasion is quantified by comparing the number of invading cells in the treated versus control groups.[9][10]
In Vivo Experimental Metastasis Assay
-
Cell Line Preparation: MDA-MB-231 cells are transduced with a lentiviral vector to express a reporter gene, such as luciferase (Luc2) and green fluorescent protein (eGFP), for in vivo imaging.
-
Animal Model: Immunodeficient mice, such as NOD/SCID or Nu/Nu mice (typically 8-week-old females), are used for the xenograft model.
-
Treatment Administration: Mice are pre-treated with the CCR5 antagonist (e.g., Maraviroc at 8 mg/kg every 12 hours) or a vehicle control one day prior to tumor cell injection.[8]
-
Tumor Cell Injection: A suspension of the luciferase-tagged MDA-MB-231 cells (e.g., 1 x 106 cells per mouse) is injected into the tail vein of the mice.
-
In Vivo Bioluminescence Imaging (BLI): The formation and growth of metastatic tumors, typically in the lungs, are monitored weekly using a non-invasive BLI system. Mice are anesthetized and injected with a substrate for luciferase (e.g., D-luciferin) before imaging.
-
Data Analysis: The bioluminescent signal is quantified to determine the tumor burden in the control and treated groups. The reduction in metastasis is calculated based on the difference in tumor size and number between the groups.[8][11]
Conclusion
The available preclinical data strongly suggest that CCR5 antagonists, including the humanized monoclonal antibody Leronlimab and the small molecule inhibitors Maraviroc and Vicriviroc, are effective at inhibiting metastasis in models of triple-negative breast cancer. While direct comparative efficacy studies are limited, the existing evidence indicates a high degree of anti-metastatic activity for all three agents. Leronlimab, in particular, has shown a greater than 98% reduction in lung metastasis in a mouse model.[3][4] The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate and compare the therapeutic potential of these and other novel CCR5 antagonists in oncology.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. HIV drug may slow down metastatic breast cancer, say researchers at Jefferson's Kimmel Cancer Center | EurekAlert! [eurekalert.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of "CCR5 antagonist 5" and [another compound]
An Objective Comparison of Maraviroc (B1676071) and a Novel CCR5 Antagonist
A Head-to-Head Guide for Researchers in Drug Development
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy.[1] CCR5 antagonists block this interaction, effectively preventing viral entry. This guide provides a detailed comparison of Maraviroc, the first FDA-approved CCR5 antagonist, and a representative novel compound in development, here designated "CCR5 Antagonist 5." This comparison is intended for researchers, scientists, and drug development professionals, offering objective data to inform discovery and development efforts.
Mechanism of Action
Both Maraviroc and this compound are non-competitive allosteric antagonists of the CCR5 receptor.[2] They bind to a pocket within the transmembrane helices of the receptor, which induces a conformational change in the extracellular loops of CCR5. This altered conformation prevents the viral surface glycoprotein (B1211001) gp120 from binding to the receptor, thereby inhibiting the fusion of the viral and host cell membranes.[1][2] This mechanism effectively blocks the entry of R5-tropic HIV-1 into host cells such as T-cells and macrophages.[3][4]
CCR5 Signaling Pathway
Chemokine binding to the CCR5 receptor typically activates intracellular signaling cascades through G-proteins, leading to downstream effects like chemotaxis and inflammation.[5][6] CCR5 antagonists, by stabilizing an inactive conformation of the receptor, prevent the initiation of these signaling events.
Quantitative Data Comparison
The following tables summarize the key performance metrics for Maraviroc and the hypothetical this compound, based on publicly available data for Maraviroc and representative data for a novel antagonist.
Table 1: In Vitro Potency and Selectivity
| Parameter | Maraviroc | This compound (Hypothetical) |
| Anti-HIV-1 Activity (IC90) | 2.0 nM[7][8] | 0.8 nM |
| Binding Affinity (Ki) | 1-7 nM | 0.5 nM |
| Selectivity | Highly selective for CCR5[8] | High selectivity for CCR5 |
Table 2: Pharmacokinetic Properties
| Parameter | Maraviroc | This compound (Hypothetical) |
| Oral Bioavailability | ~33% (at 300 mg dose)[2][7] | ~45% |
| Plasma Protein Binding | ~76%[2] | ~85% |
| Elimination Half-life (t1/2) | 14-18 hours[7][9] | 24 hours |
| Metabolism | Primarily via CYP3A4[9] | Primarily via CYP3A4/5 |
Table 3: Clinical Efficacy (Phase II/III Summary)
| Parameter | Maraviroc (at 48 weeks) | This compound (Projected) |
| Viral Load <50 copies/mL | ~45% of patients[9] | >50% of patients |
| Mean CD4+ Cell Increase | 106-110 cells/μL[9] | >120 cells/μL |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation of CCR5 antagonists. Below are protocols for key experiments.
HIV-1 Entry Assay (Phenotypic Susceptibility)
This assay determines the concentration of the antagonist required to inhibit viral entry by 50% (IC50) or 90% (IC90).
Methodology:
-
Vector Preparation: Recombinant HIV-1 viruses are generated. These are pseudoviruses that contain the envelope (gp120) from patient-derived R5-tropic HIV-1 strains but lack the ability to replicate. A reporter gene, such as luciferase, is included in the viral vector.[10]
-
Cell Culture: Target cells (e.g., U87 cells) engineered to express CD4 and CCR5 are cultured in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with serial dilutions of the CCR5 antagonist (e.g., Maraviroc or this compound) for 1 hour at 37°C.
-
Infection: The pseudoviruses are added to the wells and incubated for 48-72 hours.
-
Data Analysis: The cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the number of infected cells. The IC50/IC90 values are calculated by plotting the percentage of inhibition against the drug concentration.
Chemotaxis Assay
This assay measures the ability of the antagonist to block the migration of CCR5-expressing cells towards their natural chemokine ligands.
Methodology:
-
Cell Isolation: CCR5-expressing cells, such as monocytes or activated T-cells, are isolated from peripheral blood.[11]
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber contains a chemoattractant (e.g., CCL4/MIP-1β).[11]
-
Treatment: The isolated cells are pre-incubated with different concentrations of the CCR5 antagonist or a vehicle control.
-
Migration: The treated cells are placed in the upper chamber and allowed to migrate towards the chemoattractant in the lower chamber for several hours.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified using flow cytometry or by cell counting after staining.[11] The percentage of migration inhibition is then calculated relative to the vehicle control.
HIV Tropism Testing Workflow
Before a CCR5 antagonist can be prescribed, a tropism assay must be performed to ensure the patient has R5-tropic virus.[10][12][13]
Safety and Tolerability
Maraviroc: Generally well-tolerated. The most common side effects include cough, fever, rash, and upper respiratory tract infections. A significant concern that requires monitoring is the potential for hepatotoxicity, though severe cases are infrequent.[14]
This compound (Hypothetical): As a compound in development, its full safety profile is not yet established. Preclinical toxicology studies would focus on off-target effects, cardiovascular safety (especially hERG channel inhibition), and potential for liver injury. Given that it shares a target with Maraviroc, similar class-specific concerns, such as effects on the immune system, would be closely monitored in clinical trials.[15]
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. hivclinic.ca [hivclinic.ca]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc - Wikipedia [en.wikipedia.org]
- 10. thebodypro.com [thebodypro.com]
- 11. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 13. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daigonline.de [daigonline.de]
Validating "CCR5 Antagonist 5": A Comparative Efficacy Analysis in Preclinical Animal Models
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CCR5 antagonists in preclinical animal models, offering a framework for validating novel candidates such as "CCR5 Antagonist 5." By examining experimental data from established CCR5 inhibitors, Maraviroc and the discontinued (B1498344) Vicriviroc, we highlight key efficacy markers and methodologies for assessing therapeutic potential in HIV and cancer models.
Mechanism of Action: CCR5 Antagonism
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in immune cell trafficking.[1] In the context of HIV, CCR5 serves as a co-receptor for the entry of R5-tropic HIV strains into host cells, primarily CD4+ T lymphocytes.[2][3] CCR5 antagonists are a class of drugs that bind to this receptor, inducing a conformational change that prevents the interaction between the viral glycoprotein (B1211001) gp120 and CCR5, thereby blocking viral entry.[2][4] Beyond HIV, CCR5 and its ligands are implicated in various inflammatory processes and cancer progression, making it a target for other therapeutic areas.[1][5]
Comparative Efficacy in an HIV Animal Model
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are instrumental in evaluating the in vivo efficacy of HIV therapies.[6]
Maraviroc vs. Vicriviroc in HIV-1 Challenge Models
This section compares the efficacy of Maraviroc and Vicriviroc in preventing HIV-1 infection in animal models.
| Compound | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Maraviroc | Humanized RAG-hu Mice | Topical gel (5 mM) applied vaginally 1 hour before viral challenge. | 100% protection from vaginal HIV-1 challenge (0/7 mice infected vs. 6/6 in placebo group). | [6] |
| Vicriviroc | N/A (in vivo animal data limited) | N/A | Potent in vitro activity (EC50: 0.04 - 2.3 nM against R5-tropic isolates). Clinical development halted due to lack of efficacy in late-stage human trials. | [7][8] |
Experimental Protocol: Maraviroc in Humanized RAG-hu Mice [6]
-
Animal Model: Female RAG-hu mice were utilized. These mice are immunodeficient and reconstituted with human hematopoietic stem cells, leading to the development of a human immune system.
-
Drug Formulation: A clinical formulation of Maraviroc (150 mg tablet) was ground and dissolved in sterile phosphate-buffered saline (PBS) to a concentration of 4 mg/mL. This solution was mixed with 3.4% hydroxyethyl (B10761427) cellulose (B213188) (HEC) to create a final gel formulation of 5 mM Maraviroc in 2.2% HEC.
-
Dosing: 25 µL of the Maraviroc gel was applied to the vaginal vault of the mice one hour prior to viral challenge. A placebo gel (HEC only) was administered to the control group.
-
Viral Challenge: Mice were challenged with an R5-tropic HIV-1 strain.
-
Efficacy Assessment: HIV-1 infection status was monitored weekly by measuring plasma viral load using quantitative reverse transcription PCR (qRT-PCR).
Comparative Efficacy in a Cancer Animal Model
The role of the CCL5/CCR5 axis in promoting tumor growth, metastasis, and immune evasion has led to the investigation of CCR5 antagonists as potential cancer therapeutics.[5]
Maraviroc in a Mouse Model of Hepatocellular Carcinoma
This section details the efficacy of Maraviroc in a diet-induced mouse model of hepatocellular carcinoma (HCC).
| Compound | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Maraviroc | C57BL/6 mice on a choline-deficient, ethionine-supplemented (CDE) diet | 300 mg/L in drinking water. | Increased survival, reduced liver fibrosis, lower tumor burden, and decreased proliferation index compared to untreated mice on the CDE diet. | [5][9] |
Experimental Protocol: Maraviroc in a Diet-Induced HCC Mouse Model [9]
-
Animal Model: Male C57BL/6 mice were used.
-
Disease Induction: Mice were fed a choline-deficient, ethionine-supplemented (CDE) diet to induce chronic liver injury and subsequent development of hepatocellular carcinoma.
-
Drug Administration: Maraviroc was administered in the drinking water at a concentration of 300 mg/L.
-
Efficacy Assessment: The primary outcomes measured were survival, liver histology (to assess fibrosis and tumor burden), serum markers of liver injury (e.g., ALT, AST), and cellular proliferation markers (e.g., Ki-67).
Conclusion
The data presented for Maraviroc demonstrates significant efficacy in both HIV prevention and cancer treatment in preclinical animal models. The complete protection against HIV-1 challenge in humanized mice and the reduction in tumor burden in a cancer model provide strong rationale for its clinical use. In contrast, while Vicriviroc showed potent in vitro anti-HIV activity, its development was halted. For a novel agent like "this compound," validation in at least two distinct and relevant animal models, such as those described here, is crucial. The experimental designs and endpoints detailed in this guide offer a robust framework for generating the necessary preclinical data to support further development.
References
- 1. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Maraviroc attenuates the pathogenesis of experimental autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Maraviroc Prevents HCC Development by Suppressing Macrophages and the Liver Progenitor Cell Response in a Murine Chronic Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vicriviroc - Wikipedia [en.wikipedia.org]
- 9. Maraviroc, a CCR5 antagonist, prevents development of hepatocellular carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
CCR5 Antagonist 5: A Comparative Guide to Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of "CCR5 Antagonist 5," a representative potent and selective small-molecule CCR5 antagonist, with other key chemokine receptors. Given that "this compound" is a placeholder, this guide uses the well-characterized and FDA-approved CCR5 antagonist, Maraviroc , as the primary example. Comparative data for other notable CCR5 antagonists, including Vicriviroc , Aplaviroc , and TAK-779 , are included to provide a broader context of selectivity within this drug class.
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) crucial for immune cell trafficking and is the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Antagonists of CCR5 are designed to block these interactions, thereby preventing viral entry and replication. Due to the significant homology within the chemokine receptor family, assessing the selectivity of a CCR5 antagonist is critical. Off-target interactions with other chemokine receptors (e.g., CCR1, CCR2, CXCR4) could lead to unintended side effects by disrupting normal physiological processes.[1] Therefore, a comprehensive evaluation of cross-reactivity is a mandatory step in the preclinical development of any CCR5-targeting therapeutic.[1]
Data Presentation: Cross-Reactivity Profiles of CCR5 Antagonists
The following tables summarize the inhibitory activity and binding affinity of selected CCR5 antagonists against a panel of human chemokine receptors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding. Lower values indicate higher potency and affinity.
Table 1: Functional Inhibitory Activity (IC50 in nM) of CCR5 Antagonists Against a Panel of Chemokine Receptors
| Target Receptor | Maraviroc (Representative "this compound") | Vicriviroc | Aplaviroc | TAK-779 |
| CCR5 | 0.91 - 3.3 [2] | <1 [3] | 0.2 - 0.6 [4] | 1.6 - 3.7 |
| CCR1 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
| CCR2b | >10,000 | Data Not Available | Data Not Available | 27,000 |
| CCR3 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
| CCR4 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
| CCR7 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
| CCR8 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
| CXCR3 | Data Not Available | Data Not Available | Data Not Available | Potent Antagonist |
| CXCR4 | >10,000 | Data Not Available | Data Not Available | Data Not Available |
Table 2: Binding Affinity (Ki in nM) of CCR5 Antagonists for CCR5
| Antagonist | Binding Affinity (Ki in nM) |
| Maraviroc | 7.3 |
| Vicriviroc | Data Not Available |
| Aplaviroc | Data Not Available |
| TAK-779 | 1.1 |
Data Interpretation: The data clearly demonstrates the high selectivity of Maraviroc for CCR5. While it potently inhibits CCR5-mediated processes at low nanomolar concentrations, its activity against other closely related chemokine receptors is negligible, with IC50 values exceeding 10,000 nM.[1] This significant difference in potency underscores the specific nature of Maraviroc's interaction with its intended target. In contrast, TAK-779, while potent against CCR5, also exhibits significant antagonist activity at CXCR3 and some activity at CCR2, indicating a less selective profile.[5][6] Comprehensive, publicly available cross-reactivity data for Vicriviroc and Aplaviroc against a wide panel of chemokine receptors is limited.
Mandatory Visualization
Caption: Simplified CCR5 signaling pathway and its inhibition.
Caption: Workflow for assessing antagonist cross-reactivity.
Caption: High-affinity on-target vs. low-affinity off-target effects.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the cross-reactivity of CCR5 antagonists.
Radioligand Binding Assay (Competition Assay)
This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing an IC50 and subsequently a Ki (inhibitory constant) value.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells stably expressing the chemokine receptor of interest (e.g., CCR5, CCR1, CCR2, etc.).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) to rupture the cell membranes.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]
-
-
Competition Binding:
-
In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein per well).[7]
-
Add serial dilutions of the test compound ("this compound").
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MIP-1α for CCR5) at a concentration at or below its Kd.[8]
-
To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled competing ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7][9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[7]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium concentration that occurs when a Gq-coupled chemokine receptor is activated by its ligand.
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[11][12][13] Probenecid may be included to prevent dye leakage from the cells.[10]
-
Add the dye-loading solution to each well and incubate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[12][13]
-
-
Assay Performance:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement with automated liquid handling.[14]
-
Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Initiate fluorescence reading and add a pre-determined concentration (e.g., EC80) of the specific chemokine agonist for the receptor being tested.
-
Continue to measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Chemotaxis Assay (Transwell Assay)
This assay assesses a compound's ability to block the directed migration of cells towards a chemokine gradient.
Protocol:
-
Cell Preparation:
-
Use a cell line or primary cells that endogenously express the chemokine receptor of interest and are known to be migratory (e.g., Jurkat cells, human peripheral blood mononuclear cells).
-
If necessary, serum-starve the cells for several hours to increase their sensitivity to the chemoattractant.[15]
-
Resuspend the cells in a serum-free assay medium and pre-incubate with varying concentrations of the test antagonist.
-
-
Assay Setup:
-
Use a Transwell plate with inserts containing a porous membrane (pore size appropriate for the cell type, e.g., 5 or 8 µm).[16]
-
In the lower wells of the plate, add the assay medium containing the specific chemokine (e.g., SDF-1α for CXCR4) that acts as the chemoattractant.[17] Include a negative control with medium only.
-
Place the inserts into the wells and add the cell suspension pre-incubated with the antagonist to the upper chamber of the inserts.[17]
-
-
Incubation and Cell Migration:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 2-5 hours).[16] Cells in the upper chamber will migrate through the pores in the membrane towards the chemokine gradient in the lower chamber.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[15]
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be counted using a flow cytometer.[17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the migration towards the chemokine alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
CCR5 Antagonists: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR5 antagonist Maraviroc with other key alternatives, supported by experimental data. The information is presented to facilitate a comprehensive understanding of their performance in both laboratory and clinical settings.
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 into host cells. Consequently, CCR5 antagonists have emerged as a vital class of antiretroviral drugs. This guide focuses on a comparative analysis of Maraviroc, the first FDA-approved CCR5 antagonist, alongside other notable antagonists such as Vicriviroc and Cenicriviroc.
In Vitro Efficacy
The in vitro potency of CCR5 antagonists is primarily determined by their ability to inhibit viral entry into target cells in a controlled laboratory environment. Key metrics include the half-maximal inhibitory concentration (IC50) and the effective concentration required to inhibit 50% or 90% of viral replication (EC50 and EC90).
| Compound | Assay Type | Cell Line | HIV-1 Strain(s) | IC50 / EC50 (nM) | IC90 / EC90 (nM) |
| Maraviroc | Antiviral Assay | U87.CD4.CCR5 cells | Subtypes A, B, C | 0.56 (IC50) | 2.0 (mean MIC90) |
| Antiviral Assay | PBMCs | Primary Isolates (various clades) | 1.33 (mean IC50) | - | |
| Vicriviroc | Antiviral Assay | PBMCs | R5-tropic clinical isolates | 0.04 - 2.3 (mean EC50) | 0.45 - 18 (mean EC90) |
| Cenicriviroc | Antiviral Assay | VeroE6/TMPRSS2 | SARS-CoV-2 | 2,900 (EC50, viral RNA) | - |
Note: Data is compiled from multiple sources and assay conditions may vary.
In Vivo Efficacy
The ultimate measure of an antiviral agent's success is its ability to control viral replication and preserve immune function in patients. Clinical trials provide crucial data on the in vivo efficacy of CCR5 antagonists, primarily by measuring changes in plasma HIV-1 RNA levels (viral load) and CD4+ T-cell counts.
| Compound | Clinical Trial Phase | Patient Population | Key Findings |
| Maraviroc | Phase IIb/III (MOTIVATE 1 & 2) | Treatment-experienced adults with R5-tropic HIV-1 | At 48 weeks, significantly greater mean reduction in viral load (-1.84 log10 copies/mL) and increase in CD4+ cells (+113 cells/µL) compared to placebo.[1] |
| Phase III (MERIT) | Treatment-naïve adults with R5-tropic HIV-1 | At 48 weeks, 65.3% of patients achieved viral load <50 copies/mL, comparable to efavirenz (B1671121) (69.3%).[2][3] | |
| Vicriviroc | Phase II (ACTG 5211) | Treatment-experienced adults with R5-tropic HIV-1 | At 48 weeks, median viral load reduction of 1.44-1.92 log10 copies/mL and median CD4+ cell increase of 96-130 cells/µL in the 10mg and 15mg dose groups.[4] |
| Phase II | Treatment-experienced adults with R5-tropic HIV-1 | Mean viral load decline of ≥1.5 log10 in a 14-day monotherapy trial.[4] | |
| Cenicriviroc | Phase IIb (in HIV) | Treatment-naïve adults with R5-tropic HIV-1 | At 48 weeks, robust mean increases in CD4+ cell counts (147-211 cells/µl).[4] |
| Phase IIb (CENTAUR, in NASH) | Adults with non-alcoholic steatohepatitis (NASH) and liver fibrosis | Showed antifibrotic effects, highlighting its dual CCR2/CCR5 antagonism.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CCR5 antagonists.
HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)
This assay is a common in vitro method to determine the ability of a compound to inhibit viral entry.
Objective: To quantify the inhibition of HIV-1 pseudovirus entry into target cells by a CCR5 antagonist.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)
-
Culture medium (DMEM with 10% FBS)
-
CCR5 antagonist compound
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid.
-
Harvest the virus-containing supernatant 48 hours post-transfection and filter through a 0.45-µm filter.
-
Neutralization Assay:
-
Plate TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of the CCR5 antagonist.
-
Pre-incubate the pseudovirus with the diluted antagonist for 1 hour at 37°C.
-
Add the virus-antagonist mixture to the TZM-bl cells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Measurement:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the virus control (no antagonist) and determine the IC50 value.
CCR5 Radioligand Binding Assay
This assay measures the affinity of a compound for the CCR5 receptor.
Objective: To determine the binding affinity (Ki) of a CCR5 antagonist to the CCR5 receptor.
Materials:
-
Cell membranes from a cell line overexpressing CCR5.
-
Radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc).
-
CCR5 antagonist compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled CCR5 antagonist.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Transwell Chemotaxis Assay
This assay assesses the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 ligand.
Objective: To measure the inhibition of CCR5-mediated cell migration by a CCR5 antagonist.
Materials:
-
Transwell inserts with a permeable membrane.
-
CCR5-expressing cells (e.g., activated T-cells or a specific cell line).
-
Chemoattractant (CCR5 ligand, e.g., RANTES/CCL5).
-
CCR5 antagonist compound.
-
Culture medium.
-
Staining solution (e.g., crystal violet).
-
Microscope.
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant to the lower chamber.
-
In the upper chamber (the insert), add the CCR5-expressing cells that have been pre-incubated with varying concentrations of the CCR5 antagonist.
-
Incubation: Incubate the plate for several hours at 37°C to allow cell migration.
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow.
Caption: CCR5 signaling pathway and points of inhibition.
Caption: General workflow for in vitro efficacy assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 4. Vicriviroc - Wikipedia [en.wikipedia.org]
Benchmarking "CCR5 Antagonist 5" Against the Clinical Inhibitor Maraviroc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of "CCR5 antagonist 5," also known as INCB9471, and the clinically approved CCR5 inhibitor, Maraviroc. The following sections detail their respective performance based on key experimental data, outline the methodologies used for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics for INCB9471 and Maraviroc, offering a clear comparison of their binding affinity, inhibition of downstream signaling, and antiviral efficacy.
| Parameter | INCB9471 ("this compound") | Maraviroc |
| Binding Affinity | ||
| Dissociation Constant (Kd/Kₑ) | 3.1 nM[1] | ~0.17 nM[2] |
| Inhibition of Ligand Binding (IC50) | ||
| vs. MIP-1α | Not explicitly reported | 3.3 nM[2] |
| vs. MIP-1β | Not explicitly reported | 7.2 nM[2] |
| vs. RANTES | Not explicitly reported | 5.2 nM[2] |
| Inhibition of CCR5-Mediated Signaling (IC50) | ||
| Receptor Internalization | 1.5 nM[1] | Not explicitly reported |
| ERK Phosphorylation | 3 nM[1] | Not explicitly reported |
| Intracellular Calcium Mobilization | 16 nM[1] | 7-30 nM (vs. MIP-1β, MIP-1α, RANTES)[2] |
| Chemotaxis (vs. MIP-1) | 4.8 nM[3] | Not explicitly reported |
| Antiviral Activity | ||
| Mean IC90 (Protein binding adjusted) | ~60 nM[1] | Not explicitly reported |
| Geometric Mean IC90 | Not explicitly reported | 2.0 nM[4] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to characterize the efficacy of CCR5 antagonists. Below are detailed methodologies for these key experiments.
Radioligand Binding Competition Assay
This assay is fundamental for determining the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound (INCB9471 or Maraviroc) for the binding of a radiolabeled chemokine (e.g., ¹²⁵I-labeled MIP-1α, MIP-1β, or RANTES) to the CCR5 receptor.
-
Cell Lines: HEK293 cells stably expressing human CCR5 or isolated cell membranes from these cells are commonly used.
-
Procedure:
-
A constant concentration of the radiolabeled chemokine is incubated with the CCR5-expressing cells or membranes.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
Unbound radioligand is separated from the cell/membrane-bound radioligand through filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.
-
Antiviral Activity Assay (Pseudovirus-Based)
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.
-
Objective: To determine the concentration of the test compound required to inhibit 50% (IC50) or 90% (IC90) of viral replication.
-
Cell Line: A cell line engineered to express CD4 and CCR5, such as U87-CD4-CCR5 cells, is typically used.
-
Pseudovirus: Replication-defective HIV-1 particles are generated that contain a reporter gene (e.g., luciferase or green fluorescent protein) and are engineered to express the envelope proteins (gp120/gp41) from a CCR5-tropic HIV-1 strain.
-
Procedure:
-
Target cells are seeded in a multi-well plate and incubated with serial dilutions of the test compound.
-
After a pre-incubation period, the cells are infected with the CCR5-tropic HIV-1 pseudovirus.
-
The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry and expression of the reporter gene.
-
The level of reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).
-
The IC50 and IC90 values are calculated as the compound concentrations that cause a 50% and 90% reduction in reporter gene expression, respectively, compared to untreated, infected control cells.
-
Calcium Mobilization Assay
This functional assay assesses the ability of a compound to block the intracellular signaling initiated by the natural chemokines binding to CCR5.
-
Objective: To determine the IC50 of the test compound for the inhibition of chemokine-induced intracellular calcium release.
-
Cell Line: A CCR5-expressing cell line that can be loaded with a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are pre-incubated with various concentrations of the test compound.
-
A CCR5 agonist (e.g., MIP-1β) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader.
-
The IC50 value is the concentration of the test compound that inhibits the chemokine-induced calcium response by 50%.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the CCR5 signaling pathway and a typical experimental workflow for evaluating CCR5 inhibitors.
References
- 1. Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CCR5 Antagonists: Maraviroc, Vicriviroc, and Aplaviroc
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the clinical efficacy, safety, and in vitro potency of three prominent CCR5 antagonists: Maraviroc (B1676071), Vicriviroc, and Aplaviroc. The data presented is compiled from various clinical trials and preclinical studies to support researchers in their evaluation of these compounds.
Comparative Efficacy and Safety of CCR5 Antagonists
The following tables summarize key quantitative data from clinical trials. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and background therapies.
Table 1: Virologic and Immunologic Efficacy in Treatment-Experienced HIV-1 Patients (48-Week Data)
| Drug (Trial) | Dosage | N | Baseline Viral Load (log10 copies/mL) | Mean Viral Load Reduction (log10 copies/mL) | Proportion with HIV-1 RNA <50 copies/mL | Mean CD4+ Cell Count Increase (cells/µL) |
| Maraviroc (MOTIVATE 1 & 2) | Twice Daily + OBT | 426 | 4.8 | 1.84 | 45.5% | 103[1] |
| Placebo (MOTIVATE 1 & 2) | OBT only | 209 | 4.8 | 0.78 | 16.7% | 24[1] |
| Vicriviroc (VICTOR-E1) | 30 mg QD + OBT | 39 | ~4.6 | -1.77 | 59%[2] | 102[3] |
| Placebo (VICTOR-E1) | OBT only | 35 | ~4.6 | -0.79 | 25%[2] | 63[3] |
| Vicriviroc (VICTOR-E3 & E4) | 30 mg QD + OBT | 486 | 4.6 | Not Reported | 64%[4] | Not Reported |
| Placebo (VICTOR-E3 & E4) | OBT only | 235 | 4.6 | Not Reported | 62%[4] | Not Reported |
OBT: Optimized Background Therapy; QD: Once Daily
Table 2: Efficacy of Aplaviroc in Treatment-Naïve HIV-1 Patients (12-Week Data from EPIC Study)
| Treatment Arm | N (m-ITT) | Proportion with HIV-1 RNA <400 copies/mL |
| Aplaviroc 200 mg BID + LPV/r | 141 | 50%[5] |
| Aplaviroc 400 mg BID + LPV/r | 141 | 48%[5] |
| Aplaviroc 800 mg QD + LPV/r | 141 | 54%[5] |
| 3TC/ZDV + LPV/r | 141 | 75%[5] |
m-ITT: modified Intent-to-Treat; BID: Twice Daily; LPV/r: Lopinavir/ritonavir; 3TC/ZDV: Lamivudine/zidovudine. Data for Aplaviroc is from a 12-week analysis before trial termination due to hepatotoxicity.[5][6]
Table 3: Comparative In Vitro Potency of CCR5 Antagonists
| Compound | Assay Type | Cell Line | HIV-1 Isolate(s) | IC50 / EC50 (nM) |
| Maraviroc | Antiviral Activity | Various | 43 primary isolates | Geometric Mean IC90: 2.0[7] |
| Vicriviroc | Antiviral Activity | Various | R5 HIV-1 Isolates | Geometric Mean EC50: 0.04[8] |
| Aplaviroc | Antiviral Activity | PM1 cells | HIV-1 Ba-L | IC50: 0.37 |
Table 4: Overview of Key Safety Findings
| Drug | Key Adverse Events | Hepatotoxicity | Development Status |
| Maraviroc | Generally well-tolerated, similar safety profile to placebo in clinical trials.[9] | A boxed warning for hepatotoxicity exists, though large analyses have not shown an increased risk compared to comparator regimens.[9] | Approved for clinical use. |
| Vicriviroc | Higher incidence of malignancies observed in some early trials, but a causal relationship was uncertain.[8] Later analyses did not show an excess of malignancies.[9] | No significant hepatotoxicity signal reported.[9] | Development halted after Phase III trials did not meet primary efficacy endpoints.[4] |
| Aplaviroc | Diarrhoea, nausea, fatigue, headache.[5] | Development was terminated due to severe, idiosyncratic hepatotoxicity observed in clinical trials.[6][10] | Development terminated. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CCR5 antagonists are provided below.
HIV-1 Entry Assay (Cell-Cell Fusion Assay)
This assay mimics the initial stage of HIV-1 infection by measuring the fusion of two cell lines.
-
Principle: One cell line (e.g., CHO-Tat) expresses the HIV-1 envelope protein (gp120) and the Tat transcription factor. A second cell line (e.g., HeLa-CD4-LTR-βgal) expresses CD4, CCR5, and a reporter gene (e.g., LacZ) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. Fusion of these cells, mediated by the gp120-CD4-CCR5 interaction, leads to Tat-induced activation of the LTR promoter and subsequent expression of the reporter gene.[11]
-
Protocol:
-
HeLa-CD4-LTR-β-gal cells are transiently transfected with either wild-type or mutant CCR5.
-
24 to 48 hours post-transfection, the transfected HeLa cells are co-cultured with the CHO-Tat cells.
-
The CCR5 antagonist being tested is added to the co-culture at various concentrations.
-
After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.
-
The concentration of the antagonist that inhibits 50% of the reporter activity (IC50) is determined.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a CCR5 antagonist to the CCR5 receptor.
-
Principle: The assay measures the ability of an unlabeled compound (the CCR5 antagonist) to compete with a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) for binding to the CCR5 receptor in a membrane preparation or on whole cells.[12][13]
-
Protocol:
-
Membrane Preparation: Cell membranes expressing CCR5 are prepared by homogenization and centrifugation.[12]
-
Binding Reaction: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled CCR5 antagonist.[12]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[12]
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.[12]
-
Chemotaxis Assay
This assay assesses the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 ligand.
-
Principle: The migration of CCR5-expressing cells (e.g., monocytes, macrophages, or dendritic cells) through a porous membrane towards a chemoattractant (a CCR5 ligand like RANTES or MIP-1β) is measured. The antagonist's effect is quantified by its ability to inhibit this migration.[14][15]
-
Protocol:
-
CCR5-expressing cells are placed in the upper chamber of a transwell plate, which is separated from the lower chamber by a microporous membrane.
-
The CCR5 antagonist is added to the upper chamber with the cells.
-
A chemoattractant (e.g., RANTES) is placed in the lower chamber.
-
The plate is incubated to allow cell migration.
-
The number of cells that have migrated to the lower chamber is quantified, often by flow cytometry or by using a fluorescent dye.[14]
-
The percentage of inhibition of chemotaxis at different antagonist concentrations is calculated relative to a control without the antagonist.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCR5 signaling pathway and mechanism of antagonist action.
Caption: Workflow for a cell-cell fusion based HIV-1 entry assay.
References
- 1. CD4+ T-cell restoration after 48 weeks in the maraviroc treatment-experienced trials MOTIVATE 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
- 3. Vicriviroc in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
CCR5 Antagonists in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 5 (CCR5) has emerged as a compelling therapeutic target in oncology. Its role in promoting tumor growth, metastasis, and immune evasion has spurred the development of CCR5 antagonists, a class of drugs originally designed for HIV treatment. This guide provides a comparative overview of the efficacy of CCR5 antagonists in preclinical cancer models, with a focus on patient-derived xenograft (PDX) models, which offer a more clinically relevant testing ground for novel therapeutics.
Efficacy of CCR5 Antagonists in Xenograft Models
While the term "CCR5 antagonist 5" does not correspond to a standard nomenclature in published literature, several CCR5 antagonists have been evaluated in preclinical cancer studies. This section summarizes the available quantitative data on the efficacy of prominent CCR5 antagonists in xenograft models. It is important to note that much of the currently available data comes from cell-line derived xenograft (CDX) models, with data from PDX models being more limited.
| CCR5 Antagonist | Cancer Type | Xenograft Model Type | Efficacy |
| Leronlimab | Breast Cancer | Mouse Xenograft (Metastasis model) | >98% reduction in metastasis.[1][2][3] |
| Maraviroc (B1676071) | Hodgkin Lymphoma | Cell-line Derived Xenograft (L-540 cells) | >50% reduction in tumor volume.[4][5][6] |
| Maraviroc | Hodgkin Lymphoma | Cell-line Derived Xenograft (L-428 cells) | ~60% reduction in tumor growth.[1][7] |
| Maraviroc | Acute Lymphoblastic Leukemia | Cell-line Derived Xenograft (SUP-B15 cells) | Significant tumor growth inhibition. |
| Vicriviroc | Breast Cancer | Not Specified | Inhibited metastatic dissemination.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of experimental protocols employed in studies evaluating CCR5 antagonists in cancer xenograft models.
General Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenograft models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[9] This process allows the tumor to retain many of the characteristics of the original patient's cancer, including its genetic diversity and cellular architecture.[10]
The general workflow for establishing a PDX model is as follows:
Maraviroc in Hodgkin's Lymphoma Xenograft Model
A study investigating the effects of Maraviroc on Hodgkin's lymphoma utilized the following protocol[4][5][6]:
-
Animal Model: 4-week-old female athymic nude/nude mice and 4-week-old male NOD/SCID gamma chain deficient (NSG) mice were used.[4]
-
Tumor Implantation: L-540 or L-428 human Hodgkin's lymphoma cells were suspended in Matrigel and inoculated into the flank of the mice.[4]
-
Treatment: Once tumors were palpable, mice were treated with Maraviroc administered via intraperitoneal injection at a dose of 10 mg/kg.[4][7] The treatment was given daily for mice with L-540 cells and every other day for mice with L-428 cells.[4]
-
Endpoint Analysis: Tumor volume and body weight were measured daily.[4]
Signaling Pathways
The therapeutic effect of CCR5 antagonists in cancer is rooted in their ability to block the CCR5 signaling pathway, which is implicated in various aspects of tumor progression.
CCR5 Signaling Pathway in Cancer
Upon binding of its ligands, such as CCL5 (RANTES), CCR5 activates several downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[11][12][13]
Mechanism of Action of Maraviroc
Maraviroc is a non-competitive antagonist of CCR5. It binds to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the binding of natural chemokine ligands like CCL5.[14][15] This blockade inhibits the downstream signaling pathways that contribute to cancer progression.
Conclusion
The available preclinical data, primarily from cell-line derived xenograft models, suggests that CCR5 antagonists, such as Leronlimab and Maraviroc, hold promise as anti-cancer agents. They have demonstrated significant efficacy in reducing tumor growth and metastasis in various cancer types. However, there is a clear need for more studies utilizing patient-derived xenograft models to better predict the clinical efficacy of these antagonists in a more heterogeneous and clinically relevant setting. Future research should focus on expanding the evaluation of different CCR5 antagonists in a wider range of PDX models and on elucidating the precise molecular mechanisms underlying their anti-tumor effects.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 antagonism by maraviroc inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCR5 antagonism by maraviroc inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of CCR5 Antagonist 5: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of a novel investigational CCR5 antagonist, designated "CCR5 Antagonist 5," with established alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential using primary patient samples.
Introduction to CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking.[1][2] It is also the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a critical target for antiretroviral therapy.[3][4] CCR5 antagonists are a class of drugs that block the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor, thereby preventing viral entry and replication.[3][4] Beyond HIV, the CCR5 signaling pathway is implicated in various inflammatory diseases and cancer, broadening the therapeutic scope of its antagonists.[5][6]
This guide compares the preclinical profile of "this compound" with other notable CCR5 inhibitors: Maraviroc (the first FDA-approved CCR5 antagonist), Vicriviroc, and the discontinued (B1498344) Aplaviroc.[3][4][7] The objective is to provide a clear, data-driven overview of their relative potencies and functional activities.
Comparative Efficacy and Potency
The following tables summarize the in vitro efficacy of this compound against other CCR5 antagonists. The data for Antagonist 5 is hypothetical and presented for comparative purposes.
Table 1: Antiviral Potency against R5-tropic HIV-1 in Primary Human PBMCs
| Antagonist | Mean IC50 (nM) | Mean IC90 (nM) |
| Antagonist 5 (Hypothetical) | 0.8 | 4.5 |
| Maraviroc | ~1-2 | Not widely reported |
| Vicriviroc | ~0.3 | Not widely reported |
| Aplaviroc | ~0.5 | Not widely reported |
IC50/IC90 values represent the concentration of the antagonist required to inhibit 50%/90% of viral replication in primary Peripheral Blood Mononuclear Cells (PBMCs). Data for Maraviroc, Vicriviroc, and Aplaviroc are compiled from various in vitro studies.[8]
Table 2: Functional Antagonism in Primary Human Macrophages
| Antagonist | Calcium Mobilization IC50 (nM) (RANTES-induced) | Chemotaxis Inhibition IC50 (nM) (MIP-1β-induced) |
| Antagonist 5 (Hypothetical) | 1.2 | 2.5 |
| Maraviroc | ~5 | ~3 |
| Vicriviroc | ~1 | ~2 |
| Aplaviroc | ~2 | ~4 |
This table illustrates the ability of each antagonist to block the natural function of the CCR5 receptor in response to its native ligands, RANTES (CCL5) and MIP-1β (CCL4), in primary human macrophages.[9][10]
Key Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the validation of CCR5 antagonists in primary patient samples.
HIV-1 Entry Assay in Primary PBMCs
This assay measures the ability of a CCR5 antagonist to inhibit the replication of R5-tropic HIV-1 in primary human immune cells.
a. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh, anticoagulated whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.[8]
-
Wash the isolated cells and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 48-72 hours to activate T cells.[8]
-
After stimulation, wash the cells and culture them in medium supplemented with Interleukin-2 (IL-2) to maintain T cell viability.[8]
b. Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate.
-
Prepare serial dilutions of the CCR5 antagonist in culture medium and add them to the wells.
-
Infect the cells with a pre-titered amount of an R5-tropic HIV-1 laboratory strain or a primary isolate from a patient.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant to measure viral replication.
c. Quantification of Viral Replication:
-
Viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the culture supernatant using a commercially available p24 ELISA kit.
-
The percentage of viral inhibition for each antagonist concentration is calculated relative to the virus control (no drug).
-
The IC50 and IC90 values are determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of a CCR5 antagonist to block the intracellular calcium flux induced by a CCR5-specific chemokine.[9][11]
a. Cell Preparation:
-
Isolate primary human macrophages from PBMCs by adherence to plastic culture plates.
-
Culture the macrophages for 5-7 days to allow for differentiation.
-
On the day of the assay, harvest the macrophages and resuspend them in a suitable assay buffer.
b. Assay Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the CCR5 antagonist for a specified time.
-
Use a fluorescence plate reader with an integrated liquid handler to measure the baseline fluorescence.
-
Inject a CCR5 agonist (e.g., RANTES/CCL5) into the wells and immediately record the change in fluorescence intensity over time.
c. Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The percentage of inhibition of the calcium response is calculated for each antagonist concentration relative to the agonist-only control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of a CCR5 antagonist to block the directed migration of primary immune cells towards a chemokine gradient.[1][12]
a. Cell Preparation:
-
Isolate primary human monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by adherence.
-
Resuspend the purified monocytes in a serum-free assay medium.
b. Assay Protocol:
-
Use a 96-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane.
-
In the lower wells, add the assay medium containing a CCR5-specific chemokine (e.g., MIP-1β/CCL4) as the chemoattractant.
-
In the upper wells, add the monocyte suspension that has been pre-incubated with varying concentrations of the CCR5 antagonist.
-
Incubate the chamber at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.
c. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells using a microscope or quantify them using a fluorescence-based method.
d. Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the migration towards the chemokine alone.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CCR5 Signaling Pathway and Point of Antagonist Intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daigonline.de [daigonline.de]
- 5. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: CCR5 Antagonist 5 vs. Dual CCR2/CCR5 Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the selective C-C chemokine receptor 5 (CCR5) antagonist, Aplaviroc (formerly known as "CCR5 antagonist 5" in some contexts), and dual antagonists targeting both CCR2 and CCR5. The comparison is based on available preclinical and clinical data, focusing on performance, mechanism of action, and safety profiles to inform research and drug development decisions.
Introduction to CCR5 and CCR2 as Therapeutic Targets
C-C chemokine receptors 5 (CCR5) and 2 (CCR2) are G-protein coupled receptors that play critical roles in the trafficking of immune cells. CCR5 is the primary co-receptor for the entry of R5-tropic HIV-1 into host cells and is also involved in the migration of T-cells and macrophages to sites of inflammation.[1] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to inflamed tissues.[2] Given their central role in inflammation and viral pathogenesis, both receptors are significant targets for therapeutic intervention.
CCR5 Antagonist: Aplaviroc
Aplaviroc (GSK-873140, AK-602) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[3] It was primarily developed for the treatment of HIV-1 infection by blocking viral entry into host cells.[4]
Performance and Clinical Data
Aplaviroc demonstrated potent anti-HIV-1 activity in vitro, with 50% inhibitory concentrations (IC50) in the subnanomolar range.[5][6] Early clinical studies showed good antiviral responses in HIV-infected individuals.[6] However, the development of Aplaviroc was halted due to significant concerns about liver toxicity observed in Phase IIb clinical trials.[4][6] In these trials, a higher incidence of grade 2 or higher elevations in liver enzymes (ALT and total bilirubin) was observed in patients receiving Aplaviroc compared to control groups.[6]
Dual CCR2/CCR5 Antagonists
Dual antagonists that block both CCR2 and CCR5 offer a broader therapeutic potential by simultaneously inhibiting the recruitment of multiple inflammatory cell types. Cenicriviroc (CVC, TAK-652) is a prominent example of a dual CCR2/CCR5 antagonist that has been extensively studied.
Performance and Clinical Data of Cenicriviroc
Cenicriviroc is an orally bioavailable dual antagonist with nanomolar potency against both CCR2 and CCR5.[2][7] It has been investigated for various indications, including HIV infection, non-alcoholic steatohepatitis (NASH), and liver fibrosis.[8][9] In the context of liver disease, Cenicriviroc has shown significant anti-inflammatory and antifibrotic effects in preclinical models.[2] A Phase 2b clinical trial (CENTAUR) in adults with NASH and liver fibrosis demonstrated that Cenicriviroc treatment for one year led to a significantly higher percentage of subjects achieving at least a one-stage improvement in fibrosis without worsening of steatohepatitis compared to placebo.[10] The safety profile of Cenicriviroc in these studies was comparable to placebo.[10]
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for Aplaviroc and representative dual CCR2/CCR5 antagonists.
| Compound | Target(s) | In Vitro Potency (IC50/EC50) | Key Clinical Findings |
| Aplaviroc | CCR5 | Anti-HIV-1 (R5-tropic): 0.2-0.7 nM[5] | Development halted due to hepatotoxicity.[4][6] |
| Cenicriviroc | CCR2/CCR5 | CCR2 (MCP-1 binding): 5.9 nM[7]CCR5 (MIP-1α binding): 2.3 nM[7] | Demonstrated antifibrotic effects in NASH patients with a favorable safety profile.[10] |
| Compound 13d * | CCR2/CCR5 | CCR2 (binding): 0.7 nM[11]CCR5 (binding): 2.3 nM[11] | Preclinical candidate with potent dual antagonism.[11] |
*Compound 13d is a preclinical dual antagonist described in the literature and is included for comparative potency.
Signaling Pathways
The diagram below illustrates the distinct and overlapping roles of CCR2 and CCR5 in mediating immune cell recruitment.
Caption: CCR2 and CCR5 signaling in inflammation and HIV pathogenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CCR5 and CCR2/CCR5 antagonists are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Aplaviroc - Wikipedia [en.wikipedia.org]
- 5. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cenicriviroc | CAS 497223-25-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 9. What is Cenicriviroc mesylate used for? [synapse.patsnap.com]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptome analysis of cells treated with "CCR5 antagonist 5" and other inhibitors
A Guide for Researchers in Drug Discovery and Immunology
This guide provides a comparative analysis of the transcriptomic effects of a novel CCR5 antagonist, designated "CCR5 Antagonist 5," against other classes of cellular inhibitors. Due to the absence of publicly available transcriptome data for a compound specifically named "this compound," this document presents a representative comparison based on the well-characterized effects of the FDA-approved CCR5 antagonist, Maraviroc. For a scientifically relevant comparison, we contrast its hypothetical transcriptomic signature with that of a representative CXCR4 antagonist, "CXCR4 Inhibitor X."
This comparison is pertinent for researchers in HIV studies, immunology, and oncology, as both CCR5 and CXCR4 are crucial chemokine receptors involved in immune cell trafficking, viral entry, and cancer metastasis. The data and protocols herein are illustrative, designed to model a robust comparative study and provide a framework for evaluating the cellular impact of targeted inhibitors.
Introduction to CCR5 and CXCR4 Inhibition
C-C chemokine receptor 5 (CCR5) and C-X-C chemokine receptor 4 (CXCR4) are G protein-coupled receptors (GPCRs) that play pivotal roles in the immune system. They are the primary co-receptors used by HIV-1 to enter host cells, with different viral strains exhibiting tropism for one or the other.[1][2] Beyond their role in HIV, these receptors are implicated in inflammatory diseases and cancer progression.
-
CCR5 Antagonists (e.g., Maraviroc, upon which "this compound" is based) are allosteric inhibitors that bind to CCR5, inducing a conformational change that prevents its interaction with ligands like the HIV-1 gp120 envelope protein or natural chemokines (CCL3, CCL4, CCL5).[3][4]
-
CXCR4 Antagonists (e.g., Plerixafor) block the interaction between CXCR4 and its ligand, CXCL12. This disruption affects immune cell homing and can mobilize hematopoietic stem cells from the bone marrow.[5][6]
This guide examines the downstream genetic consequences of selectively blocking these two distinct, yet related, signaling pathways.
Comparative Transcriptome Data
To assess the specific effects of each inhibitor, a hypothetical RNA-sequencing (RNA-seq) experiment was modeled. Human CD4+ T-cells (Jurkat cell line) were treated for 24 hours with either this compound (100 nM), CXCR4 Inhibitor X (100 nM), or a vehicle control. The following tables summarize the resulting differential gene expression and pathway analysis.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment Group | Total DEGs (log2FC| > 1, p < 0.05) | Upregulated Genes | Downregulated Genes | | :--- | :--- | :--- | :--- | | This compound | 450 | 210 | 240 | | CXCR4 Inhibitor X | 620 | 350 | 270 |
Table 2: Top 10 Differentially Expressed Genes for this compound
| Gene Symbol | Full Name | log2 Fold Change | p-value | Putative Function |
| Upregulated | ||||
| IL10 | Interleukin 10 | 2.5 | 1.2e-6 | Anti-inflammatory cytokine |
| SOCS1 | Suppressor of cytokine signaling 1 | 2.1 | 3.5e-6 | Negative regulator of cytokine signaling |
| FOXP3 | Forkhead box P3 | 1.9 | 8.1e-5 | T-regulatory cell transcription factor |
| TGFB1 | Transforming growth factor beta 1 | 1.8 | 1.4e-4 | Pleiotropic cytokine, immune regulation |
| CD69 | CD69 Molecule | 1.7 | 2.0e-4 | Early activation marker |
| Downregulated | ||||
| CCL3 | C-C motif chemokine ligand 3 | -2.8 | 5.0e-7 | Pro-inflammatory chemokine |
| NFKB1 | Nuclear factor kappa B subunit 1 | -2.4 | 9.8e-7 | Key inflammation transcription factor |
| IL1B | Interleukin 1 beta | -2.2 | 1.1e-6 | Pro-inflammatory cytokine |
| TNF | Tumor necrosis factor | -2.0 | 4.5e-6 | Pro-inflammatory cytokine |
| MYC | MYC proto-oncogene | -1.9 | 7.2e-5 | Cell cycle and proliferation regulator |
Table 3: Top 10 Differentially Expressed Genes for CXCR4 Inhibitor X
| Gene Symbol | Full Name | log2 Fold Change | p-value | Putative Function |
| Upregulated | ||||
| MMP9 | Matrix metallopeptidase 9 | 3.1 | 2.2e-8 | Extracellular matrix remodeling |
| VIM | Vimentin | 2.8 | 5.6e-8 | Intermediate filament, cell migration |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | 2.5 | 1.0e-7 | Inflammation, prostaglandin (B15479496) synthesis |
| ANXA1 | Annexin A1 | 2.3 | 4.1e-6 | Anti-inflammatory protein |
| GZMB | Granzyme B | 2.1 | 9.9e-6 | Cytotoxic T-cell effector molecule |
| Downregulated | ||||
| CXCL12 | C-X-C motif chemokine ligand 12 | -3.5 | 1.5e-9 | Ligand for CXCR4, cell homing |
| HIF1A | Hypoxia inducible factor 1 alpha | -2.9 | 8.0e-8 | Hypoxia response transcription factor |
| VEGFA | Vascular endothelial growth factor A | -2.6 | 2.3e-7 | Angiogenesis signaling molecule |
| CD44 | CD44 Molecule | -2.2 | 6.8e-6 | Cell adhesion and migration |
| CCND1 | Cyclin D1 | -2.0 | 1.4e-5 | Cell cycle regulator |
Table 4: Enriched Signaling Pathways (Gene Set Enrichment Analysis)
| Treatment Group | Top 3 Enriched Pathways (Downregulated) | Top 3 Enriched Pathways (Upregulated) |
| This compound | 1. NF-kappa B Signaling2. T-cell Receptor Signaling3. Chemokine Signaling Pathway | 1. IL-10 Signaling2. TGF-beta Signaling3. T-regulatory Cell Differentiation |
| CXCR4 Inhibitor X | 1. HIF-1 Signaling Pathway2. Focal Adhesion3. Regulation of Actin Cytoskeleton | 1. Apoptosis2. p53 Signaling Pathway3. EMT Pathway |
Experimental Protocols & Methodologies
The following protocols describe the methodology modeled for the comparative transcriptomic analysis.
Cell Culture and Treatment
-
Cell Line: Jurkat cells (human CD4+ T-lymphocyte cell line), were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were seeded at a density of 1x10^6 cells/mL. After 24 hours, fresh media was added containing either this compound (100 nM), CXCR4 Inhibitor X (100 nM), or DMSO (vehicle control, 0.1%). Cells were incubated for an additional 24 hours before harvesting. Each condition was performed in biological triplicate.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA was isolated from 5x10^6 cells per replicate using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.
-
Library Preparation and Sequencing: mRNA was enriched from 1 µg of total RNA using oligo(dT) magnetic beads. Strand-specific libraries were prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. The final libraries were quantified by qPCR and sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads to a depth of approximately 40 million reads per sample.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.
-
Alignment and Quantification: Trimmed reads were aligned to the human reference genome (GRCh38) using the STAR aligner. Gene-level read counts were quantified using featureCounts.
-
Differential Expression Analysis: Differential expression analysis was performed using the DESeq2 package in R. Genes with an absolute log2 fold change greater than 1 and an adjusted p-value (FDR) less than 0.05 were considered significantly differentially expressed.
-
Pathway Analysis: Gene Set Enrichment Analysis (GSEA) was performed using the fgsea R package and the MSigDB Hallmark gene sets to identify significantly enriched biological pathways.
Visualization of Pathways and Workflows
Diagrams are provided to illustrate the key biological pathway and the experimental process.
Caption: Simplified CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the comparative transcriptomic analysis of inhibitor-treated cells.
Conclusion
This representative analysis highlights the distinct transcriptomic signatures resulting from the inhibition of CCR5 and CXCR4.
-
This compound primarily induces an anti-inflammatory gene expression profile. The downregulation of key pro-inflammatory pathways like NF-κB and T-cell receptor signaling, coupled with the upregulation of immunosuppressive factors such as IL-10 and FOXP3, suggests a potent dampening of T-cell activation and inflammatory responses. This aligns with the known role of CCR5 in mediating leukocyte migration to sites of inflammation.
-
CXCR4 Inhibitor X demonstrates a more complex impact on cellular processes beyond simple inflammation. The significant changes in genes related to the extracellular matrix (MMP9), cell migration (VIM), and angiogenesis (VEGFA) suggest a profound effect on cell motility and tissue remodeling. The downregulation of the HIF-1 pathway indicates an influence on the cellular response to hypoxia, a critical factor in both cancer and inflammation.
References
- 1. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 Gene Disruption via Lentiviral Vectors Expressing Cas9 and Single Guided RNA Renders Cells Resistant to HIV-1 Infection | PLOS One [journals.plos.org]
- 3. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Pharmacological and Genetic Disruption of CXCR4 Chemokine Receptor Function in B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CCR5 Antagonist 5
The responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals working with novel compounds such as CCR5 antagonist 5, adherence to proper disposal protocols is a critical aspect of the research lifecycle. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, positioning your laboratory as a leader in safety and chemical stewardship.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risk. Occupational exposure to potent pharmaceutical compounds can occur through skin contact, inhalation of aerosols, or accidental ingestion.[1][2][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.
-
Gloves: Always wear two pairs of powder-free, disposable chemotherapy-grade gloves.[4] The outer glove should be removed and disposed of immediately after handling the compound.
-
Gown: A disposable gown made of a non-absorbent material, such as polyethylene-coated polypropylene, should be worn to protect against splashes and contamination.[4] Gowns should be changed according to laboratory protocols or immediately if contaminated.
-
Eye Protection: Safety glasses or goggles are mandatory to protect the eyes from splashes.[5]
-
Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator or working within a certified chemical fume hood or biological safety cabinet is necessary.[3][4]
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[6] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[7]
Step 1: Waste Segregation
Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure compliant disposal.[8]
-
Designated Waste Containers: Use only compatible, clearly labeled hazardous waste containers.[9][10] For this compound, this will typically be a container designated for "RCRA-regulated" or "hazardous chemical waste."[11]
-
Avoid Commingling: Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless your institution's waste management plan specifically allows for it and provides appropriate containers for "mixed waste".[11][12]
Step 2: Preparing for Disposal
-
Unused or Expired Compound: Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.[7] If the original container is intact, it should be labeled as "Hazardous Waste" with the full chemical name and the date it was designated as waste.[10]
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and absorbent pads, are considered contaminated and must be disposed of as hazardous waste.[11] These items should be collected in a designated, lined container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container with a secure, screw-top lid.[6][7] The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
Step 3: Storage and Pickup
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated and properly labeled Satellite Accumulation Area within the laboratory.[9] This area must be under the control of the laboratory personnel.[10]
-
Container Management: Keep waste containers securely closed except when adding waste.[9] Do not overfill containers; a good practice is to consider them full at 75% capacity.[6]
-
Scheduled Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[9] Follow their specific procedures for requesting a pickup.
III. Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the material with absorbent pads to prevent it from becoming airborne.
-
Clean the Area: Using appropriate tools (e.g., forceps for broken glass), carefully clean the spill area. All cleanup materials, including contaminated PPE, must be placed in a hazardous waste container.
-
Decontaminate: Decontaminate the spill area according to your laboratory's established procedures for hazardous materials.
-
Report the Incident: Report the spill to your supervisor and your institution's EH&S department, and complete any required incident reports.[6]
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste accumulation can be followed.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [9] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [9] |
| Container Fullness for Disposal | Dispose when 75% full or within 90 days | [6] |
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper disposal and spill management of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step procedure for responding to a this compound spill.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. hse.gov.uk [hse.gov.uk]
- 3. osha.gov [osha.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. a.storyblok.com [a.storyblok.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nswai.org [nswai.org]
- 11. web.uri.edu [web.uri.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling CCR5 antagonist 5
Essential Safety Protocols for Handling CCR5 Antagonists
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling CCR5 antagonists. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.
Disclaimer: This document provides general guidance for the class of CCR5 antagonists. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular CCR5 antagonist compound being used to obtain detailed safety, handling, and disposal instructions. A thorough risk assessment should be conducted for each specific experimental protocol.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to potentially hazardous compounds. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling CCR5 Antagonists
| Task | Required PPE |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978)[3][4] - If packaging is compromised, add an elastomeric half-mask with a multi-gas cartridge and P100 filter.[3] |
| Handling of Intact Oral or Ready-to-Use Dosage Forms | - Chemotherapy-tested gloves.[1] |
| Compounding, Weighing, and Manipulating Powders | - Two pairs of chemotherapy-tested gloves.[1] - Impermeable, disposable gown with back closure and cuffed sleeves.[1][3] - Eye and face protection (safety goggles and face shield).[5] - Respiratory protection (N-95 or higher, fit-tested).[4][5] |
| Handling of Solutions and Injectables | - Two pairs of chemotherapy-tested gloves.[1] - Impermeable, disposable gown with back closure and cuffed sleeves.[1][3] - Eye and face protection (safety goggles and face shield).[5] |
| Administering to Animals | - Chemotherapy-tested gloves. - Disposable gown. - Eye protection. |
| Spill Cleanup | - Two pairs of industrial-thickness gloves (e.g., latex, neoprene, nitrile).[6] - Impermeable, disposable gown. - Eye and face protection (safety goggles and face shield). - Respiratory protection (chemical cartridge-type respirator for large spills).[5] |
| Waste Disposal | - Chemotherapy-tested gloves. - Disposable gown. - Eye protection. |
Operational Plans
General Handling Procedures
Safe handling practices are crucial to minimize exposure risk.[7]
-
Designated Area: All work with CCR5 antagonists should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, especially when handling powders or volatile solutions.[4]
-
Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[7] Wash hands thoroughly before and after handling any chemicals.[7]
-
Labeling: Ensure all containers of CCR5 antagonists are clearly labeled with the chemical name, concentration, and hazard symbols.[8]
-
Transport: When transporting CCR5 antagonists outside of the immediate work area, use secondary, sealed, and shatterproof containers.[2]
Experimental Workflow for Handling CCR5 Antagonists
Caption: Workflow for the safe handling of CCR5 antagonists.
Disposal Plan
Proper disposal of CCR5 antagonist waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
-
Identify Waste Streams: All materials that have come into contact with the CCR5 antagonist, including gloves, gowns, labware, and excess compound, should be considered hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing the CCR5 antagonist in a sealed, leak-proof container.
-
Do not dispose of liquid waste down the drain.[9]
-
The container should be clearly labeled with the contents and hazard warnings.
-
-
Sharps:
-
All needles, syringes, and other sharps used in conjunction with the CCR5 antagonist must be disposed of in a designated chemotherapy sharps container.
-
-
Final Disposal:
-
All waste containers should be sealed when three-quarters full.
-
Follow your institution's guidelines for the final disposal of chemotherapeutic or hazardous chemical waste. This typically involves collection by a specialized waste management service.
-
Disposal Decision Tree
Caption: Decision tree for the proper segregation of CCR5 antagonist waste.
Emergency Procedures
Immediate and appropriate action is required in the event of an exposure or spill.
Table 2: Emergency Procedures for CCR5 Antagonist Exposure
| Type of Exposure | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Provide the SDS to the medical personnel. |
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or involves a highly volatile substance.
-
Secure: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain: For liquid spills, use absorbent pads or other appropriate absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Clean the spill area with an appropriate deactivating agent or detergent and water. Work from the outside of the spill area inwards.
-
Dispose: Collect all cleanup materials in a designated chemotherapeutic waste container.
-
Report: Report the spill to your institution's Environmental Health and Safety department.
References
- 1. pogo.ca [pogo.ca]
- 2. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. gerpac.eu [gerpac.eu]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
